molecular formula C13H17BN2O2 B1387034 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 937049-58-6

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B1387034
CAS No.: 937049-58-6
M. Wt: 244.1 g/mol
InChI Key: YDWZPHAJTNZBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C13H17BN2O2 and its molecular weight is 244.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWZPHAJTNZBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006636
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861905-87-5, 937049-58-6
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary and Introduction

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, also known as 1H-Indazole-6-boronic acid pinacol ester, has emerged as a cornerstone building block in contemporary synthetic chemistry. Its structure uniquely combines the privileged indazole scaffold, a bioisostere of indole prevalent in numerous biologically active compounds, with the versatile pinacol boronate functional group.[1] This dual-feature design renders it an exceptionally valuable reagent for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth examination of the compound's core properties, synthesis, reactivity, and applications. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of how to effectively utilize this reagent in their synthetic endeavors. The discussion moves beyond simple data recitation to explain the causality behind experimental choices, ensuring that the protocols described are robust and reproducible.

Molecular Structure and Physicochemical Properties

The molecular architecture is fundamental to the compound's reactivity. The indazole ring system provides a rigid, aromatic core, while the pinacol boronate ester at the 6-position serves as a stable, handleable, and highly reactive precursor for carbon-carbon bond formation.

Caption: 2D Structure of 6-(pinacolboryl)-1H-indazole.

The key physicochemical properties are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 937049-58-6[2][3]
Molecular Formula C₁₃H₁₇BN₂O₂[3][4]
Molecular Weight 244.10 g/mol [3][5]
Appearance White to off-white solid[3]
Melting Point 134-139 °C[4]
Boiling Point 404.1 ± 18.0 °C (Predicted)[4]
Density 1.15 ± 0.1 g/cm³ (Predicted)[4]
Solubility Soluble in methanol, THF, Dioxane, DMF[6]
Storage Conditions 2-8 °C, under inert gas (Nitrogen or Argon)[3][4]

Synthesis and Purification Protocol

The most reliable and scalable synthesis of this compound is achieved via a palladium-catalyzed Miyaura borylation of the corresponding halo-indazole, typically 6-bromo-1H-indazole.[4] This transformation is valued for its high functional group tolerance, excellent yields, and the operational simplicity of isolating the stable pinacol ester product.

G A 1. Reagent Assembly (6-Bromo-1H-indazole, B₂Pin₂, Catalyst, Base, Solvent) B 2. Inert Atmosphere (Degas solvent, Purge vessel with N₂/Ar) A->B C 3. Reaction (Heat mixture to 80-100 °C for 2-12 h) B->C D 4. Work-up (Filter catalyst, Aqueous extraction) C->D E 5. Purification (Silica gel column chromatography) D->E F 6. Final Product (Characterization and Storage) E->F

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Miyaura Borylation

This protocol provides a self-validating system for the synthesis from commercially available 6-bromo-1H-indazole.[6][7]

Materials:

  • 6-Bromo-1H-indazole (1.0 eq)

  • Bis(pinacolato)diboron (B₂Pin₂) (1.1 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)

  • Potassium Acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vessel equipped with a magnetic stir bar and reflux condenser, add 6-bromo-1H-indazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Inerting: Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

  • Solvent Addition: Add anhydrous dioxane via syringe. The reaction concentration is typically maintained at 0.1-0.2 M.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Self-Validation: The disappearance of the starting 6-bromo-1H-indazole spot and the appearance of a new, less polar product spot indicates a successful reaction.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure product as a white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Store the final product at 2-8 °C under an inert atmosphere.[4]

Reactivity Profile and Core Applications

The primary utility of 6-(pinacolboryl)-1H-indazole lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures that are central to many pharmaceutical agents.[8][9]

The pinacol ester is preferred over the free boronic acid due to its enhanced stability, ease of purification, and resistance to protodeboronation, a common side reaction.[1]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Transmetalation [R-Pd(II)-X]L₂ Pd(0)L₂->Transmetalation Oxidative Addition Oxidative_Addition R-X (Aryl Halide) Reductive_Elimination [R-Pd(II)-R']L₂ Transmetalation->Reductive_Elimination Transmetalation Reductive_Elimination->Pd(0)L₂ Reductive Elimination Product Product (R-R') Reductive_Elimination->Product Indazole_Boronate 6-(Pinacolboryl)-1H-indazole (R'-B(OR)₂) Indazole_Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Suzuki-Miyaura cross-coupling workflow.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 6-(pinacolboryl)-1H-indazole with a generic aryl bromide.

Materials:

  • This compound (1.1 eq)

  • Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

  • Aqueous Base (e.g., 2M K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent System (e.g., Dioxane/Water, Toluene/Water, or DME)

Procedure:

  • Reagent Assembly: In a reaction vessel, combine the indazole boronate ester, the aryl halide, and the palladium catalyst.

  • Inerting: Purge the vessel with an inert gas (Nitrogen or Argon).

  • Solvent/Base Addition: Add the organic solvent followed by the aqueous base solution. Causality: The base is crucial for activating the boronate ester, forming a more nucleophilic "ate" complex which facilitates the transmetalation step with the palladium center.

  • Heating: Heat the biphasic mixture to 80-110 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases.

  • Monitoring: Track the consumption of the limiting aryl halide via TLC or LC-MS. Reactions are generally complete in 1-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Wash sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the crude residue by flash column chromatography or recrystallization to yield the desired coupled product.

This robust methodology allows for the facile production of indazole-based heteroaryl compounds, a structural motif frequently found in biologically active molecules.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the reagent.

Hazard CategoryGHS InformationPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][10]
Skin Irritation H315: Causes skin irritation.Wear protective gloves and clothing. Wash contaminated skin thoroughly.[11][12]
Eye Irritation H319: Causes serious eye irritation.Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[11][12]
Respiratory Irritation H335: May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[12]

Handling:

  • Always handle in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a refrigerator at 2-8 °C.[3][11]

  • For long-term storage, keeping the material under an inert atmosphere (Nitrogen or Argon) is recommended to prevent potential hydrolysis of the boronate ester.[4]

  • Keep away from strong oxidizing agents.[11]

Conclusion

This compound is a high-value, versatile synthetic intermediate. Its stability, combined with the predictable and high-yielding reactivity of the pinacol boronate in Suzuki-Miyaura cross-coupling, establishes it as an indispensable tool for medicinal chemists and researchers. The protocols and insights provided in this guide are designed to empower scientists to confidently and effectively leverage this reagent in the synthesis of novel and complex molecules for drug discovery and materials science.[3]

References

physicochemical characteristics of 1H-Indazole-6-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indazole-6-boronic acid pinacol ester

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, certain molecular scaffolds emerge as "privileged structures" due to their consistent appearance in biologically active and functionally significant molecules. The indazole core is one such scaffold, recognized for its broad therapeutic potential in areas like oncology, neurology, and anti-inflammatory research.[1][2] 1H-Indazole-6-boronic acid pinacol ester represents a key functionalized derivative of this important heterocycle. It serves as a versatile and indispensable building block, primarily enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4]

The strategic placement of the boronic acid pinacol ester at the 6-position of the indazole ring provides a reactive handle for chemists to introduce the indazole moiety into complex molecular architectures with high precision. The pinacol ester group, in particular, offers significant advantages over the free boronic acid; it enhances the compound's stability, making it easier to handle and store, while still providing the necessary reactivity for efficient coupling.[5][6] This guide offers a detailed exploration of the core , providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Core Physicochemical Characteristics

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. These characteristics dictate its solubility, stability, reactivity, and the analytical methods required for its quality control.

Structural and Physical Properties

A summary of the fundamental properties of 1H-Indazole-6-boronic acid pinacol ester is presented below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇BN₂O₂[3][7]
Molecular Weight 244.1 g/mol [3]
Appearance White solid[3]
CAS Numbers 861905-87-5, 937049-58-6[3]
Purity (Typical) ≥ 95% (by HPLC)[3]
Synonyms 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole[3]
Solubility and Stability Profile
  • Solubility : While quantitative solubility data is not extensively published, boronic acid pinacol esters are generally soluble in a range of common organic solvents such as tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), and chlorinated solvents like dichloromethane. Their solubility in aqueous media is typically low, a factor that can be leveraged during reaction workups.

  • Stability : The pinacol ester functionality confers greater stability compared to the corresponding free boronic acid, which is prone to dehydration to form boroxines. However, 1H-Indazole-6-boronic acid pinacol ester is sensitive to moisture and strong oxidizing agents.[8][9] Facile hydrolysis to the parent boronic acid can occur under typical reversed-phase HPLC conditions (aqueous mobile phases), posing a significant analytical challenge.[10]

  • Storage : To maintain its integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 0-8 °C.[3][11]

Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of 1H-Indazole-6-boronic acid pinacol ester before its use in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR : The proton NMR spectrum provides definitive structural information. Key expected signals include:

    • Aromatic protons on the indazole ring, exhibiting characteristic chemical shifts and coupling patterns.

    • A singlet corresponding to the 12 equivalent protons of the two methyl groups on the pinacol ester, typically appearing around 1.2-1.4 ppm.[12][13]

    • A broad singlet for the N-H proton of the indazole ring.

  • ¹³C NMR : This technique confirms the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons of the indazole ring, the quaternary carbons of the pinacol group, and the pinacol methyl carbons.[12][13]

  • ¹¹B NMR : As a quadrupolar nucleus, boron-11 NMR is highly informative for boron-containing compounds. A single, broad resonance is expected in the region of δ 30-35 ppm, characteristic of a tetracoordinate boronate ester.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would show a prominent ion corresponding to the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the reagent. However, the analysis of boronic pinacol esters by reversed-phase HPLC is notoriously challenging due to their on-column hydrolysis.[10][14]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_result Result Diluent Challenge: Hydrolysis in Aqueous/Protic Solvents Solution Solution: Use Anhydrous, Aprotic Diluent (e.g., Acetonitrile) Diluent->Solution causes Method Solution: Use Highly Basic (pH > 11) Mobile Phase or Ion-Pairing Reagent Solution->Method Enables Injection MobilePhase Challenge: On-Column Degradation with Standard Acidic Modifiers MobilePhase->Method causes Purity Accurate Purity Assessment of Pinacol Ester Method->Purity Yields Suzuki_Coupling Reactants Reactants: - 1H-Indazole-6-boronic acid pinacol ester - Aryl/Heteroaryl Halide (Ar-X) - Base (e.g., K₂CO₃, Cs₂CO₃) Reaction Reaction Setup: - Inert Atmosphere (N₂ or Ar) - Heat (e.g., 80-110 °C) Reactants->Reaction Catalyst Catalyst System: - Palladium Source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) - Ligand (if needed) Catalyst->Reaction Solvent Solvent: - Dioxane/Water - Toluene - DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup After Completion Purification Purification: Silica Gel Chromatography Workup->Purification Product Coupled Product: 6-Aryl-1H-Indazole Purification->Product

References

An In-depth Technical Guide to 1H-Indazole-6-boronic acid pinacol ester (CAS No. 937049-58-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-6-boronic acid pinacol ester, identified by CAS number 937049-58-6, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural combination of an indazole core and a boronic acid pinacol ester functional group makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The indazole moiety is a recognized pharmacophore present in numerous biologically active compounds, and its derivatization through the strategic use of boronic acids has opened new avenues in drug discovery.[1][2][3]

Physicochemical Properties and Structure

1H-Indazole-6-boronic acid pinacol ester is typically a white solid, stable under standard laboratory conditions.[4] The pinacol ester group enhances the stability and solubility of the boronic acid, facilitating its handling and application in a variety of reaction conditions.

PropertyValue
CAS Number 937049-58-6
Molecular Formula C₁₃H₁₇BN₂O₂
Molecular Weight 244.10 g/mol
Appearance White solid
Storage Store at 0-8 °C

The structure of 1H-Indazole-6-boronic acid pinacol ester features a bicyclic indazole system linked at the 6-position to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This arrangement is pivotal for its reactivity in palladium-catalyzed cross-coupling reactions.

Caption: Chemical structure of 1H-Indazole-6-boronic acid pinacol ester.

Synthesis of 1H-Indazole-6-boronic acid pinacol ester

The most common and efficient method for the synthesis of 1H-Indazole-6-boronic acid pinacol ester involves the palladium-catalyzed borylation of a suitable halo-indazole precursor, typically 6-bromo-1H-indazole. This reaction, a variation of the Miyaura borylation, utilizes a palladium catalyst, a phosphine ligand, a base, and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Bromo-1H-indazole cluster_1 Step 2: Palladium-Catalyzed Borylation A 4-Bromo-2-methylaniline B Diazotization & Cyclization A->B Acetic anhydride, Isoamyl nitrite C 6-Bromo-1H-indazole B->C D 6-Bromo-1H-indazole E Miyaura Borylation D->E Bis(pinacolato)diboron, Pd catalyst, Base F 1H-Indazole-6-boronic acid pinacol ester E->F

Caption: Synthetic workflow for 1H-Indazole-6-boronic acid pinacol ester.

Experimental Protocol: Synthesis of 1H-Indazole-6-boronic acid pinacol ester

This protocol is a representative procedure based on established methodologies for Miyaura borylation.

Step 1: Synthesis of 6-Bromo-1H-indazole

A detailed protocol for the large-scale synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline via diazotization and cyclization is available.[4] This intermediate is the key starting material for the subsequent borylation step.

Step 2: Palladium-Catalyzed Borylation of 6-Bromo-1H-indazole

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and a base such as potassium acetate (KOAc, 3.0 equiv).

  • Catalyst and Ligand Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane or dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1H-Indazole-6-boronic acid pinacol ester as a white solid.

Applications in Organic Synthesis and Drug Discovery

The primary utility of 1H-Indazole-6-boronic acid pinacol ester lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of the indazole core to a wide range of aryl and heteroaryl halides or triflates.

Suzuki_Miyaura_Coupling reagents 1H-Indazole-6-boronic acid pinacol ester Aryl/Heteroaryl Halide (R-X) reaction Suzuki-Miyaura Coupling reagents:f0->reaction reagents:f1->reaction product 6-Aryl/Heteroaryl-1H-indazole reaction->product catalyst Pd Catalyst Base catalyst->reaction

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

This reactivity is of paramount importance in drug discovery, where the indazole scaffold is a key component of numerous kinase inhibitors and other targeted therapies. For instance, intermediates derived from 1H-Indazole-6-boronic acid pinacol ester are crucial for the synthesis of complex pharmaceutical agents.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of 1H-Indazole-6-boronic acid pinacol ester with a heteroaryl halide.

  • Reaction Setup: In a microwave reaction vial, combine 1H-Indazole-6-boronic acid pinacol ester (1.2 equiv), the heteroaryl halide (e.g., a substituted chloropyrimidine, 1.0 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv), and a base like sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane or acetonitrile) and water.

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100-150 °C for 15-60 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer, concentrate, and purify the residue by flash chromatography to yield the desired 6-(heteroaryl)-1H-indazole product.

Conclusion

1H-Indazole-6-boronic acid pinacol ester is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its stability, coupled with its reactivity in robust and high-yielding Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for the synthesis of complex molecules. For researchers and scientists in drug development, this reagent provides a reliable pathway to novel indazole-containing compounds with significant therapeutic potential, particularly in the realm of targeted cancer therapies. The synthetic protocols outlined in this guide offer a practical foundation for the preparation and application of this important chemical entity.

References

An In-depth Technical Guide to 6-Indazoleboronic Acid Pinacol Ester: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-indazoleboronic acid pinacol ester, a versatile building block of significant interest to researchers in medicinal chemistry and drug development. We delve into its core physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Miyaura borylation, and outline methods for its characterization. Furthermore, this whitepaper presents a robust, step-by-step methodology for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. The causality behind experimental choices is explained throughout, ensuring a deep, practical understanding for scientists and development professionals.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The ability to functionalize the indazole ring at specific positions is critical for tuning a molecule's pharmacological profile. Boronic acids and their pinacol ester derivatives have emerged as indispensable tools for this purpose.[2][3]

6-Indazoleboronic acid pinacol ester, in particular, offers a stable, reliable, and efficient handle for introducing the indazole moiety at the 6-position. The pinacol ester group confers several advantages over the free boronic acid: it enhances stability to air and moisture, simplifies purification by standard chromatographic methods, and ensures a longer shelf life, all of which are critical for predictable and reproducible outcomes in complex synthetic campaigns.[4] This guide will equip the research scientist with the fundamental knowledge to synthesize, validate, and strategically employ this key intermediate.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. The key identifiers and properties of 6-indazoleboronic acid pinacol ester are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₇BN₂O₂
Molecular Weight 244.10 g/mol
CAS Number 937049-58-6
Appearance Typically a white to off-white solid
Synonyms 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
SMILES CC1(C)OB(c2ccc3cn[nH]c3c2)OC1(C)C
InChI Key YDWZPHAJTNZBEG-UHFFFAOYSA-N

Synthesis via Miyaura Borylation: A Validated Protocol

The most direct and widely adopted method for synthesizing arylboronic esters is the Miyaura borylation reaction.[5][6] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide (in this case, 6-bromoindazole) and bis(pinacolato)diboron (B₂pin₂) to form the desired product.

Mechanistic Rationale

The choice of reagents and conditions is dictated by the catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-bromide bond. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst. The selection of a weak base, such as potassium acetate (KOAc), is crucial.[5][6] A strong base could promote a premature Suzuki-Miyaura coupling reaction between the newly formed product and any remaining starting halide, leading to undesired dimeric byproducts.[6] 1,4-Dioxane is an excellent solvent for this transformation due to its ability to dissolve both the organic and inorganic reagents and its high boiling point, which allows for elevated reaction temperatures.

Miyaura_Borylation_Workflow reagents Reagents: - 6-Bromoindazole - B₂pin₂ - Pd(dppf)Cl₂ - KOAc - 1,4-Dioxane setup Reaction Setup (Inert Atmosphere) reagents->setup Combine heating Heat to 80-100 °C (Monitor by TLC/LC-MS) setup->heating Stir workup Aqueous Workup (EtOAc Extraction) heating->workup Upon Completion purification Purification (Silica Gel Chromatography) workup->purification product Final Product: 6-Indazoleboronic Acid Pinacol Ester purification->product

Caption: Workflow for the synthesis of 6-indazoleboronic acid pinacol ester.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the Miyaura borylation of haloindazoles.[7]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromoindazole (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and potassium acetate (KOAc, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.), followed by anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 6-bromoindazole is consumed.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 6-indazoleboronic acid pinacol ester as a solid.

Characterization and Quality Control

Confirmation of the product's identity and purity is non-negotiable.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. Expect to see characteristic signals for the indazole aromatic protons, a singlet for the N-H proton (which may be broad), and a sharp singlet integrating to 12 protons around 1.3 ppm for the four equivalent methyl groups of the pinacol ester.

  • ¹³C NMR Spectroscopy: This provides confirmation of the carbon skeleton. The carbon atom attached to boron will often show a broad signal or may not be observed due to quadrupolar relaxation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the molecular formula C₁₃H₁₇BN₂O₂.

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 6-indazoleboronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[8] This enables the facile synthesis of 6-aryl- or 6-heteroarylindazoles, which are common motifs in pharmaceutical agents.[9]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation, where the organic group from the boron reagent is transferred to the palladium center (this step is facilitated by a base), and (3) Reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product r1x R¹-X (Aryl Halide) r1x->pd_ox boronic_ester R²-B(pin) (Indazole Boronic Ester) boronic_ester->pd_trans base Base (e.g., CO₃²⁻) base->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 6-indazoleboronic acid pinacol ester with an aryl bromide.

  • Reagent Combination: In a suitable reaction vessel, combine 6-indazoleboronic acid pinacol ester (1.1 eq.), the desired aryl bromide (1.0 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Establish an inert atmosphere as described in the synthesis protocol.

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. The water is essential for the transmetalation step with many catalyst systems.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 2-12 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired 6-aryl-1H-indazole.

Conclusion

6-Indazoleboronic acid pinacol ester is a high-value chemical tool that provides a stable and reactive handle for the synthesis of complex, indazole-containing molecules. Its preparation via the Miyaura borylation is reliable and scalable. As a key partner in the robust Suzuki-Miyaura cross-coupling reaction, it opens the door to a vast chemical space, empowering researchers to accelerate the discovery and development of novel therapeutics and functional materials. The protocols and mechanistic insights provided in this guide serve as a validated foundation for the successful application of this important building block.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery and its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Moiety in Medicinal Chemistry

The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to act as a bioisostere of indole and form crucial hydrogen bonding interactions, have made it a cornerstone in the design of numerous biologically active compounds.[1][2] While relatively rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several FDA-approved drugs for a variety of therapeutic areas.[3][4]

This technical guide provides a comprehensive overview of the significant biological activities of indazole-containing compounds, with a focus on their applications in oncology, inflammation, neuroprotection, and infectious diseases. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing the biological activity of these versatile compounds.

Anticancer Activity: Targeting the Engines of Malignancy

The indazole core is a prominent feature in a number of successful anticancer agents, primarily due to its effectiveness as a scaffold for kinase inhibitors.[5] Protein kinases are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression.[5] Indazole derivatives have been adeptly designed to mimic the adenine moiety of ATP, allowing them to competitively bind to the ATP-binding pocket of various kinases and disrupt their function.[6]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which indazole-containing compounds exert their anticancer effects is through the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.[5][7] One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[8] By inhibiting VEGFR-2, indazole derivatives can effectively cut off this blood supply, thereby starving the tumor and impeding its growth and metastasis.[8] Several approved drugs, such as Axitinib and Pazopanib, are potent VEGFR-2 inhibitors built upon the indazole scaffold.[4]

Beyond VEGFR-2, indazole derivatives have been developed to target a range of other kinases implicated in cancer, including Aurora kinases, which are essential for cell division, and Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.[3][9] The versatility of the indazole scaffold allows for fine-tuning of selectivity, enabling the development of both multi-targeted and highly specific kinase inhibitors.[10]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription VEGF VEGF VEGF->VEGFR2 Binds Indazole Indazole Inhibitor (e.g., Axitinib, Pazopanib) Indazole->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 signaling pathway and the point of inhibition by indazole-based compounds.

Quantitative Data: In Vitro Antiproliferative and Kinase Inhibitory Activity

The potency of indazole derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values in both enzymatic and cell-based assays.

Compound/DrugTarget/Cell LineCancer TypeIC50 (nM)
Axitinib VEGFR-1-0.1[11]
VEGFR-2-0.2[11]
VEGFR-3-0.1-0.3[11]
PDGFRβ-1.6[11]
Pazopanib VEGFR-1-10[12]
VEGFR-2-30[12]
VEGFR-3-47[12]
c-Kit-74[12]
Compound 2f A549Lung230[7]
4T1Breast (murine)1150[7]
HepG2Liver460[7]
MCF-7Breast1150[7]
HCT116Colon4890[7]
Indazole-pyrimidine 4f MCF-7Breast1629[13]
Indazole-pyrimidine 4i A549Lung2305[13]
Caco2Colorectal4990[13]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

Workflow:

Caption: General workflow for the MTT assay to determine the antiproliferative activity of indazole compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Subcutaneous xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anticancer drug candidates.[15][16]

Step-by-Step Protocol:

  • Cell Preparation and Implantation: Harvest cancer cells in their exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[9] Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[15]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (length x width^2) / 2.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9] Administer the indazole compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[9]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Indazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than established nonsteroidal anti-inflammatory drugs (NSAIDs).[11][17] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[18]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[18] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[19] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[19] Certain indazole derivatives have been shown to be potent and selective COX-2 inhibitors.[14][18]

Quantitative Data: In Vitro COX-2 Inhibitory Activity
CompoundIC50 (µM)
Indazole 23.42[18]
5-Aminoindazole 12.32[18]
6-Nitroindazole 18.67[18]
Indazole Derivative 16 0.409[19]
Experimental Protocols

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[2][3]

Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Grouping and Dosing: Acclimatize rats (e.g., Wistar or Sprague-Dawley) for at least one week.[2] Group the animals and administer the indazole compound or vehicle control (e.g., saline or 0.5% carboxymethyl cellulose) orally or intraperitoneally 30-60 minutes before carrageenan injection.[11] Include a positive control group treated with a known anti-inflammatory drug like diclofenac or indomethacin.[2]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each rat.[2][5]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[2]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Neuroprotective Activity: Shielding the Nervous System

Emerging research has highlighted the potential of indazole-containing compounds in the treatment of neurodegenerative diseases and acute neuronal injury, such as stroke.[20][21] Their neuroprotective effects are attributed to various mechanisms, including the inhibition of specific kinases and modulation of ion channels.[21][22]

Mechanism of Action

The neuroprotective mechanisms of indazole derivatives are multifaceted. Some compounds have been shown to inhibit Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), enzymes implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.[21] Others act as modulators of voltage-dependent sodium channels, which can prevent excessive neuronal excitation and subsequent cell death in ischemic conditions like stroke.[22]

Experimental Protocols

The oxygen-glucose deprivation (OGD) model is a widely used in vitro model to simulate the ischemic conditions of a stroke and to screen for neuroprotective compounds.[23][24]

Step-by-Step Protocol:

  • Cell Culture: Culture neuronal cells (e.g., primary neurons or a neuronal cell line like SH-SY5Y) in appropriate culture medium.

  • Induction of OGD: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).[23]

  • Reperfusion and Treatment: After the OGD period, replace the glucose-free medium with normal culture medium containing the indazole compound at various concentrations. Return the cells to a normoxic incubator (95% air, 5% CO2).

  • Assessment of Cell Viability: After a reperfusion period (e.g., 24 hours), assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.

  • Data Analysis: Calculate the percentage of cell survival in the treated groups relative to the OGD control group to determine the neuroprotective effect of the compound.

Antimicrobial Activity: Combating Infectious Agents

Indazole derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[16][24]

Mechanism of Action

The precise mechanisms of antimicrobial action for many indazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as DNA replication or cell wall synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[25]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Indazole 2 >128>128
Indazole 3 >128>128
Indazole 5 64-128>128
Pyrazoline 9 4>128

Data from a study on indazole and pyrazoline derivatives.[26]

Experimental Protocols

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[13][25]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the indazole compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.[25]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a privileged core in medicinal chemistry, giving rise to a diverse array of biologically active compounds with significant therapeutic potential. From potent kinase inhibitors for cancer therapy to promising anti-inflammatory, neuroprotective, and antimicrobial agents, the versatility of the indazole moiety continues to be a rich source of innovation in drug discovery.

Future research will likely focus on the development of more selective and potent indazole derivatives, leveraging structure-based drug design and combinatorial chemistry approaches. A deeper understanding of the mechanisms of action and the identification of novel biological targets will further expand the therapeutic applications of this remarkable heterocyclic system. As our knowledge of disease pathways continues to grow, the indazole scaffold is poised to play an increasingly important role in the development of next-generation therapeutics to address unmet medical needs.

References

An In-depth Structural Analysis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive structural analysis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key building block in medicinal chemistry and organic synthesis. This document delves into the molecular architecture, spectroscopic signatures, and crystallographic features of this versatile compound. By integrating experimental methodologies with theoretical insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of indazole-based scaffolds. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography to elucidate its intricate structural details.

Introduction: The Significance of the Indazole-Boronate Ester Moiety

The fusion of an indazole ring system with a boronic acid pinacol ester group in this compound creates a molecule of significant interest in contemporary drug discovery and synthetic chemistry. The indazole core is a "privileged scaffold," appearing in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy.[1] The pinacol boronate ester functionality renders the molecule an invaluable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2]

Understanding the precise three-dimensional structure, electronic properties, and spectroscopic behavior of this molecule is paramount for its effective utilization in the design of novel therapeutics and complex organic molecules. This guide will systematically dissect the structural characteristics of the title compound, providing both the theoretical underpinnings and practical analytical approaches.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential before delving into its detailed structural analysis.

PropertyValueSource
Molecular Formula C₁₃H₁₇BN₂O₂[3][4]
Molecular Weight 244.10 g/mol [3][4]
Appearance White solid[2]
Melting Point 134-139 °C[3]
Predicted Boiling Point 404.1 ± 18.0 °C[3]
Predicted Density 1.15 ± 0.1 g/cm³[3]

Methodologies for Structural Elucidation

The comprehensive structural characterization of this compound necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a holistic understanding of the molecule.

Experimental Workflow for Structural Analysis

Caption: A typical workflow for the comprehensive structural analysis of the title compound.

Synthesis and Purification

The primary route to this compound involves a palladium-catalyzed Miyaura borylation of the corresponding 6-bromo-1H-indazole with bis(pinacolato)diboron.

Protocol: Synthesis of this compound

  • To a solution of 6-bromo-1H-indazole (1.0 eq.) in an appropriate solvent (e.g., dioxane or DMF) is added bis(pinacolato)diboron (1.1-1.5 eq.) and a potassium salt (e.g., potassium acetate, 3.0 eq.).

  • The mixture is degassed with an inert gas (e.g., argon or nitrogen).

  • A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is added.

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For the title compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their connectivity. For this compound, one would expect to observe distinct signals for the indazole ring protons, the N-H proton (which may be broad), and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group.

  • ¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule. The spectrum will show distinct resonances for each carbon atom in the indazole ring and the pinacol moiety. The carbon atom directly attached to the boron will have a characteristic chemical shift.

  • ¹¹B NMR Spectroscopy: This is particularly useful for characterizing the boron center. The chemical shift of the ¹¹B nucleus is indicative of its coordination environment. For a tricoordinate boronic ester, a broad signal is typically observed in the range of δ 20-30 ppm.

While specific experimental spectra for the title compound are not publicly available, data from the closely related tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate provides valuable comparative information.[5]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. The expected molecular ion peak [M+H]⁺ would be observed at m/z 245.1.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

  • N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹.

  • C-H stretches: Aromatic and aliphatic C-H stretches typically appear just above and below 3000 cm⁻¹, respectively.

  • Aromatic C=C stretches: Absorptions in the 1450-1600 cm⁻¹ region.

  • B-O stretch: A strong absorption band typically observed around 1300-1350 cm⁻¹.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Protocol: Single-Crystal Growth and X-ray Diffraction

  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

While the crystal structure for the title compound is not available in the public domain, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has been reported, providing a reliable model for the geometric parameters of the indazole-boronate ester core.[5]

Structural Interpretation and Discussion

Based on the analysis of related compounds and general principles of structural chemistry, we can infer the key structural features of this compound.

Molecular Geometry

The indazole ring system is expected to be largely planar. The pinacolboronate group, however, introduces steric bulk. The C(indazole)-B bond and the B-O bonds of the dioxaborolane ring will lie in a plane. The five-membered dioxaborolane ring itself is likely to adopt a slightly puckered conformation to minimize steric strain between the methyl groups.

Key Structural Relationships

Structural_Relationships Indazole Indazole Core Planar Aromatic System Pinacol Pinacolboronate Group Steric Bulk Planar B-O Bonds Indazole->Pinacol C-B σ-bond Intermolecular Intermolecular Interactions Hydrogen Bonding (N-H...N) π-π Stacking Indazole->Intermolecular Influences Crystal Packing Pinacol->Intermolecular Steric Hindrance Affects Packing

Caption: Key structural elements and their interplay in the title compound.

Spectroscopic Signatures: An Integrated View

The combination of NMR, MS, and IR data provides a comprehensive spectroscopic fingerprint of the molecule. The ¹¹B NMR confirms the trigonal planar geometry at the boron center. The ¹H and ¹³C NMR spectra delineate the connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides unambiguous confirmation of the molecular weight.

Solid-State Packing and Intermolecular Interactions

In the solid state, the molecules are likely to pack in a manner that maximizes favorable intermolecular interactions. The presence of the N-H group in the indazole ring provides a hydrogen bond donor, which can interact with the nitrogen atoms of neighboring molecules, leading to the formation of hydrogen-bonded chains or dimers. Additionally, π-π stacking interactions between the aromatic indazole rings are expected to play a significant role in the crystal packing.

Conclusion

The structural analysis of this compound reveals a molecule with a well-defined three-dimensional architecture governed by the planarity of the indazole ring, the steric influence of the pinacolboronate group, and the potential for specific intermolecular interactions. The multifaceted analytical approach outlined in this guide, combining spectroscopic and crystallographic techniques, provides a robust framework for the comprehensive characterization of this and related compounds. A thorough understanding of its structural intricacies is fundamental to harnessing its full potential in the rational design of novel pharmaceuticals and advanced materials.

References

A Technical Guide to the Spectroscopic Characterization of 1H-Indazole-6-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Indazole-6-boronic acid pinacol ester

1H-Indazole-6-boronic acid pinacol ester is a bifunctional molecule featuring a reactive boronic ester moiety and an indazole core. The indazole heterocycle is a prominent scaffold in numerous pharmacologically active compounds, while the pinacol boronate group makes it an ideal participant in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] This dual functionality allows for its use in the synthesis of complex molecular architectures, particularly in the development of targeted therapies.[1]

Given its role as a key intermediate, unambiguous structural confirmation is paramount. This guide outlines the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1H-Indazole-6-boronic acid pinacol ester, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and to observe exchangeable protons like the N-H proton of the indazole ring.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the N-H proton, and the methyl protons of the pinacol group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.1Broad Singlet1HN-HThe N-H proton of indazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
~8.1Singlet1HH-3The proton at position 3 of the indazole ring is adjacent to a nitrogen atom and is expected to be a singlet.
~8.0Singlet1HH-7This proton is ortho to the carbon bearing the boronic ester and is expected to be a singlet or a narrow doublet.
~7.8Doublet1HH-4This proton is part of the benzene ring portion and will be split by the adjacent H-5 proton.
~7.6Doublet1HH-5This proton is coupled to H-4 and is adjacent to the carbon with the boronic ester.
1.35Singlet12H-C(CH₃)₂The four methyl groups of the pinacol ester are chemically equivalent, resulting in a strong singlet integrating to 12 protons.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbon attached to the boron atom is often difficult to observe due to quadrupole broadening from the boron nucleus.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~141C-7aQuaternary carbon at the fusion of the two rings.
~135C-3Carbon adjacent to two nitrogen atoms in the five-membered ring.
~128C-4Aromatic CH carbon.
~125C-5Aromatic CH carbon.
~122C-7Aromatic CH carbon.
~110C-3aQuaternary carbon at the fusion of the two rings.
~84-C (CH₃)₂The two equivalent quaternary carbons of the pinacol group bonded to oxygen.
~25-C(CH ₃)₂The four equivalent methyl carbons of the pinacol group.
Not ObservedC-6The carbon atom directly bonded to the boron atom is often not observed or is very broad due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group
3300-3100 (broad)N-H stretchIndazole N-H
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (pinacol methyl groups)
1620-1580C=C stretchAromatic ring
1380-1360B-O stretchBoronic ester
1145C-O stretchPinacol ester

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of compound.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₃H₁₇BN₂O₂

  • Molecular Weight: 244.10 g/mol

  • Predicted [M+H]⁺: m/z 245.14

  • Predicted [M+Na]⁺: m/z 267.12

High-resolution mass spectrometry would be expected to yield a mass for [M+H]⁺ that is within a very narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass, providing strong evidence for the elemental formula.

Data Summary and Workflow

Summary of Predicted Spectroscopic Data
Technique Key Predicted Features
¹H NMR Signals at ~13.1 (br s, 1H, N-H), ~8.1 (s, 1H), ~8.0 (s, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H), and a prominent singlet at ~1.35 ppm (12H) for the pinacol methyl groups.
¹³C NMR Aromatic signals between 110-141 ppm, and two distinct aliphatic signals at ~84 ppm and ~25 ppm for the pinacol group. The C-B signal is likely absent.
IR Broad N-H stretch (~3200 cm⁻¹), aromatic C-H (~3050 cm⁻¹), aliphatic C-H (~2980 cm⁻¹), and a strong B-O stretch (~1370 cm⁻¹).
MS (ESI+) A prominent ion at m/z 245.14 corresponding to the protonated molecule [M+H]⁺.

General Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation prep Weigh & Dissolve Sample (CDCl3 or DMSO-d6 for NMR) (MeOH or ACN for MS) nmr NMR Spectroscopy (1H, 13C) prep->nmr Analyze Aliquots ir IR Spectroscopy (ATR-FTIR) prep->ir Analyze Aliquots ms Mass Spectrometry (ESI-MS) prep->ms Analyze Aliquots analyze_nmr Assign Peaks (Chemical Shift, Integration, Multiplicity) nmr->analyze_nmr analyze_ir Identify Functional Groups (Vibrational Frequencies) ir->analyze_ir analyze_ms Determine Molecular Weight & Formula (m/z) ms->analyze_ms confirm Corroborate Data from all Techniques Confirm Structure of 1H-Indazole-6-boronic acid pinacol ester analyze_nmr->confirm analyze_ir->confirm analyze_ms->confirm

Caption: Workflow for spectroscopic confirmation.

Conclusion

References

The Multifaceted Mechanisms of Action of Indazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to form key interactions with various biological targets have led to the development of a wide array of pharmacologically active compounds.[3][4] This guide provides a comprehensive technical overview of the primary mechanisms through which indazole derivatives exert their therapeutic effects, with a focus on their roles as kinase inhibitors, anti-inflammatory agents, and inducers of apoptosis and cell cycle arrest.

The Indazole Scaffold: A Foundation for Diverse Bioactivity

The indazole structure exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1] This structural feature, along with the ability to substitute at various positions on the bicyclic ring, allows for the fine-tuning of the molecule's physicochemical properties and its interactions with biological targets. Numerous synthetic methodologies have been developed to access a diverse range of substituted indazoles, paving the way for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.[1]

Indazole Derivatives as Potent Kinase Inhibitors

A significant number of indazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5] Indazole-based compounds have been successfully developed into FDA-approved drugs that target key kinases involved in tumor growth, angiogenesis, and metastasis.

Targeting Angiogenesis: VEGFR and PDGFR Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key receptor tyrosine kinases that drive this process.[6][7] Several indazole derivatives are potent multi-targeted tyrosine kinase inhibitors that block the ATP-binding site of these receptors, thereby inhibiting their downstream signaling cascades.[4]

Prominent examples of FDA-approved indazole-based kinase inhibitors include:

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[1] By inhibiting these receptors, pazopanib effectively blocks tumor angiogenesis.[3][7]

  • Axitinib (Inlyta®): A potent and selective inhibitor of VEGFR-1, -2, and -3.[8][9] Its high affinity for these receptors leads to a significant reduction in tumor vascularization.[4][6]

The general mechanism involves the indazole derivative binding to the ATP-binding pocket of the kinase domain of VEGFR or PDGFR. This competitive inhibition prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[4]

Figure 1: Simplified signaling pathway of VEGFR and its inhibition by indazole derivatives.

Inhibition of Other Key Oncogenic Kinases

Beyond VEGFR and PDGFR, indazole derivatives have been developed to target a range of other kinases implicated in cancer, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration.

  • Aurora Kinases: Essential for cell cycle regulation and mitosis.

  • Cyclin-Dependent Kinases (CDKs): Key regulators of cell cycle progression.

  • Bcr-Abl: A fusion protein with tyrosine kinase activity associated with chronic myeloid leukemia.

  • Pim Kinases: Serine/threonine kinases that regulate cell survival and proliferation.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in solid tumors.

The development of selective inhibitors for these kinases is an active area of research, with numerous indazole derivatives showing promising preclinical activity.

Data Presentation: Comparative Inhibitory Activity of Indazole Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole derivatives against various kinases.

Indazole DerivativeTarget KinaseIC50 (nM)Reference(s)
PazopanibVEGFR-230[10]
AxitinibVEGFR-20.2[10]
Indazole Derivative 17Aurora A26[11]
Indazole Derivative 17Aurora B15[11]
Indazole Derivative 21Aurora B31[11]
Indazole Derivative 30Aurora A85[11]
SGI-1776Pim-17[12]
AZD1208Pim-10.4[12]
AZD1208Pim-25[12]
AZD1208Pim-31.9[12]
TP-3654Pim-15 (Ki)[13]
SMI-16aPim-1150[13]
SMI-16aPim-220[13]

Note: IC50 values can vary between different studies due to variations in assay conditions.

Experimental Protocols: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the inhibitory activity of an indazole derivative against a target kinase using a luminescence-based assay that measures ATP consumption.

Principle: The amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation is quantified using a luciferase/luciferin reaction. A lower luminescent signal indicates higher kinase activity (more ATP consumed), and thus, a more potent inhibitor will result in a higher luminescent signal.

Materials:

  • Recombinant Kinase (e.g., VEGFR-2, FGFR1, Aurora A)

  • Kinase-specific substrate

  • Kinase Assay Buffer

  • ATP solution

  • Indazole derivative (test compound)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indazole derivative in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Reaction Setup:

    • Add the kinase assay buffer to all wells.

    • Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

    • Add the kinase to all wells except the "no enzyme" control.

    • Add the substrate to all wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • ATP Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the luminescence-based ATP detection reagent to all wells.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Apoptosis_CellCycle cluster_cell Cancer Cell Indazole Indazole Derivative Mitochondria Mitochondria Indazole->Mitochondria Induces Stress (ROS) CellCycle Cell Cycle Progression Indazole->CellCycle Interference Caspases Caspase Cascade Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Arrest Cell Cycle Arrest (G2/M or S phase) CellCycle->Arrest

References

Methodological & Application

"6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole" Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Introduction: The Strategic Importance of the Indazole Moiety

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First discovered by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and hetero-biaryl structures that are prevalent in drug candidates.[2][3][4]

This guide focuses on a particularly valuable building block: This compound . The indazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory agents.[5][6][7] The use of the pinacol boronic ester derivative provides a stable, easy-to-handle, and highly reactive precursor for introducing the 6-indazolyl group into target molecules, making the optimization of its coupling protocol a high-priority endeavor for researchers in drug discovery.[8][9]

The Engine of Synthesis: Deconstructing the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined, palladium-driven catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][10][11]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, the active catalyst, which inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide or iodide). This step, often rate-limiting, forms a new Palladium(II) intermediate.[2]

  • Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the organoboron compound must be activated by a base. The base facilitates the formation of a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the Pd(II) center, displacing a halide.[1][12][13]

  • Reductive Elimination : The newly formed diorganopalladium(II) complex is unstable and rapidly collapses, forming the desired carbon-carbon bond in the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Ester Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Ar¹-X Transmetalation Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl [Ar²-B(OR)₃]⁻ PdII_Biaryl->Pd0 Ar¹-Ar² (Product) RedElim Reductive Elimination L1 L2 L3 IndazoleBpin Indazole-B(pin) AteComplex [Indazole-B(pin)(Base)]⁻ ('Ate' Complex) IndazoleBpin->AteComplex + Base (e.g., OH⁻, OR⁻) AteComplex->PdII_Aryl Enters Cycle

Caption: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.

Optimizing the Reaction: A Guide to Critical Parameters

The success of coupling 6-(pinacolboranyl)-1H-indazole hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.

The Palladium Catalyst and Ligand System

The combination of a palladium source and a supporting ligand dictates the catalyst's activity and stability. For N-heterocyclic substrates like indazole, the ligand choice is especially critical to promote efficient oxidative addition and reductive elimination.

  • Palladium Precursors : Common choices include Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, and Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[7][14][15]

  • Ligands :

    • Phosphine Ligands : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are highly effective as they stabilize the palladium center and accelerate the key steps of the catalytic cycle.[4]

    • N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful alternatives to phosphines. They form highly stable and very active palladium complexes, often requiring lower catalyst loadings and proving robust for challenging couplings.[1][16][17][18][19]

Catalyst/Ligand SystemTypical Use Case & Characteristics
Pd(PPh₃)₄ A classic, all-in-one Pd(0) catalyst. Reliable for many standard couplings but can be sensitive to air.
PdCl₂(dppf) An excellent, air-stable Pd(II) precatalyst. The dppf ligand is effective for a wide range of substrates, including heterocycles.[7]
Pd(OAc)₂ + SPhos/XPhos A highly active system generated in situ. Buchwald's biarylphosphine ligands are state-of-the-art for difficult couplings, including those with aryl chlorides.[4]
[Pd(IPr)(cin)Cl] An example of a well-defined Pd-NHC precatalyst. Offers high stability and reactivity, often at lower temperatures.[13]
The Role of the Base

The base is not a mere spectator; it is essential for activating the boronic ester.[12] Its strength and solubility can dramatically impact yield and side reactions.

  • Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. For N-heterocyclic substrates, moderately strong bases like K₂CO₃ or Cs₂CO₃ are often preferred to prevent undesired side reactions or degradation of the indazole ring.

  • Organic Bases : Amine bases like triethylamine (NEt₃) are sometimes used, though less frequently for this type of coupling.[1]

  • Hydroxides/Alkoxides : Stronger bases like NaOH, KOH, or KOtBu can be effective but may promote protodeboronation (replacement of the boryl group with hydrogen), a common side reaction.[20][21]

BaseStrengthCommon Application Notes
K₂CO₃ / Na₂CO₃ ModerateA versatile and cost-effective choice. Often used in aqueous/organic solvent mixtures.[14][22]
Cs₂CO₃ StrongHighly effective, often providing higher yields, but more expensive. Its higher solubility in organic solvents can be an advantage.[23]
K₃PO₄ StrongA strong, non-nucleophilic base often used with sterically hindered substrates or less reactive aryl chlorides.[21]
KOtBu Very StrongUsed for challenging couplings, but increases the risk of side reactions like protodeboronation.[20]
The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Rigorous degassing of the solvent is critical to prevent oxygen from deactivating the Pd(0) catalyst and causing homocoupling of the boronic ester.[21][24]

  • Common Solvents : Aprotic polar solvents are standard. Mixtures of 1,4-dioxane/water, THF/water, or DME/water are widely used.[8][22][25] Toluene and DMF are also effective.[8]

  • The Role of Water : A small amount of water is often beneficial or even necessary. It helps dissolve the inorganic base and can accelerate the transmetalation step.[1]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific aryl halide partner.

Experimental_Workflow start Start setup 1. Reagent Setup (Indazole-Bpin, Aryl Halide, Base) in dry reaction vessel. start->setup inert 2. Inert Atmosphere (Evacuate and backfill with N₂ or Argon). setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst/Ligand (under positive pressure of inert gas). solvent->catalyst reaction 5. Heat & Stir (Conventional or Microwave). Monitor reaction (TLC, LC-MS). catalyst->reaction workup 6. Aqueous Workup (Quench, extract with organic solvent, dry). reaction->workup purify 7. Purification (Column Chromatography). workup->purify end End (Pure Product) purify->end

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Standard Conditions with Conventional Heating

This protocol is a reliable method suitable for most standard laboratory setups.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide, 1.0-1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water, deionized

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 6-(pinacolboranyl)-1H-indazole, the aryl halide, and potassium carbonate.

  • Seal the vessel with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with inert gas for 15-20 minutes.

  • Via syringe, add the degassed solvent mixture to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Under a positive flow of inert gas, quickly add the PdCl₂(dppf)·CH₂Cl₂ catalyst.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction's progress using TLC or LC-MS (typically complete within 2-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Accelerated Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, making it ideal for rapid library synthesis and optimization.[23]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., chloride or bromide, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (5:1 mixture)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a clean microwave vial, combine 6-(pinacolboranyl)-1H-indazole, the aryl halide, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of a microwave reactor.

  • Irradiate the mixture at a set temperature of 120-140 °C for 15-45 minutes. Use a hold time and monitor the internal pressure to ensure it remains within safe limits.[14]

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Open the vial and transfer the contents to a separatory funnel, diluting with ethyl acetate and water.

  • Perform the same aqueous workup and purification steps as described in Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst (oxidized Pd(0)).- Insufficiently degassed solvent.- Base is not strong or soluble enough.- Use a fresh batch of catalyst or a more robust precatalyst.- Ensure rigorous degassing of solvents (sparging or freeze-pump-thaw).[24]- Switch to a stronger or more soluble base (e.g., K₂CO₃ to Cs₂CO₃ or K₃PO₄).[21]
Protodeboronation - Presence of excess water.- Base is too strong.- Prolonged reaction time at high temperature.- Use anhydrous conditions if possible.- Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).[21]- Use a more active catalyst to reduce reaction time and temperature.
Homocoupling of Boronic Ester - Presence of oxygen in the reaction.- Using a Pd(II) precatalyst without a reducing agent.- Rigorously deoxygenate all solvents and maintain a strict inert atmosphere.[24]- Ensure the reaction conditions promote the reduction of Pd(II) to Pd(0) efficiently.
Reaction Stalls - Catalyst deactivation.- Poor solubility of reagents.- Add a fresh portion of catalyst.- Try a different solvent system or increase the temperature. Consider a co-solvent like DMF to improve solubility.

Conclusion

The Suzuki-Miyaura coupling of This compound is a powerful and versatile method for the synthesis of novel, biologically relevant molecules. Success in this transformation is readily achievable through careful control of the reaction parameters. By understanding the underlying mechanism and systematically selecting the appropriate catalyst, base, and solvent, researchers can efficiently construct complex indazole-containing compounds, accelerating the pace of drug discovery and development.

References

The Strategic Application of 1H-Indazole-6-boronic Acid Pinacol Ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Moiety as a Privileged Scaffold

The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its unique electronic properties and structural resemblance to endogenous purines have made it a cornerstone in the development of novel therapeutics, particularly in oncology.[1] Compounds incorporating the indazole core, such as Pazopanib and Axitinib, have demonstrated significant clinical success as tyrosine kinase inhibitors.[1] The strategic functionalization of the indazole ring is therefore a critical endeavor in the pursuit of new and more effective drug candidates. 1H-Indazole-6-boronic acid pinacol ester has emerged as a key building block in this context, offering a stable and versatile platform for the introduction of the indazole moiety into complex molecular architectures via the robust and highly reliable Suzuki-Miyaura cross-coupling reaction.[2][3]

This guide provides an in-depth exploration of the experimental procedures for utilizing 1H-Indazole-6-boronic acid pinacol ester, with a focus on the practical aspects and underlying chemical principles that govern its reactivity.

Physicochemical Properties and Handling

1H-Indazole-6-boronic acid pinacol ester is typically a white to off-white solid with good stability under standard laboratory conditions.[4] The pinacol ester group serves to protect the boronic acid from premature degradation, such as protodeboronation, thereby enhancing its shelf-life and handling characteristics.[5]

PropertyValueReference
Molecular Formula C₁₃H₁₇BN₂O₂[4]
Molecular Weight 244.10 g/mol [4]
Appearance White solid[2]
Storage Store at 0-8 °C, under an inert atmosphere[2]

Safety Precautions: As with all boronic acid derivatives, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond.[5] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of reactants.

Mechanistic Considerations for Indazole Boronic Esters

The general mechanism of the Suzuki-Miyaura reaction is well-established and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] However, the use of heteroaryl boronic acids, such as the indazole derivative, introduces specific challenges that must be addressed for successful coupling.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms in the indazole ring can coordinate to the palladium center, leading to catalyst deactivation and reduced reaction efficiency.[7] The choice of a suitable ligand is crucial to mitigate this effect.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted indazole.[7] This process is often base-catalyzed and can be exacerbated by the presence of water in the reaction mixture.

To overcome these challenges, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent system, is paramount.

Detailed Protocol: Suzuki-Miyaura Coupling of 1H-Indazole-6-boronic Acid Pinacol Ester with an Aryl Bromide

This protocol provides a representative procedure for the coupling of 1H-Indazole-6-boronic acid pinacol ester with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • 1H-Indazole-6-boronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Experimental Procedure

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1H-Indazole-6-boronic acid pinacol ester, the aryl bromide, and potassium carbonate.

  • Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15-20 minutes to establish an inert atmosphere. This is critical to prevent oxidation of the palladium catalyst.[8]

  • Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. The use of a catalyst with a bulky, electron-rich ligand like dppf helps to stabilize the palladium center and promote the desired catalytic cycle.[9]

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture. The presence of water can be crucial for the activation of the boronic ester, but excess water can promote protodeboronation.[5]

  • Further degas the reaction mixture by bubbling argon or nitrogen through the solution for an additional 10-15 minutes.

Reaction Execution:

  • Immerse the Schlenk flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 8-12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.[5]

  • Transfer the filtrate to a separatory funnel and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1H-indazole product.[6]

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants: - 1H-Indazole-6-boronic acid pinacol ester - Aryl bromide - K2CO3 B 2. Establish Inert Atmosphere: Purge with Ar/N2 A->B C 3. Add Catalyst: Pd(dppf)Cl2·CH2Cl2 B->C D 4. Add Solvents: 1,4-Dioxane/Water C->D E 5. Degas Mixture D->E F 6. Heat to 80-100 °C E->F Proceed to Reaction G 7. Stir for 8-12 h F->G H 8. Monitor by TLC/LC-MS G->H I 9. Cool to RT H->I Upon Completion J 10. Filter through Celite® I->J K 11. Aqueous Work-up J->K L 12. Dry and Concentrate K->L M 13. Column Chromatography L->M G cluster_unprotected Unprotected Route cluster_protected Protected Route A 1H-Indazole-6-boronic acid pinacol ester B Suzuki Coupling A->B C 6-Aryl-1H-indazole B->C J 6-Aryl-1H-indazole D N-Protected Indazole E Borylation D->E F N-Protected Indazole Boronic Ester E->F G Suzuki Coupling F->G H N-Protected 6-Aryl-indazole G->H I Deprotection H->I I->J

References

Applications in the Synthesis of Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic strategies and methodologies employed in the discovery and development of kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, practical protocols, and cutting-edge techniques that are shaping the landscape of kinase-targeted therapeutics. From foundational concepts to advanced applications, this note aims to serve as a comprehensive resource for accelerating the synthesis of novel and effective kinase inhibitors.

Introduction: The Central Role of Kinases and Their Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] This process of phosphorylation acts as a molecular switch, regulating a vast array of cellular processes including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2]

Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[1][2] These inhibitors are typically classified based on their mechanism of action and binding site on the kinase. Understanding these classifications is crucial for designing effective synthetic strategies.

Classification of Kinase Inhibitors: A Framework for Synthesis

The diverse mechanisms of kinase inhibition provide a framework for the rational design and synthesis of new therapeutic agents. Inhibitors are broadly categorized based on their interaction with the ATP-binding site and the conformational state of the kinase.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase in the ATP-binding pocket, competing directly with ATP.[1][3][4]

  • Type I½ Inhibitors: These bind to the ATP-binding site of an inactive kinase conformation where the DFG motif is in an "inward" position.[1][3]

  • Type II Inhibitors: These inhibitors bind to an inactive conformation of the kinase, extending into an adjacent hydrophobic pocket created by the outward flip of the DFG motif ("DFG-out").[3][4]

  • Type III Inhibitors (Allosteric Inhibitors): These bind to a site adjacent to the ATP-binding pocket, inducing a conformational change that inhibits kinase activity.

  • Type IV Inhibitors (Allosteric Inhibitors): These bind to a remote allosteric site, distant from the ATP-binding pocket.

  • Covalent Inhibitors: These form an irreversible covalent bond with a specific amino acid residue, typically a cysteine, within or near the ATP-binding site.[1][5]

The following diagram illustrates the different binding modes of kinase inhibitors.

G cluster_kinase Kinase Domain atp_pocket ATP-Binding Pocket allosteric_adjacent Adjacent Allosteric Site allosteric_remote Remote Allosteric Site dfg_motif DFG Motif type1 Type I/I½ Inhibitor type1->atp_pocket Binds to active/inactive (DFG-in) conformation type2 Type II Inhibitor type2->atp_pocket Binds to inactive (DFG-out) conformation type2->dfg_motif type3 Type III Inhibitor type3->allosteric_adjacent Allosteric binding type4 Type IV Inhibitor type4->allosteric_remote Allosteric binding

Caption: Binding sites of different classes of kinase inhibitors.

Synthetic Strategies and Core Scaffolds

The synthesis of kinase inhibitors often revolves around the construction of core heterocyclic scaffolds that mimic the adenine ring of ATP and can engage in key hydrogen bonding interactions with the kinase hinge region.[6]

Common Scaffolds in Kinase Inhibitor Synthesis

A relatively small number of privileged scaffolds form the basis for a large number of kinase inhibitors.[6] Understanding the synthesis of these core structures is fundamental.

ScaffoldExamples of Approved DrugsKey Synthetic Approaches
Quinazoline Gefitinib, Erlotinib, LapatinibFriedländer annulation, Multi-component reactions
Pyrazolopyrimidine IbrutinibCondensation of pyrazoles with β-ketoesters or malonates
Indole/Azaindole Sunitinib, VemurafenibFischer indole synthesis, Larock indole synthesis
Pyridine/Pyrimidine Imatinib, Dasatinib, NilotinibHantzsch pyridine synthesis, Suzuki and Stille cross-coupling reactions
Hydantoin/Thiazolidinedione -Bucherer-Bergs reaction, Knoevenagel condensation

Data compiled from multiple sources to illustrate common kinase inhibitor scaffolds and their synthetic origins.[3][4]

Key Synthetic Reactions and Methodologies

The construction of kinase inhibitors relies on a robust toolbox of organic reactions. Modern cross-coupling reactions, in particular, have become indispensable for the rapid diversification of inhibitor scaffolds.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are extensively used to form C-C and C-N bonds, enabling the modular assembly of complex inhibitor structures.

  • Multi-component Reactions (MCRs): Reactions like the Ugi and Passerini reactions allow for the rapid generation of molecular diversity from simple starting materials in a single step, which is highly valuable in high-throughput synthesis.[7]

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction used for linking molecular fragments, particularly in the context of fragment-based drug discovery and the synthesis of covalent probes.[5]

Application Notes: Synthesis of Specific Kinase Inhibitor Classes

The synthetic approach to a kinase inhibitor is intrinsically linked to its intended mechanism of action. This section provides detailed application notes for the synthesis of three distinct and therapeutically important classes of kinase inhibitors.

Synthesis of a Covalent Kinase Inhibitor: Targeting BTK with an Ibrutinib Analog

Background: Covalent inhibitors offer the advantages of increased potency and prolonged duration of action.[5][8] They typically contain a reactive electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue, often a cysteine, in the target protein.[8][9] Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is a prime example of a successful covalent drug.

Synthetic Strategy: The synthesis of a covalent inhibitor involves two key components: the reversible binding scaffold and the electrophilic warhead. The following workflow outlines a general approach.

G cluster_workflow Covalent Inhibitor Synthesis Workflow start Design Scaffold scaffold_synthesis Synthesize Reversible Binding Scaffold start->scaffold_synthesis warhead_intro Introduce Electrophilic Warhead (e.g., acrylamide) scaffold_synthesis->warhead_intro purification Purification and Characterization warhead_intro->purification testing Biochemical and Cellular Assays purification->testing end Lead Optimization testing->end

Caption: A generalized workflow for the synthesis of a covalent kinase inhibitor.

Protocol: Synthesis of an Acrylamide-Containing Pyrazolopyrimidine Scaffold

This protocol describes a key step in the synthesis of an Ibrutinib analog, focusing on the introduction of the acrylamide warhead.

Step 1: Synthesis of the Amine Precursor

  • A suitable pyrazolopyrimidine core with a protected amine is synthesized via established literature methods, often involving condensation and cyclization reactions.

  • The protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

Step 2: Acylation with Acryloyl Chloride

  • Dissolve the pyrazolopyrimidine amine precursor (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired acrylamide-containing covalent inhibitor.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The presence of the vinyl protons of the acrylamide group in the ¹H NMR spectrum is a key diagnostic feature.

Synthesis of an Allosteric Kinase Inhibitor: A MEK Inhibitor Analog

Background: Allosteric inhibitors offer the potential for greater selectivity compared to ATP-competitive inhibitors by targeting less conserved pockets on the kinase.[10][11][12] The synthesis of these molecules often requires the construction of unique and complex three-dimensional scaffolds.

Synthetic Strategy: The discovery of allosteric inhibitors frequently relies on high-throughput screening or fragment-based approaches, followed by structure-guided medicinal chemistry optimization.[10][13]

Protocol: Key Suzuki Coupling Step in the Synthesis of a Trametinib-like Scaffold

This protocol outlines a crucial Suzuki cross-coupling reaction, a common method for constructing the biaryl core of many allosteric MEK inhibitors.

  • To a reaction vessel, add the aryl halide (e.g., 2-fluoro-4-iodoaniline derivative) (1.0 eq), the arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the desired biaryl compound.

Self-Validation: Successful coupling is confirmed by the disappearance of the starting materials and the appearance of the product peak in the LC-MS. NMR spectroscopy will show signals corresponding to both aromatic rings, and HRMS will confirm the molecular weight of the coupled product.

Fragment-Based Synthesis of a Novel Kinase Inhibitor

Background: Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel kinase inhibitors.[14][15][16] It involves screening low-molecular-weight compounds (fragments) for weak binding to the target kinase.[14][17] Promising fragments are then optimized and linked together to generate more potent lead compounds.[14][18]

Synthetic Strategy: The synthesis in FBDD is iterative and heavily guided by structural biology, such as X-ray crystallography.

G cluster_fbdd Fragment-Based Synthesis Workflow screen Fragment Library Screening hit_id Hit Identification & Validation (e.g., X-ray, NMR) screen->hit_id frag_linking Fragment Linking or Growing hit_id->frag_linking sar Structure-Activity Relationship (SAR) Studies frag_linking->sar optimization Lead Optimization sar->optimization optimization->frag_linking Iterative Cycles

References

Protocol for Regioselective N1-Alkylation of Indazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The functionalization of the indazole nitrogen atoms is a critical step in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) presents a significant challenge, often leading to mixtures of regioisomers and complicating purification efforts.[4] This guide provides a comprehensive overview and detailed protocols for the regioselective N1-alkylation of indazole derivatives, grounded in mechanistic understanding to empower researchers in drug discovery and development.

The Challenge of Regioselectivity in Indazole Alkylation

The indazole ring exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][3][4] Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products, with the ratio being highly dependent on the substrate's electronic and steric properties, as well as the reaction conditions.[5][4][6] Achieving high regioselectivity is paramount for efficient and scalable synthesis.

Several factors govern the N1 versus N2 selectivity:

  • Base and Solvent System: The choice of base and solvent is crucial. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[1][6] Conversely, systems like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[7]

  • Counter-ion: The cation from the base can influence regioselectivity. For instance, the sodium cation (Na⁺) is believed to chelate with certain substituents on the indazole ring, sterically hindering the N2 position and promoting N1-alkylation.[3][6] Cesium carbonate (Cs₂CO₃) has also been shown to promote N1-alkylation, likely through a similar chelation mechanism.[3]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole core significantly impacts the N1/N2 ratio. Electron-withdrawing groups at the C3 position, such as esters or amides, can enhance N1-selectivity when using NaH in THF.[1][6][8] In contrast, bulky substituents at the C7 position can sterically block the N1 position, leading to preferential N2-alkylation.[1][9]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent also play a role. While many protocols are robust for primary alkyl halides, more specialized conditions may be required for secondary or more hindered electrophiles.[1]

Mechanistic Insights into N1-Selectivity

The high N1-regioselectivity observed with the NaH/THF system is often attributed to the formation of a sodium-chelated intermediate.[7][6] For indazoles bearing a coordinating group at the C3 position (e.g., a carbonyl group), the sodium cation is thought to coordinate between the N2-nitrogen and the carbonyl oxygen. This coordination effectively blocks the N2 position, directing the incoming electrophile to the more accessible N1 position.

N1_Alkylation_Mechanism Indazole Indazole Derivative (with C3-coordinating group) Indazole_Anion Indazole Anion Indazole->Indazole_Anion Deprotonation NaH NaH NaH->Indazole_Anion RX R-X (Alkylating Agent) N1_Product N1-Alkylated Indazole RX->N1_Product SN2 Attack at N1 Chelated_Intermediate Na+ N2-Blocked Indazole_Anion->Chelated_Intermediate Chelation with Na+ Chelated_Intermediate->N1_Product

Figure 1: Proposed chelation mechanism for N1-selective alkylation.

Recommended Protocols for N1-Alkylation

Herein, we present two robust and widely applicable protocols for the N1-alkylation of indazole derivatives.

Protocol 1: Sodium Hydride Mediated N1-Alkylation (The Gold Standard)

This protocol is highly effective for a wide range of indazole derivatives, particularly those with coordinating groups at the C3 position, and consistently provides excellent N1-regioselectivity.[1][6][8]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Experimental Workflow:

Protocol1_Workflow Start Start: Flame-dried flask under N2 Add_Indazole Add Indazole and anhydrous THF Start->Add_Indazole Cool Cool to 0 °C Add_Indazole->Cool Add_NaH Add NaH portion-wise Cool->Add_NaH Stir_0C Stir at 0 °C for 30 min Add_NaH->Stir_0C Warm_RT Warm to RT, stir for 30 min Stir_0C->Warm_RT Recool Re-cool to 0 °C Warm_RT->Recool Add_Alkylating_Agent Add alkylating agent dropwise Recool->Add_Alkylating_Agent Warm_Stir Warm to RT, stir for 16-24h Add_Alkylating_Agent->Warm_Stir Monitor Monitor by TLC/LC-MS Warm_Stir->Monitor Quench Quench with sat. aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End: Pure N1-alkylated product Purify->End

Figure 2: Step-by-step workflow for NaH-mediated N1-alkylation.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole (typically to a concentration of 0.1 M).[7]

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.[7]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[7]

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.[7]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction for completion by TLC or LC-MS.[7] For less reactive electrophiles, gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.[2][10]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[7]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Data Summary for NaH/THF Protocol:

Indazole Substituent (C3)Alkylating AgentN1:N2 RatioYieldReference
-CO₂Men-Pentyl bromide>99:189% (at 50°C)[1][6]
-C(O)Men-Pentyl bromide>99:194%[1][6]
-C(O)NH₂n-Pentyl bromide>99:185%[1][6]
-t-Bun-Pentyl bromide>99:191%[1][6]
Protocol 2: Cesium Carbonate Mediated N1-Alkylation

This protocol offers a milder alternative to sodium hydride and is particularly effective for the N1-alkylation of indazole-3-carboxylates with alkyl tosylates.[4]

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous dioxane

  • Alkyl tosylate (1.5 equiv)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in dioxane at room temperature, add cesium carbonate (2.0 equiv).[4]

  • Add the alkyl tosylate (1.5 equiv) to the suspension.[4]

  • Stir the resulting mixture at 90 °C for 2 hours, monitoring for completion by TLC or LC-MS.[4]

  • After completion, pour the mixture into ethyl acetate and wash with water and then brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[4]

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.[4]

This method has been reported to provide N1-alkylated products in high yields (90-98%) with excellent regioselectivity.[4]

Alternative and Complementary Strategies

While the above protocols are highly reliable for N1-alkylation, certain substrates or desired functionalities may necessitate alternative approaches.

  • Reductive Amination Approach: A recently developed two-step methodology involves an initial condensation of the indazole with an aldehyde, followed by hydrogenation.[5][11] This method is highly selective for the N1 position and has been demonstrated on a large scale.[5]

  • Mitsunobu Reaction: It is important to note that the Mitsunobu reaction, while a powerful tool for N-alkylation, generally favors the formation of the N2-isomer for indazoles.[2][3][10] This provides a complementary strategy for accessing the N2-regioisomer when desired.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[12][13] For instance, the reaction of 1H-indazole with vinylpyridines can be completed within 20 minutes under microwave heating.[14]

  • Phase Transfer Catalysis: This technique offers a greener alternative by enabling the use of less hazardous solvents and inorganic bases.[15] It has been applied to the N-alkylation of indazoles, often with the aid of a phase transfer catalyst like tetrabutylammonium bromide (TBAB).[14]

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature or using a more reactive alkylating agent (e.g., an iodide or triflate instead of a bromide or tosylate). Ensure that all reagents and solvents are strictly anhydrous, as moisture will quench the sodium hydride.

  • Poor Regioselectivity: If a mixture of isomers is obtained, reverify the reaction conditions. The choice of base and solvent is critical. For substrates lacking a C3-coordinating group, achieving high N1-selectivity can be more challenging, and a survey of different conditions may be necessary.

  • Purification: The separation of N1 and N2 isomers can sometimes be difficult. Careful selection of the mobile phase for column chromatography is essential. In some cases, derivatization or the use of a different chromatographic technique may be required.

By understanding the mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can achieve highly regioselective N1-alkylation of indazole derivatives, a crucial step in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Substituted Indazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure has been successfully incorporated into a multitude of therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[3][4] The unique electronic properties and conformational rigidity of the indazole core allow it to engage in a variety of interactions with biological targets, making it an attractive framework for the design of potent and selective drugs.[2][5] Notable examples of FDA-approved drugs featuring the indazole moiety include the anti-cancer agents Pazopanib and Axitinib, as well as the antiemetic agent Granisetron, underscoring the therapeutic significance of this heterocyclic system.[3]

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. Consequently, the development of efficient and regioselective synthetic methodologies to access a diverse range of substituted indazoles is of paramount importance for advancing drug discovery programs.[1][6] This application guide provides a detailed overview of three robust and contemporary synthetic strategies for the preparation of substituted indazoles, offering researchers a comparative analysis to aid in the selection of the most appropriate method for their specific research objectives. The discussed methodologies are:

  • The Davis-Beirut Reaction: A classical, metal-free approach for the synthesis of 2H-indazoles.

  • Transition-Metal-Catalyzed C-H Activation/Annulation: A modern and highly efficient strategy for the synthesis of 1H-indazoles.

  • [3+2] Dipolar Cycloaddition of Sydnones and Arynes: A powerful method for the regioselective synthesis of 2H-indazoles.

For each of these methodologies, we will delve into the underlying reaction mechanism, provide detailed step-by-step protocols, and present a comparative analysis of their respective strengths and limitations.

Comparative Analysis of Key Synthetic Strategies

The choice of a synthetic route for a particular indazole derivative is a critical decision that can significantly impact the efficiency of a research program. The following table provides a comparative overview of the three synthetic strategies detailed in this guide, highlighting key performance indicators to facilitate an informed selection process.

Synthetic Route Typical Yields Substrate Scope Key Advantages Key Limitations
Davis-Beirut Reaction Good (typically 60-90%)[6]Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[2]Metal-free, utilizes inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[3][6]Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions (e.g., water content).[2][6]
Transition-Metal-Catalyzed C-H Activation/Annulation Moderate to high (50-95%)[6][7]Broad scope for both coupling partners, good functional group tolerance.[6][7]High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.[6][7]Requires a transition-metal catalyst (e.g., Rhodium), which can be expensive and may require removal from the final product.[6][7]
[3+2] Dipolar Cycloaddition of Sydnones and Arynes Good to excellent (often >80%)[6][8]Broad tolerance for various functional groups on both sydnone and aryne precursors.[8]High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[6][8]Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[6][8]

Methodology 1: The Davis-Beirut Reaction for 2H-Indazole Synthesis

The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and their derivatives.[3] This reaction proceeds through the base-mediated cyclization of an N-substituted 2-nitrobenzylamine, which is typically formed in situ from the corresponding 2-nitrobenzaldehyde or 2-nitrobenzyl halide and a primary amine.[9] The key advantage of this methodology lies in its operational simplicity and the use of readily available and inexpensive starting materials.[3]

Reaction Mechanism

The currently accepted mechanism for the Davis-Beirut reaction under basic conditions involves the formation of a key carbanionic intermediate.[3] The reaction is initiated by the deprotonation of the carbon atom adjacent to the secondary amine by a base. This is followed by an intramolecular redox process where the carbanion abstracts an oxygen atom from the nitro group, leading to the formation of a nitroso intermediate. Subsequent cyclization and dehydration afford the final 2H-indazole product.[3]

Davis_Beirut_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product 2_nitrobenzylamine N-substituted 2-nitrobenzylamine carbanion Carbanion 2_nitrobenzylamine->carbanion Base (e.g., KOH) nitroso_imine o-Nitrosobenzylidine imine intermediate carbanion->nitroso_imine Intramolecular redox reaction 2H_indazole 2H-Indazole nitroso_imine->2H_indazole Cyclization & Dehydration

Caption: Mechanism of the Davis-Beirut Reaction.

Experimental Protocol: Synthesis of 2-Benzyl-2H-indazole

This protocol describes the synthesis of 2-benzyl-2H-indazole from 2-nitrobenzaldehyde and benzylamine as a representative example of the Davis-Beirut reaction.

Materials and Reagents:

  • 2-Nitrobenzaldehyde

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: In situ formation of N-(2-nitrobenzyl)benzylamine

  • To a solution of 2-nitrobenzaldehyde (1.0 mmol) in methanol (10 mL) at 0 °C, add benzylamine (1.1 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-(2-nitrobenzyl)benzylamine is used in the next step without further purification.

Step 2: Davis-Beirut Cyclization

  • Dissolve the crude N-(2-nitrobenzyl)benzylamine in a solution of 5% potassium hydroxide in methanol (20 mL).

  • Heat the reaction mixture at 60 °C for 6 hours.[9]

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-benzyl-2H-indazole.

Methodology 2: Rhodium/Copper-Catalyzed Synthesis of 1H-Indazoles

Transition-metal-catalyzed C-H activation and annulation has emerged as a powerful and atom-economical strategy for the synthesis of complex heterocyclic scaffolds.[7] In the context of indazole synthesis, a synergistic rhodium/copper catalytic system has been developed for the efficient preparation of 1H-indazoles from readily available imidates and nitrosobenzenes.[10][11] This method offers a broad substrate scope and good functional group tolerance under redox-neutral conditions.[10]

Reaction Mechanism

The proposed catalytic cycle begins with the C-H activation of the imidate substrate by the Rh(III) catalyst to form a five-membered rhodacycle intermediate.[7] This intermediate then undergoes migratory insertion of the nitrosobenzene into the Rh-C bond, forming a seven-membered rhodacycle. Subsequent reductive elimination, facilitated by the copper co-catalyst, leads to the formation of the N-N bond and regeneration of the active Rh(III) catalyst, yielding the 1H-indazole product.[7]

Rh_Cu_Catalysis_Mechanism cluster_cycle Catalytic Cycle Rh_III [Rh(III)] Rhodacycle_5 5-membered Rhodacycle Rhodacycle_7 7-membered Rhodacycle Rhodacycle_5->Rhodacycle_7 + Nitrosobenzene Migratory Insertion Product_Release Product Release & Catalyst Regeneration Rhodacycle_7->Product_Release Reductive Elimination (Cu(II) assist) Product_Release->Rh_III 1H_Indazole 1H-Indazole Product_Release->1H_Indazole Imidate Imidate Substrate Imidate->Rhodacycle_5 [Rh(III)] C-H Activation Nitrosobenzene Nitrosobenzene

Caption: Rh/Cu-Catalyzed 1H-Indazole Synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-1H-indazole

This protocol provides a general procedure for the rhodium/copper-catalyzed synthesis of 1H-indazoles, using the synthesis of 1-phenyl-3-methyl-1H-indazole from ethyl N-phenylacetimidate and nitrosobenzene as an example.[6]

Materials and Reagents:

  • Ethyl N-phenylacetimidate

  • Nitrosobenzene

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Copper(II) acetate (Cu(OAc)₂)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Argon (Ar) gas

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add ethyl N-phenylacetimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol %), Cu(OAc)₂ (20 mol %), and AgSbF₆ (20 mol %).[6]

  • Evacuate the tube and backfill with argon.

  • Add anhydrous 1,2-dichloroethane (1.0 mL) followed by nitrosobenzene (0.24 mmol, 1.2 equiv).[6]

  • Stir the reaction mixture at 80 °C for 24 hours.[6]

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the pad with additional DCE.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-phenyl-3-methyl-1H-indazole.

Methodology 3: [3+2] Dipolar Cycloaddition for 2H-Indazole Synthesis

The [3+2] dipolar cycloaddition of sydnones with arynes is a highly efficient and regioselective method for the synthesis of 2H-indazoles.[8][12] This reaction proceeds under mild conditions and offers excellent yields, making it an attractive approach for the construction of diverse indazole libraries.[8][13]

Reaction Mechanism

The reaction is initiated by the generation of a reactive aryne intermediate from a suitable precursor, such as a 2-(trimethylsilyl)aryl triflate, in the presence of a fluoride source.[12] The aryne then undergoes a [3+2] cycloaddition reaction with a sydnone to form a bicyclic intermediate. This intermediate is unstable and spontaneously undergoes a retro-[4+2] cycloaddition, extruding carbon dioxide to afford the aromatic 2H-indazole product with high regioselectivity.[12][13]

Sydnone_Aryne_Cycloaddition cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Sydnone Sydnone Aryne_Precursor Aryne Precursor Aryne Aryne Aryne_Precursor->Aryne Fluoride Source Bicyclic_Adduct Bicyclic Adduct 2H_Indazole 2H-Indazole Bicyclic_Adduct->2H_Indazole Retro-[4+2] (-CO₂) SydnoneAryne SydnoneAryne SydnoneAryne->Bicyclic_Adduct [3+2] Cycloaddition

Caption: [3+2] Cycloaddition of Sydnones and Arynes.

Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole

The following protocol details the synthesis of 2-phenyl-2H-indazole from N-phenylsydnone and 2-(trimethylsilyl)phenyl triflate.

Materials and Reagents:

  • N-Phenylsydnone (synthesis described below)

  • 2-(Trimethylsilyl)phenyl triflate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Synthesis of N-Phenylsydnone (Precursor): [6]

  • Dissolve N-phenylglycine (10.0 g, 66.2 mmol) in a mixture of acetic anhydride (20 mL) and acetic acid (20 mL).[6]

  • Cool the solution to 0 °C and add sodium nitrite (5.0 g, 72.5 mmol) in portions over 30 minutes.[6]

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.[6]

  • Pour the resulting mixture into ice water (200 mL). Collect the precipitate by filtration, wash with cold water, and dry to yield N-nitroso-N-phenylglycine.

  • Add the N-nitroso-N-phenylglycine to acetic anhydride (50 mL) and heat at 80 °C for 1 hour.[6]

  • After cooling, pour the mixture into ice water. Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to afford N-phenylsydnone.[6]

[3+2] Cycloaddition Procedure:

  • To a solution of N-phenylsydnone (0.5 mmol) and 2-(trimethylsilyl)phenyl triflate (0.6 mmol) in anhydrous acetonitrile (5 mL) at room temperature, add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-2H-indazole.[6]

Conclusion and Future Outlook

The synthesis of substituted indazoles remains a vibrant and evolving field of research, driven by the continued importance of this scaffold in medicinal chemistry. The three methodologies presented in this guide—the Davis-Beirut reaction, transition-metal-catalyzed C-H activation/annulation, and [3+2] dipolar cycloaddition—represent a powerful toolkit for the modern medicinal chemist. Each method offers distinct advantages and is suited to different synthetic challenges.

Future developments in this area will likely focus on the discovery of even more efficient and sustainable catalytic systems, the expansion of substrate scope to access novel chemical space, and the application of flow chemistry and other enabling technologies to streamline the synthesis of indazole-based drug candidates.[14] A deeper understanding of the biological targets of indazole derivatives will also guide the design and synthesis of the next generation of therapeutics based on this privileged scaffold.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Transformative Power of Palladium-Catalyzed Cross-Coupling

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is the cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a dominant and indispensable tool. These reactions, recognized with the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, offer an unparalleled ability to construct complex molecular architectures from readily available aryl halides with a high degree of precision and functional group tolerance.[1]

This guide provides an in-depth exploration of the reaction conditions for several of the most pivotal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these transformations, offering insights into how the judicious selection of catalyst, ligand, base, and solvent dictates the outcome of the reaction. The protocols provided herein are designed to be self-validating systems, equipping the practicing chemist with the knowledge to not only execute these reactions but also to troubleshoot and adapt them to new synthetic challenges.

The General Catalytic Cycle: A Unified Mechanistic Framework

At the heart of most palladium-catalyzed cross-coupling reactions lies a catalytic cycle that can be broadly understood in three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states, facilitating the bond-forming process.

Catalytic Cycle cluster_legend Legend Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)(L2)-X Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R' Transmetalation Complex Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R' Transmetalation (R'-M) Ar-Pd(II)(L2)-R'->Pd(0)L2 Ar-R' Coupled Product Ar-Pd(II)(L2)-R'->Ar-R' Reductive Elimination

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, styrenes, and polyolefins through the reaction of an aryl or vinyl halide with an organoboron species.[2] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.

Mechanistic Insights: The Critical Role of the Base

The catalytic cycle of the Suzuki-Miyaura coupling follows the general pathway of oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex. The reactivity order for the aryl halide is typically I > Br > OTf > Cl.[1] The use of bulky, electron-rich phosphine ligands on the palladium center accelerates this rate-limiting step.[4]

  • Transmetalation: This is a key step where the organic group from the organoboron reagent is transferred to the palladium center. The base plays a crucial role in this process. It is generally accepted that the base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation with the Pd(II) complex.[5][6][7] The choice of base can therefore significantly impact the reaction rate and efficiency.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired product, regenerating the active Pd(0) catalyst. This step is typically fast and irreversible.

Summary of Reaction Conditions for Suzuki-Miyaura Coupling
ParameterCommon Reagents/ConditionsRationale and Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI-type precatalysts.[8]Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[9] Precatalysts offer better stability and more reliable generation of the active catalyst.[4][10]
Ligand PPh₃, Buchwald-type biarylphosphines (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs).[4][11]Bulky, electron-rich ligands promote oxidative addition and reductive elimination, leading to higher catalytic activity.[4] The choice of ligand can be critical for challenging substrates like aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu.[7]The base activates the boronic acid. Carbonates and phosphates are often used in aqueous solvent mixtures. Stronger bases like NaOtBu may be required for less reactive substrates but can be incompatible with sensitive functional groups.
Solvent Toluene, Dioxane, THF, DMF, often with water as a co-solvent.[12]The solvent choice affects the solubility of the reagents and the stability of the catalytic species. The addition of water can aid in the dissolution of inorganic bases and facilitate the formation of the active boronate species.
Temperature Room temperature to 120 °C.Higher temperatures are often required for less reactive aryl halides (e.g., chlorides).
Detailed Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 4-bromoanisole (187 mg) and phenylboronic acid (146 mg) to the flask.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl as a white solid.

Self-Validation:

  • Expected Yield: >90%

  • Potential Pitfalls: Incomplete degassing can lead to catalyst deactivation and lower yields. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere.

  • Troubleshooting: If the reaction is sluggish, consider increasing the temperature or using a stronger base like cesium carbonate. If starting material remains, a small amount of additional catalyst and ligand can be added.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, a common motif in pharmaceuticals and organic materials. This reaction enables the formation of C-N bonds by coupling aryl halides or triflates with a wide range of primary and secondary amines.[2][13]

Mechanistic Insights: Navigating the Amination Pathway

The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][13]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. The order of these events can be influenced by the specific ligand and reaction conditions.[13]

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the desired aryl amine and regenerate the Pd(0) catalyst.

The choice of base is critical. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed to facilitate the deprotonation of the coordinated amine.[14]

Summary of Reaction Conditions for Buchwald-Hartwig Amination
ParameterCommon Reagents/ConditionsRationale and Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos-Pd-G3).[3][15]Precatalysts are often preferred for their air-stability and efficiency in generating the active monoligated Pd(0) species.[4]
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, RuPhos, BrettPhos), Josiphos-type ligands.[3]The steric bulk of the ligand is crucial for promoting the reductive elimination step and preventing the formation of undesired side products. The specific ligand choice is often substrate-dependent.
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃.[2][14]Strong bases are generally required. For base-sensitive substrates, weaker inorganic bases can be used, often at the cost of higher reaction temperatures or longer reaction times.[14]
Solvent Toluene, Dioxane, THF, t-BuOH.[15][16]Aprotic solvents are most common. tert-Butanol can be a good choice, particularly with weaker bases.
Temperature Room temperature to 110 °C.The reaction temperature is dependent on the reactivity of the aryl halide and the amine. Aryl chlorides typically require higher temperatures.[2]
Detailed Experimental Protocol: Synthesis of N-Phenylmorpholine

This protocol describes the amination of bromobenzene with morpholine.

Materials:

  • Bromobenzene (1.0 mmol, 157 mg)

  • Morpholine (1.2 mmol, 105 mg, 0.10 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg), XPhos (14.3 mg), and NaOtBu (135 mg) to an oven-dried vial equipped with a stir bar.

  • Add toluene (5 mL), bromobenzene (157 mg), and morpholine (0.10 mL).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-phenylmorpholine.

Self-Validation:

  • Expected Yield: >95%

  • Potential Pitfalls: The base, NaOtBu, is highly hygroscopic and should be handled in an inert atmosphere. The quality of the palladium source and ligand is critical for high yields.

  • Troubleshooting: Low yields may be due to catalyst deactivation. Ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions. If the reaction stalls, a different ligand or a higher reaction temperature may be necessary.

The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a powerful method for the formation of C-C bonds via the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[17][18] This reaction is particularly useful for the synthesis of substituted alkenes.

Mechanistic Insights: The Path to Substituted Alkenes

The Heck reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: Pd(0) inserts into the aryl-halide bond.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene. This step typically occurs in a syn-fashion.

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.

  • Base-Mediated Regeneration of Pd(0): The base neutralizes the generated acid (HX) and facilitates the regeneration of the active Pd(0) catalyst.

The regioselectivity of the Heck reaction is primarily controlled by steric factors, with the aryl group typically adding to the less substituted carbon of the alkene double bond.[19]

Summary of Reaction Conditions for the Heck Reaction
ParameterCommon Reagents/ConditionsRationale and Expert Insights
Palladium Source Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄.[20]Pd(OAc)₂ is a common and cost-effective precursor.
Ligand PPh₃, P(o-tol)₃, phosphine-free conditions in some cases.For simple substrates, phosphine ligands are often used. For more challenging reactions, specialized ligands may be required. Some protocols have been developed that do not require phosphine ligands, particularly in ionic liquids.
Base Triethylamine (Et₃N), K₂CO₃, NaOAc.An organic or inorganic base is required to neutralize the acid formed during the reaction. Triethylamine is a common choice.
Solvent DMF, NMP, acetonitrile, toluene.Polar aprotic solvents are generally preferred.
Alkene Electron-deficient alkenes (e.g., acrylates, styrenes) are ideal. Electron-rich alkenes can be more challenging.[19][21]The electronic nature of the alkene influences the reaction rate and regioselectivity.
Detailed Experimental Protocol: Synthesis of Methyl Cinnamate

This protocol describes the reaction of iodobenzene with methyl acrylate.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Methyl acrylate (1.5 mmol, 129 mg, 0.14 mL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 152 mg, 0.21 mL)

  • Acetonitrile (5 mL)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (2.2 mg) and P(o-tol)₃ (12.2 mg).

  • Evacuate and backfill with argon three times.

  • Add acetonitrile (5 mL), iodobenzene (204 mg), methyl acrylate (0.14 mL), and triethylamine (0.21 mL).

  • Heat the mixture at 80 °C for 6 hours.

  • Cool to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of celite.

  • Wash the filtrate with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain methyl cinnamate.

Self-Validation:

  • Expected Yield: >85%

  • Potential Pitfalls: Polymerization of the acrylate can be a side reaction. Using a slight excess of the alkene can help, but large excesses should be avoided.

  • Troubleshooting: If the reaction is slow, a higher temperature or a different solvent such as DMF may be beneficial. For less reactive aryl bromides, a higher catalyst loading might be necessary.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[22][23] This reaction is typically co-catalyzed by palladium and copper salts.[24]

Mechanistic Insights: A Dual Catalytic System

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: This cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0) and reductive elimination to form the product.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex from the palladium cycle.

Copper-free Sonogashira couplings have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[24]

Summary of Reaction Conditions for Sonogashira Coupling
ParameterCommon Reagents/ConditionsRationale and Expert Insights
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄.[23]These are standard and effective catalysts for this transformation.
Copper Co-catalyst CuI.The copper salt facilitates the formation of the reactive copper acetylide.
Ligand PPh₃.Triphenylphosphine is the most common ligand for Sonogashira couplings.
Base An amine base such as triethylamine or diisopropylamine, which can also serve as the solvent.The amine base deprotonates the terminal alkyne and neutralizes the acid formed.
Solvent Amine base, THF, DMF.The reaction is often run in the amine base as the solvent.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-2-(4-methoxyphenyl)acetylene

This protocol details the coupling of 4-iodoanisole with phenylacetylene.

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (5 mL)

Procedure:

  • To a Schlenk flask, add 4-iodoanisole (234 mg), PdCl₂(PPh₃)₂ (14 mg), and CuI (7.6 mg).

  • Evacuate and backfill with argon three times.

  • Add degassed triethylamine (5 mL) and phenylacetylene (0.13 mL).

  • Stir the reaction at room temperature for 8 hours.

  • Remove the triethylamine under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and filter through celite to remove insoluble salts.

  • Wash the organic solution with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by flash chromatography (silica gel, eluting with hexane) to give the desired aryl alkyne.

Self-Validation:

  • Expected Yield: >90%

  • Potential Pitfalls: The reaction is sensitive to oxygen, which can promote the homocoupling of the alkyne. Rigorous exclusion of air is necessary.

  • Troubleshooting: If homocoupling is a significant issue, consider a copper-free protocol. For less reactive aryl bromides, heating the reaction may be required.

The Stille Coupling: Utilizing Organostannanes

The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic halide or triflate.[25] A key advantage of the Stille coupling is the high functional group tolerance of the organostannane reagents.[26][27] However, a significant drawback is the toxicity of the tin reagents and byproducts.

Mechanistic Insights: The Tin-to-Palladium Transfer

The Stille coupling follows the standard catalytic cycle:

  • Oxidative Addition: Pd(0) adds to the organic halide.

  • Transmetalation: The organic group from the organostannane is transferred to the palladium center, with the tin-halide byproduct being formed. This is often the rate-determining step.

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.

Summary of Reaction Conditions for Stille Coupling
ParameterCommon Reagents/ConditionsRationale and Expert Insights
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃.These are common and effective palladium sources.
Ligand PPh₃, AsPh₃.Triphenylphosphine is a standard ligand. Triphenylarsine can sometimes be beneficial.
Organostannane Aryl-, vinyl-, and alkyltributylstannanes.The reactivity of the organostannane is high, and they are tolerant of many functional groups.
Solvent Toluene, THF, DMF.Aprotic solvents are typically used.
Additives LiCl can sometimes accelerate the reaction.Chloride ions can facilitate the transmetalation step.
Detailed Experimental Protocol: Synthesis of 4-Vinylstyrene

This protocol describes the coupling of 4-bromostyrene with vinyltributyltin.

Materials:

  • 4-Bromostyrene (1.0 mmol, 183 mg)

  • Vinyltributyltin (1.1 mmol, 349 mg, 0.32 mL)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 23 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd(PPh₃)₄ (23 mg) to a vial.

  • Add toluene (5 mL), 4-bromostyrene (183 mg), and vinyltributyltin (0.32 mL).

  • Seal the vial and heat at 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic phase with a 10% aqueous KF solution to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography (silica gel, eluting with hexane) to obtain 4-vinylstyrene.

Self-Validation:

  • Expected Yield: >80%

  • Potential Pitfalls: The toxicity of organotin compounds requires careful handling and disposal.

  • Troubleshooting: If the reaction is slow, adding LiCl as an additive or switching to a more polar solvent like DMF can be beneficial.

References

Application Notes and Protocols for the Scale-Up Synthesis of N1-Alkyl Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a privileged motif in medicinal chemistry, frequently appearing as a core structural component in a wide array of therapeutic agents.[1][2][3][4] Its ability to act as a bioisostere for indole has made it a cornerstone in drug design, leading to the development of treatments for conditions ranging from cancer to inflammation.[3][5] The regioselective alkylation of the indazole nitrogen atoms is a critical, yet often challenging, step in the synthesis of these valuable compounds. The presence of two nucleophilic nitrogen atoms, N1 and N2, frequently leads to the formation of regioisomeric mixtures, complicating purification and reducing overall yield, a problem that is magnified during scale-up operations.[1][2]

This comprehensive guide provides a detailed exploration of the scale-up synthesis of N1-alkyl indazoles, focusing on robust and selective methodologies amenable to kilogram-scale production. We will delve into the mechanistic principles that govern regioselectivity, offering field-proven protocols and expert insights to navigate the complexities of large-scale synthesis.

The Central Challenge: Achieving N1-Regioselectivity

The fundamental hurdle in the N-alkylation of indazoles is controlling the site of alkylation. The reaction can proceed via two distinct pathways, leading to either the N1- or N2-alkylated product. The outcome is a delicate interplay of kinetic and thermodynamic factors, heavily influenced by the choice of base, solvent, and the steric and electronic nature of both the indazole substrate and the alkylating agent.[1][2]

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[1][3] This intrinsic property can be leveraged to favor the formation of the N1-alkylated product under conditions that allow for equilibration.[1] Conversely, kinetically controlled conditions may favor the formation of the N2-isomer.

Strategic Approach to Scalable N1-Alkylation: Thermodynamic Control

For large-scale synthesis, a strategy that reliably and selectively yields the desired N1-isomer is paramount. Our focus will be on a thermodynamically controlled approach that has been successfully demonstrated on a 100 g scale with a clear path to multi-kilogram production.[6][7] This method relies on the careful selection of a strong base and an appropriate solvent to drive the reaction towards the more stable N1-alkylated product.

The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has emerged as a highly effective and selective system for the N1-alkylation of a wide range of indazole substrates.[2][3][8]

Workflow for N1-Selective Alkylation

N1_Alkylation_Workflow Figure 1: General Workflow for N1-Selective Indazole Alkylation Indazole 1H-Indazole Substrate Deprotonation Deprotonation with NaH in THF at 0°C to rt Indazole->Deprotonation Indazole_Anion Formation of the Sodium Salt of Indazole Deprotonation->Indazole_Anion Alkylation Addition of Alkylating Agent (R-X) Indazole_Anion->Alkylation Reaction Reaction at rt or gentle heating Alkylation->Reaction Workup Aqueous Workup (Quenching with NH4Cl) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Crystallization or Chromatography) Extraction->Purification N1_Product Pure N1-Alkyl Indazole Purification->N1_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

Detailed Protocol: N1-Alkylation of Indazole via Thermodynamic Control

This protocol is designed for high N1-regioselectivity and has been shown to be scalable.[2][3][6]

Materials and Reagents
ReagentMolar Equiv.PuritySupplierNotes
1H-Indazole1.0>98%
Sodium Hydride (NaH)1.260% dispersion in mineral oilHandle with extreme care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)-Dri-Solv or equivalent
Alkyl Halide/Tosylate1.1-1.5>98%
Saturated aq. NH4Cl--For quenching.
Ethyl Acetate (EtOAc)-ACS gradeFor extraction.
Anhydrous Na2SO4 or MgSO4--For drying.
Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized reactor with the 1H-indazole substrate. Add anhydrous THF to achieve a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the resulting solution to 0 °C using an ice bath. Carefully add the sodium hydride (60% dispersion in mineral oil) portion-wise.

    • Expert Insight: The portion-wise addition of NaH is crucial to control the exotherm and hydrogen gas evolution, a critical safety consideration during scale-up.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed as a suspension.[1]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed. Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.[1]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to isolate the pure N1-alkylated indazole.[1]

Process Safety Considerations for Scale-Up
  • Hydrogen Evolution: The reaction of NaH with the indazole and any residual moisture generates hydrogen gas. Ensure adequate ventilation and proper grounding of equipment to prevent ignition.

  • Exothermicity: The deprotonation step is exothermic. Maintain strict temperature control, especially during the addition of NaH.

  • Pyrophoric Reagent: Sodium hydride is pyrophoric. Handle it in an inert atmosphere and have appropriate fire-extinguishing agents readily available.

  • Nitrogen-Nitrogen Bond: The indazole ring contains a nitrogen-nitrogen bond, which can be a potential safety concern under certain conditions. Thermal stability studies are recommended before proceeding to a large-scale reaction.[6]

Alternative and Complementary Synthetic Routes

While the NaH/THF method is highly reliable for N1-alkylation, other methods may be suitable for specific substrates or desired regioselectivities.

Mitsunobu Reaction: A Route to N2-Isomers

The Mitsunobu reaction, employing an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), often favors the formation of the N2-alkylated indazole.[1][8] This kinetic preference can be exploited when the N2-isomer is the desired product.

Mitsunobu_Reaction Figure 2: Mitsunobu Reaction for Indazole Alkylation Indazole 1H-Indazole Reagents PPh3, DIAD/DEAD in THF at 0°C to rt Indazole->Reagents Alcohol Alcohol (R-OH) Alcohol->Reagents Reaction Overnight Reaction Reagents->Reaction Purification Flash Chromatography Reaction->Purification N1_Product N1-Alkyl Indazole (Minor) Purification->N1_Product N2_Product N2-Alkyl Indazole (Major) Purification->N2_Product

Caption: Mitsunobu reaction often favors the N2-isomer.

Phase-Transfer Catalysis

For certain applications, phase-transfer catalysis (PTC) can be a viable option for N-alkylation. This method is particularly attractive for its potential to be run in continuous flow systems, which can mitigate some of the safety concerns associated with batch scale-up.[9]

Buchwald-Hartwig Amination for N-Aryl Indazoles

For the synthesis of N-aryl indazoles, the Buchwald-Hartwig amination is a powerful and versatile method.[10][11] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the indazole nitrogen and an aryl halide. While highly effective, the scalability of this method requires careful optimization of catalyst loading and ligand selection to be economically viable.[12][13][14]

Data Presentation: Regioselectivity under Various Conditions

The following table summarizes the typical regioselectivity observed for the N-alkylation of unsubstituted 1H-indazole under different reaction conditions.

MethodBase/ReagentsSolventTypical N1:N2 RatioControl
Standard Alkylation NaH THF >95:5 Thermodynamic
Standard AlkylationK2CO3DMF~1:1Mixed
Mitsunobu ReactionPPh3, DIADTHF1:2.5Kinetic
Diazo Compound AlkylationTfOHDCM<1:99Kinetic

Data compiled from multiple sources.[1][8][15]

Conclusion

The scale-up synthesis of N1-alkyl indazoles is a critical process in the development of numerous pharmaceuticals. Achieving high regioselectivity is the primary challenge, which can be effectively addressed by employing a thermodynamically controlled alkylation strategy using sodium hydride in THF. This method has been proven to be robust, scalable, and applicable to a wide range of indazole substrates. By understanding the underlying mechanistic principles and adhering to strict safety protocols, researchers and drug development professionals can confidently and efficiently produce these valuable compounds on a large scale.

References

Application Notes and Protocols for the Functionalization of the Indazole Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the presence of two nitrogen atoms and the ability to exist in different tautomeric forms (1H-, 2H-, and 3H-indazole), allow it to engage in a variety of biological interactions.[1][3] Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4][5][6]

The functionalization of the indazole core is a critical step in the development of new therapeutic agents, as the introduction of various substituents can modulate the compound's potency, selectivity, and pharmacokinetic profile.[7] This guide provides a comprehensive overview of key functionalization strategies for the indazole ring system, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Strategic Functionalization of the Indazole Core: A Workflow Overview

The functionalization of the indazole scaffold can be broadly categorized into modifications at the nitrogen atoms (N-functionalization) and the carbon atoms of the ring system (C-functionalization). The choice of strategy depends on the desired final compound and the available starting materials.

Indazole_Functionalization_Workflow Indazole Indazole Scaffold N_Func N-Functionalization (Alkylation/Arylation) Indazole->N_Func N1/N2 selectivity C_Func C-Functionalization Indazole->C_Func Halogenation Halogenation C_Func->Halogenation Pre-functionalization CH_Activation C-H Activation C_Func->CH_Activation Direct Functionalization Coupling Cross-Coupling Reactions Halogenation->Coupling Suzuki Suzuki-Miyaura Coupling Coupling->Suzuki Buchwald Buchwald-Hartwig Amination Coupling->Buchwald

Caption: A high-level overview of the primary strategies for functionalizing the indazole ring system.

I. N-Functionalization: Regioselective Alkylation and Arylation

The presence of two nitrogen atoms in the pyrazole ring of indazole presents a challenge and an opportunity for regioselective functionalization. The relative stability of the 1H- and 2H-tautomers can be influenced by substituents on the indazole ring, and the choice of reaction conditions can often direct alkylation or arylation to either the N1 or N2 position.[8][9]

Causality Behind Experimental Choices in N-Alkylation:

The regioselectivity of N-alkylation is a delicate balance of steric and electronic effects of the indazole substrate, the nature of the alkylating agent, the choice of base, and the solvent.[10][11]

  • Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a robust system that often favors N1-alkylation for a wide range of 3-substituted indazoles.[10][12] NaH, a non-nucleophilic strong base, efficiently deprotonates the indazole, and the resulting sodium indazolide salt's aggregation state and solvation in THF can influence the site of subsequent alkylation.

  • Substituent Effects: Electron-withdrawing groups at the C7 position can electronically favor the formation of the N2-alkylated product.[10] Conversely, sterically bulky groups at the C3 position tend to direct alkylation to the less hindered N1 position.[10]

Protocol 1: N1-Selective Alkylation of 3-Substituted Indazoles

This protocol is optimized for achieving high N1-selectivity in the alkylation of indazoles bearing a substituent at the C3 position.[12]

Materials:

  • 3-Substituted-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-substituted-1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 mmol, 1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.

Substituent at C3 Alkylating Agent N1:N2 Ratio Typical Yield
-CO₂MeCH₃I>99:1High
-C(CH₃)₃CH₃I>99:1High
-COCH₃CH₃I>99:1High
-CONH₂CH₃I>99:1High

Data synthesized from multiple sources, including[10].

II. C-Functionalization: Building Complexity on the Carbocyclic and Pyrazole Rings

Direct modification of the carbon framework of the indazole ring is a powerful strategy for introducing diverse functional groups and building molecular complexity. Key approaches include halogenation, direct C-H activation, and transition-metal-catalyzed cross-coupling reactions.

A. Halogenation: Gateway to Further Functionalization

Halogenated indazoles are versatile intermediates, readily participating in a variety of cross-coupling reactions.[13][14] Regioselective halogenation can be achieved by carefully selecting the halogenating agent and reaction conditions.

  • Regioselectivity: The electron-rich nature of the indazole ring makes it susceptible to electrophilic substitution. The C3 position is often the most reactive site for electrophilic attack.[3] Metal-free halogenation using N-halosuccinimides (NCS, NBS) provides a mild and efficient method for the regioselective halogenation of 2H-indazoles.[14][15]

  • Reaction Conditions: The choice of solvent can significantly influence the outcome. For instance, mono-halogenation of 2H-indazoles can be achieved in ethanol, while poly-halogenation may occur in water at higher temperatures.[14]

This protocol details a mild and efficient method for the C3-bromination of 2-phenyl-2H-indazole using N-bromosuccinimide (NBS).[15]

Materials:

  • 2-Phenyl-2H-indazole

  • N-Bromosuccinimide (NBS)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add NBS (0.3 mmol, 1.0 equiv).

  • Stir the reaction mixture at 50 °C for 2 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-bromo-2-phenyl-2H-indazole.

Halogenation_Mechanism Indazole 2-Phenyl-2H-indazole Intermediate Wheland Intermediate Indazole->Intermediate Electrophilic Attack at C3 NBS N-Bromosuccinimide (NBS) NBS->Intermediate Br+ source Product 3-Bromo-2-phenyl-2H-indazole Intermediate->Product Deprotonation Succinimide Succinimide Intermediate->Succinimide

Caption: Simplified mechanism of electrophilic bromination of 2H-indazole at the C3 position.

B. Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex molecules, and their application to the functionalization of indazoles is well-established.[16][17]

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between a halogenated (or triflated) indazole and an organoboron compound.[16][18]

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for an efficient reaction. A common and effective system for the Suzuki coupling of bromoindazoles is Pd(dppf)Cl₂.[16] The dppf ligand helps to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base and Solvent: An inorganic base, such as potassium carbonate (K₂CO₃), is required to activate the boronic acid. A polar aprotic solvent like dimethoxyethane (DME) is often used.[16]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-1H-indazole.[16]

Materials:

  • 5-Bromo-1H-indazole

  • Arylboronic acid

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 5-bromo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).

  • Add DME (8 mL) and water (2 mL).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Arylboronic Acid Typical Yield
Phenylboronic acidGood to Excellent
4-Methoxyphenylboronic acidGood to Excellent
3-Thienylboronic acidGood to Excellent
N-Boc-pyrrole-2-boronic acidGood

Data synthesized from[16].

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is invaluable for the synthesis of aminoindazoles.[17][19]

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as Xantphos or RuPhos are often effective for the amination of iodoindazoles.[17][20]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the catalytic cycle.[20]

This protocol provides a general procedure for the amination of an iodoindazole with a primary or secondary amine.[17]

Materials:

  • 4-Iodo-3-methyl-1H-indazole

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 4-iodo-3-methyl-1H-indazole (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and Xantphos (4-10 mol%).

  • Add NaOtBu (1.5-2.0 equiv).

  • Add anhydrous toluene (5-10 mL per mmol of indazole).

  • Add the amine (1.1-1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Indazolyl)Pd(II)(X)L_n Pd0->OxAdd + Indazolyl-X Amine_Coord Amine Coordination OxAdd->Amine_Coord + R₂NH, -X⁻ Red_Elim Reductive Elimination Amine_Coord->Red_Elim Deprotonation Red_Elim->Pd0 Product Indazolyl-NR₂ Red_Elim->Product Indazolyl_X Indazolyl-X Indazolyl_X->OxAdd Amine R₂NH Amine->Amine_Coord

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination of a haloindazole.

III. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[21][22][23] In the context of indazoles, transition-metal-catalyzed C-H activation allows for the regioselective introduction of various functional groups.[24][25]

Causality Behind Experimental Choices in C-H Functionalization:
  • Directing Groups: Achieving regioselectivity in C-H activation often relies on the use of a directing group that coordinates to the metal catalyst and positions it in proximity to a specific C-H bond. For 2-aryl-2H-indazoles, the nitrogen atom of the pyrazole ring can act as a directing group, facilitating ortho-C-H functionalization of the 2-aryl substituent.[23]

  • Catalyst System: Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are highly effective for C-H activation reactions.[22]

Protocol 5: Rh(III)-Catalyzed Ortho-Acylmethylation of 2-Phenyl-2H-indazole

This protocol describes a chelation-assisted, regioselective ortho-C-H acylmethylation of 2-phenyl-2H-indazoles.[22]

Materials:

  • 2-Phenyl-2H-indazole

  • Sulfoxonium ylide

  • [Cp*RhCl₂]₂

  • AgSbF₆

  • 1,2-Dichloroethane (DCE)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube, add 2-phenyl-2H-indazole (0.2 mmol), the sulfoxonium ylide (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add anhydrous DCE (1.0 mL).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the ortho-acylmethylated product.

Conclusion and Future Outlook

The functionalization of the indazole ring system is a dynamic and evolving field. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize a wide array of novel indazole derivatives. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect even more efficient, selective, and sustainable methods for the functionalization of this privileged scaffold to emerge, further accelerating the discovery of new medicines.[1]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Indazoleboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 6-indazoleboronic acid pinacol ester. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this specific N-heterocyclic building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific rationale to empower your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the use of 6-indazoleboronic acid pinacol ester in Suzuki coupling reactions.

Q1: Why use the pinacol ester of 6-indazoleboronic acid instead of the free boronic acid?

A1: The pinacol ester offers significantly enhanced stability compared to the corresponding boronic acid.[1][2] Boronic acids, particularly those on electron-rich N-heterocyclic systems like indazole, are susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen) and formation of boroxine trimers.[3][4] The pinacol protecting group sterically shields the boron atom, making the reagent less prone to these decomposition pathways, which ensures a longer shelf life, easier handling, and more reproducible reaction outcomes.[1]

Q2: What are the primary challenges when using 6-indazoleboronic acid pinacol ester in Suzuki couplings?

A2: The primary challenges stem from the inherent properties of the indazole ring system. The presence of two nitrogen atoms can lead to several complications:

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the indazole can coordinate to the palladium center, potentially inhibiting catalyst activity.[5][6]

  • Protodeboronation: Despite the stabilizing effect of the pinacol ester, the indazole ring's electronic properties can still promote protodeboronation under certain reaction conditions, especially with strong bases and high temperatures in the presence of water.[3][6]

  • N-Arylation: In some cases, competitive N-arylation can occur, leading to undesired side products.

  • Solubility Issues: Both the starting materials and the coupled products can sometimes have limited solubility in common organic solvents, affecting reaction rates and yields.[7]

Q3: What is a good starting point for reaction conditions?

A3: A reliable starting point for the Suzuki coupling of 6-indazoleboronic acid pinacol ester with an aryl bromide would be:

  • Catalyst: Pd(dppf)Cl₂ (2-5 mol%)[8][9]

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)[10]

  • Solvent: A mixture of an aprotic solvent like 1,4-dioxane or DME and water (e.g., 4:1 or 10:1 v/v).[3][11]

  • Temperature: 80-100 °C.[6]

  • Atmosphere: Inert (Nitrogen or Argon).[12]

This combination is often effective for a range of substrates and provides a solid baseline for further optimization.

II. Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem 1: Low to No Product Formation
Q: My reaction shows only starting materials or a very low yield of the desired product. What are the likely causes and how can I fix it?

A: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Inactive Catalyst System

  • Explanation: The palladium catalyst may not be in its active Pd(0) state, or the chosen ligand may not be suitable for this specific transformation. The nitrogen atoms in the indazole ring can sometimes interfere with the catalyst's activity.[5][6]

  • Solutions:

    • Change the Palladium Source/Ligand: If using a simple palladium source like Pd(OAc)₂, ensure a suitable phosphine ligand is present. For N-heterocyclic substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos, often in the form of pre-catalysts (e.g., XPhos Pd G3/G4), can be highly effective.[6][13] These ligands promote the crucial oxidative addition step and can prevent catalyst deactivation.

    • Verify Reagent Quality: Ensure your palladium catalyst and ligands are not old or degraded. It's good practice to use freshly opened reagents or store them under an inert atmosphere.

    • Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[12] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.

Potential Cause 2: Inefficient Transmetalation

  • Explanation: The transfer of the indazole group from the boron ester to the palladium center (transmetalation) is a critical step that is highly dependent on the base and solvent system.[10][14]

  • Solutions:

    • Base Selection: The choice of base is critical. While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with challenging substrates.[10] These bases help form the more reactive boronate species required for transmetalation. For base-sensitive functional groups, milder bases like KF can be an option.[3]

    • Solvent System: The presence of water is often beneficial as it helps to dissolve inorganic bases and facilitates the formation of the active palladium-hydroxide complex.[3][15] However, an excess of water can promote protodeboronation. Experiment with different solvent ratios (e.g., dioxane/water from 10:1 to 4:1). If solubility is an issue, polar aprotic solvents like DMF or NMP can be considered, but be aware they can be difficult to remove.[7][16]

Troubleshooting Workflow for Low Yield

G start Low/No Product catalyst Check Catalyst System start->catalyst transmetalation Optimize Transmetalation start->transmetalation stability Assess Substrate Stability start->stability catalyst_sol1 Try Bulky Ligands (e.g., SPhos, XPhos) catalyst->catalyst_sol1 catalyst_sol2 Ensure Thorough Degassing catalyst->catalyst_sol2 transmetalation_sol1 Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) transmetalation->transmetalation_sol1 transmetalation_sol2 Vary Solvent/Water Ratio (e.g., Dioxane/H₂O) transmetalation->transmetalation_sol2 stability_sol1 Lower Reaction Temperature stability->stability_sol1 stability_sol2 Use Anhydrous Conditions if Protodeboronation is High stability->stability_sol2

Caption: A workflow for troubleshooting low-yield Suzuki reactions.

Problem 2: Significant Protodeboronation of the Indazole Boronic Ester
Q: I'm observing a significant amount of the corresponding 1H-indazole in my reaction mixture. How can I minimize this side reaction?

A: Protodeboronation is a common side reaction for heteroaryl boronic acids and esters.[3][6] It occurs when the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.

Potential Cause 1: Excess Water and Strong Base

  • Explanation: The combination of a strong base and water at elevated temperatures provides the necessary protons and conditions to facilitate the cleavage of the C-B bond.[3]

  • Solutions:

    • Use Anhydrous Conditions: If protodeboronation is the major issue, switching to strictly anhydrous conditions can be highly effective.[3] This involves using anhydrous solvents and bases.

    • Milder Base: Switch to a milder base such as potassium fluoride (KF) or cesium fluoride (CsF).[17] Fluoride bases are known to activate the boronic ester for transmetalation without promoting protodeboronation as aggressively as stronger hydroxide-generating bases.

    • Lower Temperature: If possible, try running the reaction at a lower temperature. This will slow down the rate of protodeboronation, which often has a higher activation energy than the desired coupling reaction.

Potential Cause 2: Slow Transmetalation

  • Explanation: If the transmetalation step is slow, the boronic ester is exposed to the basic, protic conditions for a longer period, increasing the likelihood of protodeboronation.

  • Solutions:

    • More Active Catalyst: As mentioned previously, a more active catalyst system (e.g., using Buchwald ligands) can accelerate the productive catalytic cycle, outcompeting the decomposition pathway.[6]

    • Optimize Base and Solvent: Ensure the chosen base and solvent are optimal for transmetalation to proceed as quickly as possible. Sometimes a stronger base, despite its potential to promote protodeboronation, can increase the reaction rate to an extent that the overall yield improves.

Optimized Conditions to Minimize Protodeboronation

ParameterStandard ConditionOptimized for StabilityRationale
Base K₃PO₄ (aqueous)CsF or KF (anhydrous)Fluoride ions activate the boronic ester with a lower tendency to promote protodeboronation.[17]
Solvent Dioxane / H₂OAnhydrous Dioxane or THFEliminates the primary proton source for the side reaction.[3]
Temperature 100 °C60-80 °CReduces the rate of the undesired protodeboronation side reaction.[6]
Problem 3: Formation of Homocoupled Byproducts
Q: My reaction is producing significant amounts of bi-indazole or biaryl homocoupling products. What causes this and how can I prevent it?

A: Homocoupling arises from the reaction of two molecules of the boronic ester (to form bi-indazole) or two molecules of the aryl halide (to form a biaryl).

Potential Cause 1: Oxygen in the Reaction Mixture

  • Explanation: The presence of oxygen can promote the oxidative homocoupling of the boronic ester.[12] It can also interfere with the reductive elimination step, leading to side reactions.

  • Solution:

    • Rigorous Degassing: This cannot be overstated. Ensure your solvent is thoroughly degassed using methods like sparging with an inert gas for 20-30 minutes or several freeze-pump-thaw cycles. Maintain a positive pressure of nitrogen or argon throughout the reaction setup and duration.

Potential Cause 2: Catalyst System and Reaction Conditions

  • Explanation: Certain palladium catalysts or conditions can favor homocoupling pathways.

  • Solutions:

    • Ligand Choice: The use of bulky, electron-rich ligands often disfavors the pathways leading to homocoupling.

    • Stoichiometry: Ensure you are using a slight excess of the boronic ester (typically 1.1-1.5 equivalents) relative to the aryl halide. This can help drive the desired cross-coupling reaction to completion.

    • Controlled Addition: In some difficult cases, slow addition of the boronic ester to the reaction mixture can help maintain a low concentration of the nucleophile, thereby suppressing its homocoupling.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle OA [Pd(0)L₂] Int1 Ar-Pd(II)L₂-X OA->Int1 Oxidative Addition (Ar-X) TM Ar-Pd(II)L₂-R Int1->TM Transmetalation (R-B(OR)₂ + Base) RE Ar-R TM->RE Reductive Elimination Protodeboronation Protodeboronation (R-H) TM->Protodeboronation H₂O/ Base Homocoupling Homocoupling (R-R) TM->Homocoupling O₂ RE->OA

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

III. General Experimental Protocol

The following is a detailed, step-by-step methodology for a typical Suzuki coupling with 6-indazoleboronic acid pinacol ester.

Materials:
  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 6-Indazoleboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • K₃PO₄ (finely powdered, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, 8 mL)

  • Water (degassed, 2 mL)

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser and inert gas manifold

Procedure:
  • Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), 6-indazoleboronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl halide) is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and wash it with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

References

Technical Support Center: Purification of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This crucial building block, often used in Suzuki-Miyaura cross-coupling reactions, presents unique purification hurdles due to the sensitive nature of the pinacol boronate ester group.[1] This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 6-(pinacolato)-1H-indazole and similar boronic esters?

A1: The principal challenge stems from the lability of the boronic ester functional group. Pinacol boronate esters are susceptible to hydrolysis, particularly on the acidic surface of standard silica gel, which can cleave the ester to form the corresponding boronic acid.[2][3] This not only results in product loss but also introduces a new, often difficult-to-separate impurity. Furthermore, the nitrogen atoms in the indazole ring can lead to strong interactions with the silica stationary phase, causing peak tailing, smearing on TLC, and poor recovery from column chromatography.[4]

Q2: What are the most common impurities I should expect in my crude reaction product?

A2: The impurity profile is highly dependent on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials: Such as 6-bromo-1H-indazole if the synthesis involves a Miyaura borylation.

  • Homocoupled Byproducts: Symmetrical biaryls formed from the boronic acid reagent coupling with itself, a common side reaction in Suzuki-Miyaura couplings.[5]

  • 6-Indazoleboronic Acid: The hydrolysis product of your target molecule. This can form during the reaction workup or during purification.[3]

  • Isomeric Byproducts: Depending on the reaction conditions, substitution at the N-1 versus N-2 position of the indazole ring can sometimes occur, leading to regioisomers that may be difficult to separate.[6][7]

  • Residual Palladium Catalyst: If a cross-coupling reaction was performed.

  • Pinacol: A byproduct of boronic ester degradation.

Q3: My compound is streaking badly on my silica TLC plate and I'm getting poor recovery from my column. What's happening and how can I fix it?

A3: Streaking and low recovery are classic signs of compound degradation on the silica surface and/or strong, undesirable interactions with acidic silanol groups. The Lewis basic nitrogens of the indazole moiety can bind tightly to silica, while the acidity of the stationary phase promotes hydrolysis of the C-B bond.[2]

To mitigate this, you have several options:

  • Use a less acidic stationary phase: Neutral alumina can be a good alternative to silica gel for purifying boronic esters.[4]

  • Modify the silica gel: Impregnating the silica gel with boric acid can suppress the hydrolysis of the pinacol ester.[8] This is a highly effective and facile method.

  • Modify the mobile phase: Adding a small amount of a modifier like triethylamine (TEA) can help by competing for binding to the acidic sites on the silica gel. However, use this with caution as it can affect the separation of other components.

Q4: Can I use recrystallization to purify my product? When is it a good choice?

A4: Yes, recrystallization is an excellent and often preferred method for purifying boronic esters, especially when the crude product has a relatively high purity (>85-90%) and the impurities have different solubility profiles.[4] It completely avoids the issue of on-column degradation. The choice of solvent is critical. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, often provides the best results.[9] You would dissolve the crude material in a minimum amount of the more polar solvent and then slowly add the less polar anti-solvent until turbidity is observed, followed by cooling.

Visual Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification strategy based on initial analytical results of your crude product.

G start Crude Product (Post-Workup) tlc_hplc Analyze by TLC/LC-MS Assess Impurity Profile start->tlc_hplc is_clean Is the major spot well-separated and >90% pure? tlc_hplc->is_clean is_streaking Is there streaking or a spot at the baseline? is_clean->is_streaking No recrystallize Proceed with Recrystallization is_clean->recrystallize Yes column_chrom Purify by Flash Column Chromatography is_streaking->column_chrom No hydrolysis_check Suspect Hydrolysis and/ or Strong Adsorption is_streaking->hydrolysis_check Yes modified_column Use Boric Acid-Treated Silica or Neutral Alumina Column hydrolysis_check->modified_column

Caption: Decision tree for purification method selection.

Troubleshooting Guide

This table provides a quick reference for common issues, their probable causes, and recommended solutions.

Symptom Probable Cause(s) Recommended Solution(s)
New spot at baseline on TLC/LCMS after column Hydrolysis of the pinacol ester to the more polar boronic acid on the silica column.[3]1. Switch to boric acid-treated silica gel or neutral alumina.[4][8] 2. Use a less protic or non-polar eluent system if possible. 3. Consider recrystallization as an alternative purification method.
Low or zero recovery of product from column 1. Irreversible adsorption onto the acidic silica stationary phase. 2. Complete on-column decomposition.1. Use a passivating agent: pre-treat the column with a solution containing a small amount of triethylamine. 2. Employ neutral alumina as the stationary phase.[4]
Product co-elutes with a starting material (e.g., 6-bromo-1H-indazole) Insufficient separation power of the chosen eluent system.1. Methodically screen different solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol). 2. Use a shallower solvent gradient during chromatography.
NMR shows broad peaks for the desired product 1. Presence of residual paramagnetic impurities (e.g., palladium).[10] 2. Chemical exchange of the N-H proton.[7]1. Pass the crude product through a plug of Celite® or silica before concentration. 2. For the N-H peak, a D₂O shake will confirm its identity by causing the peak to disappear.[7]
Product is an oil that won't crystallize Presence of impurities (e.g., residual solvents, greasy byproducts) that inhibit lattice formation.1. Re-purify by column chromatography. 2. Attempt to precipitate the product as a salt or derivative, which can sometimes be more crystalline.[4] 3. Try trituration with a non-polar solvent like hexanes or pentane to wash away oily impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Chromatography on Boric Acid-Treated Silica Gel

This method is highly effective at preventing the on-column hydrolysis of the pinacol boronate ester.[8]

  • Preparation of Boric Acid-Treated Silica Gel:

    • In a round-bottom flask, prepare a 1% (w/v) solution of boric acid in methanol.

    • Add silica gel to the flask (typically 50-100x the mass of your crude product).

    • Add enough of the boric acid solution to create a free-flowing slurry.

    • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. This is your stationary phase.

  • Column Packing and Loading:

    • Pack a column with the prepared boric acid-treated silica gel using your starting eluent (e.g., 10% Ethyl Acetate in Hexanes).

    • Dissolve your crude 6-(pinacolato)-1H-indazole in a minimal amount of dichloromethane or your eluent.

    • Dry Loading (Recommended): Add a small amount of silica gel to this solution, concentrate it to a dry powder, and carefully add this powder to the top of the packed column.

    • Wet Loading: Carefully apply the concentrated solution directly to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system (e.g., 10-20% Ethyl Acetate/Hexanes).

    • Gradually increase the polarity of the mobile phase as needed.

    • Monitor the elution by TLC, collecting fractions containing the desired product.

  • Analysis and Concentration:

    • Combine the pure fractions as determined by TLC analysis.

    • Remove the solvent under reduced pressure to yield the purified product.

    • Confirm purity using analytical techniques such as ¹H NMR and LC-MS.

Protocol 2: Purification by Recrystallization

This is the preferred method if the crude material is of sufficient purity and a suitable solvent system can be identified.

  • Solvent Screening:

    • In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, toluene).

    • The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • For a mixed-solvent system, find a pair of miscible solvents where your product is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). A common pair is Ethyl Acetate/Hexanes.

  • Recrystallization Procedure (Mixed-Solvent Example):

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add the "solvent" (e.g., Ethyl Acetate) dropwise while warming gently until the solid just dissolves. Use the absolute minimum amount of solvent.

    • While the solution is still warm, add the "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (turbid).

    • If it becomes too cloudy, add a drop or two of the "solvent" to clarify.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • For maximum recovery, place the flask in an ice bath or refrigerator for 30-60 minutes.

  • Isolation and Drying:

    • Collect the resulting crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of the cold "anti-solvent."

    • Dry the crystals under high vacuum to remove all residual solvent.

References

Technical Support Center: 1H-Indazole-6-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Indazole-6-boronic acid pinacol ester. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the stability, storage, and troubleshooting of this versatile reagent. As a key building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its handling is crucial for successful and reproducible experimental outcomes.[1]

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for 1H-Indazole-6-boronic acid pinacol ester?

To ensure the long-term stability and reactivity of 1H-Indazole-6-boronic acid pinacol ester, it should be stored at 0-8 °C under an inert atmosphere (e.g., argon or nitrogen).[1][2] This compound is sensitive to moisture and air.[2] Exposure to atmospheric moisture can lead to hydrolysis of the pinacol ester back to the corresponding boronic acid, which can affect its reactivity and solubility.[3][4][5]

ParameterRecommended ConditionRationale
Temperature 0-8 °CMinimizes degradation over time.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis.[2]
Container Tightly sealed, opaque vialProtects from moisture and light.[2][6]
How stable is 1H-Indazole-6-boronic acid pinacol ester at room temperature?

While short periods at room temperature for weighing and handling are generally acceptable, prolonged exposure should be avoided. The stability of boronic esters is influenced by steric and electronic factors. Pinacol esters are generally more stable than their corresponding boronic acids, but they are still susceptible to hydrolysis, especially in the presence of moisture.[5][7] For any unused material, it is critical to re-purge the container with inert gas before sealing and returning to cold storage.

What are the common degradation pathways for this compound?

The primary degradation pathway for 1H-Indazole-6-boronic acid pinacol ester is hydrolysis to 1H-Indazole-6-boronic acid and pinacol. This process can be accelerated by the presence of water, acids, or bases.[3][8] Another potential issue is protodeboronation, where the carbon-boron bond is cleaved, particularly under harsh reaction conditions.[9]

1H-Indazole-6-boronic acid pinacol ester 1H-Indazole-6-boronic acid pinacol ester 1H-Indazole-6-boronic acid 1H-Indazole-6-boronic acid 1H-Indazole-6-boronic acid pinacol ester->1H-Indazole-6-boronic acid Hydrolysis (+H2O) Indazole Indazole 1H-Indazole-6-boronic acid->Indazole Protodeboronation

Caption: Primary degradation pathways for 1H-Indazole-6-boronic acid pinacol ester.

Can I dissolve the compound in protic solvents like methanol or ethanol for storage?

It is strongly advised against storing 1H-Indazole-6-boronic acid pinacol ester in protic solvents. These solvents can participate in transesterification reactions or facilitate hydrolysis, leading to the degradation of the compound.[7] For experimental use, if a protic solvent is required, the solution should be prepared fresh and used immediately. Aprotic solvents such as anhydrous dioxane, THF, or DMF are preferred for dissolution in reactions.[10]

Troubleshooting Guide for Experimental Applications

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

A common application for 1H-Indazole-6-boronic acid pinacol ester is in Suzuki-Miyaura cross-coupling.[1] If you are experiencing poor yields, consider the following troubleshooting steps.

Potential Cause 1: Reagent Degradation

The most frequent cause of failure in Suzuki coupling is the quality of the boronic ester.[11] Hydrolysis to the boronic acid can significantly impact the reaction.

Verification Protocol: Quality Check by ¹H NMR

  • Sample Preparation: Dissolve a small amount of the 1H-Indazole-6-boronic acid pinacol ester in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Look for the characteristic singlet for the two methyl groups of the pinacol ester at approximately 1.3 ppm. The presence of a broad signal corresponding to the B(OH)₂ protons of the boronic acid indicates hydrolysis.

Potential Cause 2: Inactive Catalyst or Oxygen Contamination

Palladium catalysts used in Suzuki couplings are sensitive to oxygen.[12]

Troubleshooting Steps:

  • Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[10]

  • Inert Atmosphere: The reaction should be set up and run under a strict inert atmosphere (argon or nitrogen).[10]

  • Catalyst Quality: Use a fresh, active palladium catalyst. If the catalyst is old, its activity may be compromised.

Potential Cause 3: Inappropriate Base or Solvent

The choice of base and solvent is critical for the success of the Suzuki coupling.

Recommendations:

  • Base: A weak aqueous base like K₂CO₃ or K₃PO₄ is often effective.[13] Strong bases can sometimes promote decomposition of the boronic ester.[14]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[13]

cluster_troubleshooting Troubleshooting Low Yield in Suzuki Coupling Low Yield Low Yield Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Degradation? Verify Reaction Conditions Verify Reaction Conditions Low Yield->Verify Reaction Conditions Suboptimal? Perform ¹H NMR Perform ¹H NMR Check Reagent Quality->Perform ¹H NMR Hydrolysis? Degas Solvents Degas Solvents Verify Reaction Conditions->Degas Solvents O₂ present? Check Catalyst Check Catalyst Verify Reaction Conditions->Check Catalyst Inactive? Optimize Base/Solvent Optimize Base/Solvent Verify Reaction Conditions->Optimize Base/Solvent Incompatible?

Caption: Workflow for troubleshooting low yields in Suzuki coupling reactions.

Issue 2: Difficulty in Purification and Isolation

Pinacol boronate esters can sometimes be challenging to purify due to their susceptibility to hydrolysis on silica gel.[5]

Purification Strategy: Aprotic and Neutral Conditions
  • Chromatography: If column chromatography is necessary, use a non-polar solvent system and consider using neutral alumina instead of silica gel to minimize hydrolysis. Alternatively, a rapid purification on silica gel with anhydrous solvents may be successful.

  • Recrystallization: If the product is a solid, recrystallization from a non-polar, aprotic solvent is often a good alternative to chromatography.

Issue 3: Inconsistent Analytical Data (HPLC)

Analysis of boronic acid pinacol esters by reverse-phase HPLC can be problematic due to on-column hydrolysis, leading to peak broadening or the appearance of multiple peaks.[4][15][16]

Analytical Protocol: Optimized HPLC Method

To minimize on-column hydrolysis during RP-HPLC analysis, certain conditions should be met.[15]

ParameterRecommendationRationale
Sample Diluent Anhydrous aprotic solvent (e.g., acetonitrile)Prevents hydrolysis before injection.[4][15]
Mobile Phase High pH (e.g., pH 12.4) with an ion-pairing reagent or low residual silanol columns with no pH modifierStabilizes the boronate ester on the column.[4][16]
Column Low residual silanol activity stationary phaseReduces silanol-catalyzed hydrolysis.[16][17]

References

Technical Support Center: A-Z Guide to Improving Yield in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazole derivatives. Indazoles are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs like Niraparib to antiemetics like Granisetron.[1][2][3][4] However, their synthesis is often plagued by challenges such as low yields, poor regioselectivity, and difficult purifications.[2][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the underlying chemical principles—the "why" behind each experimental choice. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes for maximal yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of indazole derivatives.

Q1: What are the most common and reliable methods for synthesizing the indazole core?

There are several robust methods, primarily categorized by the key bond formation strategy. The choice often depends on the availability of starting materials and desired substitution patterns.

  • Cyclization by C-N Bond Formation: This is a prevalent approach, often starting from precursors like 2-halo or 2-nitro benzaldehydes, ketones, or benzonitriles, which are then cyclized with hydrazine or its derivatives.[4][6] Palladium-catalyzed intramolecular amination is a modern, high-yield variation of this strategy.[4][7]

  • Cyclization by N-N Bond Formation: This method typically involves the reductive cyclization of ortho-nitrobenzylamines or related structures.[7] The Cadogan reaction is a classic example, though it can sometimes require harsh conditions.[8]

  • [3+2] Cycloaddition Reactions: This modern approach involves the reaction of arynes with diazo compounds or hydrazones.[9] It offers a direct route to substituted indazoles under mild conditions.[9]

Q2: Why is regioselectivity a major issue, and how can it be controlled?

The indazole ring has two nitrogen atoms (N1 and N2) available for substitution, leading to the formation of 1H- and 2H-indazole regioisomers.[1][8] Since the 1H-tautomer is generally more thermodynamically stable, it often predominates, but reaction conditions can heavily influence the outcome.[1][2][8]

Controlling regioselectivity is crucial as different isomers can have vastly different biological activities. Control can be achieved by:

  • Choice of Base and Solvent: In direct N-alkylation, strong bases like sodium hydride (NaH) in a non-polar solvent like THF often favor N1 substitution.[10]

  • Steric and Electronic Effects: The substituents on the indazole ring and the alkylating agent play a significant role. Bulky groups at the C7 position can sterically hinder N1, favoring N2 substitution.[10]

  • Directed Synthesis: Employing a synthetic strategy that unambiguously forms either the N1 or N2 product is the most reliable method. For example, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is an effective route to 2-aryl-2H-indazoles.[7][11]

Q3: What are the primary factors that lead to low product yield?

Low yields in indazole synthesis can typically be traced back to one of several key factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many cyclization reactions require specific temperature control to avoid side product formation.[5][12]

  • Catalyst Inefficiency: For metal-catalyzed reactions (e.g., using Palladium or Copper), the choice of ligand, catalyst loading, and the presence of additives can dramatically impact yield.[1][13][14]

  • Poor Starting Material Quality: Impurities in starting materials can interfere with the reaction, poison catalysts, or lead to unwanted side reactions.

  • Product Degradation: The indazole core can be sensitive to harsh workup conditions, such as strong acids or bases, leading to decomposition.

Part 2: Troubleshooting Guide for Low Yield

This section provides a structured approach to diagnosing and solving common problems that result in poor reaction outcomes.

Problem: Low or No Product Yield

When faced with a low yield, a systematic evaluation of the reaction parameters is essential.

The interplay between solvent, temperature, and reaction time is critical for maximizing yield.

Troubleshooting Steps:

  • Re-evaluate Solvent Choice: The solvent not only dissolves reactants but also influences reaction rates and pathways. For instance, in some cyclizations, polar aprotic solvents like DMF or DMSO can accelerate the reaction but may also promote side reactions if not carefully controlled.[15] Consider a solvent screen to identify the optimal medium.

  • Optimize Temperature and Time: Run small-scale experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) and monitor the reaction progress by TLC or LC-MS at various time points. Some reactions, like intramolecular cyclizations, may require prolonged heating to go to completion.[15] Conversely, some intermediates may be unstable at high temperatures.

  • Check Atmosphere: Many modern catalytic reactions, particularly those involving palladium, are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).

Data-Driven Insights: Solvent Selection

The choice of solvent can dramatically affect yield. The following table provides general guidance for common indazole synthesis reactions.

Reaction TypeRecommended SolventsRationale & Considerations
Pd-Catalyzed Amination Toluene, Dioxane, DMFToluene and dioxane are common for their ability to dissolve organic substrates and ligands. DMF can sometimes lead to higher rates but requires careful purification.[7]
Cu-Catalyzed Cyclization DMSO, PEG, DMFDMSO and PEG are excellent for copper-catalyzed reactions, often promoting high yields and tolerating a range of functional groups.[1][11]
Base-Mediated Alkylation THF, DMF, AcetonitrileTHF is often preferred with strong bases like NaH for N1 selectivity.[10] DMF is a more polar option that can accelerate the reaction but may reduce regioselectivity.

For metal-catalyzed reactions, the catalyst's activity is paramount.

Troubleshooting Steps:

  • Screen Catalysts and Ligands: The combination of the metal precursor and the ligand determines the catalyst's efficacy. For palladium-catalyzed reactions, ligands like dppf are often effective.[7] For copper-catalyzed reactions, ligands are sometimes not required, but additives can be beneficial.[11]

  • Vary Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to more side products and complicates purification. Start with a standard loading (e.g., 1-5 mol%) and adjust as needed based on reaction performance.

  • Consider the Oxidant/Additive: Some reactions require a specific oxidant or additive to proceed. For example, Rh(III)-catalyzed syntheses may use Cu(OAc)₂ as an additive to improve yield.[13]

Data-Driven Insights: Common Catalytic Systems

Catalyst SystemTypical ApplicationKey Advantages
Pd(OAc)₂ / dppf Intramolecular C-N bond formationBroad substrate scope, good yields for 2-aryl-2H-indazoles.[7]
CuI or Cu₂O N-N bond formation, multicomponent reactionsCost-effective, often ligand-free, tolerant of various functional groups.[1][11]
Rh(III) / Cu(II) C-H activation / annulationEfficient for constructing substituted indazoles from azobenzenes.[1]

The following diagram illustrates a logical workflow for troubleshooting a low-yield synthesis.

G start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity screen_solvent Screen Solvents (e.g., Toluene, DMF, THF) check_purity->screen_solvent Purity OK optimize_temp Optimize Temperature & Reaction Time screen_solvent->optimize_temp screen_catalyst Screen Catalyst System (Metal, Ligand, Additive) optimize_temp->screen_catalyst No Improvement success Yield Improved optimize_temp->success Yield Improves optimize_loading Optimize Catalyst Loading screen_catalyst->optimize_loading workup Review Workup & Purification Procedure optimize_loading->workup No Improvement optimize_loading->success Yield Improves workup->success Yield Improves

Caption: A decision-making workflow for troubleshooting low yields.

Part 3: Tackling Regioselectivity and Purification

Even with a good total yield, isolating the desired isomer in high purity can be the real challenge.

Problem: Poor Regioselectivity (N1 vs. N2 Isomer Mixture)

Direct alkylation of an unsubstituted indazole often results in a mixture of N1 and N2 isomers, which can be difficult to separate.[16][17]

Troubleshooting Steps:

  • Modify Base/Solvent System: As a general rule, using a strong, non-nucleophilic base (like NaH) in a less polar solvent (like THF) tends to favor the formation of the N1-alkylated product.[10] This is because the sodium cation can coordinate with the N2 nitrogen, sterically blocking it.

  • Change the Electrophile: The structure of the alkylating agent can influence the N1/N2 ratio. While not always predictable, it's a variable worth exploring.

  • Switch to a Regiospecific Synthesis: The most robust solution is to abandon direct alkylation in favor of a synthetic route that builds the heterocycle with the substituent already in the desired position. This provides unambiguous control over the final product.

Diagram: Controlling N-Alkylation Regioselectivity

This diagram illustrates the factors influencing the outcome of direct N-alkylation.

G cluster_0 Reaction Conditions Base Base (e.g., NaH, K2CO3) Outcome N1 / N2 Product Ratio Base->Outcome Solvent Solvent (e.g., THF, DMF) Solvent->Outcome Electrophile Alkylating Agent (R-X) Electrophile->Outcome Indazole Indazole Substrate Indazole->Outcome

Caption: Key factors influencing N1 vs. N2 regioselectivity.

Problem: Difficulty in Product Purification

Indazole derivatives can be challenging to purify due to similar polarities of isomers or byproducts.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. A switch from ethyl acetate/hexane to dichloromethane/methanol can sometimes provide better separation.

    • Silica Gel: Ensure fresh, high-quality silica gel is used.

  • Consider Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale. A mixed solvent system (e.g., acetone/water or ethanol/water) can be very effective for separating isomers.[18]

  • Review the Workup: Ensure the workup procedure is not degrading the product. For example, if the product is acid-sensitive, avoid strong acidic washes. A simple extraction followed by drying and concentration is often sufficient before chromatography.[12]

Part 4: Exemplary High-Yield Protocol

The following is a representative protocol for a modern, high-yield indazole synthesis, adapted from the literature.

Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles

This method utilizes an intramolecular amination reaction to afford the 2-substituted indazole with excellent regioselectivity.[7]

Materials:

  • N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Sodium tert-butoxide (t-BuONa) (1.2 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: To an oven-dried flask, add the N-aryl-N-(o-bromobenzyl)hydrazine, sodium tert-butoxide, Pd(OAc)₂, and dppf.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 2-aryl-2H-indazole.

References

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Borylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into troubleshooting palladium-catalyzed borylation reactions, a cornerstone of modern synthetic chemistry. Our goal is to move beyond simple procedural lists and offer a causal understanding of common experimental challenges, empowering you to diagnose and resolve issues effectively.

Section 1: Low or No Product Formation

This is one of the most frequently encountered issues. A systematic approach to diagnosing the root cause is essential for a swift resolution.

FAQ 1: My borylation reaction shows low to no conversion of the starting material. Where should I begin my investigation?

When faced with a stalled reaction, a logical, step-by-step diagnosis is critical. The issue often lies within one of three areas: the catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions.

A. Catalyst System Integrity:

  • Catalyst Activity: Palladium(0) is the active catalytic species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can halt the catalytic cycle before it even begins. Ensure your phosphine ligand, which often acts as the reductant, is not oxidized. For challenging substrates, consider using pre-formed Pd(0) catalysts or specialized precatalysts like XPhos Pd G3 which are designed for robust activation.[1][2]

  • Ligand Choice and Integrity: The ligand is not merely a spectator; it is fundamental to the catalyst's stability and reactivity.[3] Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition and reductive elimination steps.[4][5] Phosphine ligands, in particular, are susceptible to oxidation, so ensure they have been stored and handled under an inert atmosphere.[2]

B. Reagent Quality and Stoichiometry:

  • Aryl/Vinyl Halide Reactivity: The nature of the leaving group is paramount. The general reactivity trend is I > Br > OTf >> Cl.[2] Aryl chlorides are notoriously less reactive and often demand more specialized, highly active catalyst systems to achieve good conversion.[2][6]

  • Diboron Reagent Quality: Bis(pinacolato)diboron (B₂pin₂) is the most common borylating agent. While relatively stable, it can degrade over time, especially if exposed to moisture. It's advisable to use a fresh, high-purity batch.

  • Solvent and Base Purity: The presence of oxygen can be detrimental, leading to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2] It is imperative to use anhydrous, degassed solvents. Similarly, the base should be of high purity and handled with care to avoid moisture absorption.

C. Reaction Conditions:

  • Inert Atmosphere: The exclusion of oxygen is non-negotiable.[2] Ensure your reaction vessel has been thoroughly purged with an inert gas, such as argon or nitrogen, and that a positive pressure is maintained throughout the reaction. A common technique is to perform several vacuum/backfill cycles.

  • Temperature: While heating is often required, excessive temperatures can lead to catalyst decomposition or degradation of sensitive substrates.[4] If you suspect this is an issue, screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and stability.[4]

  • Solubility: All components, including the aryl halide, diboron reagent, and base, must have sufficient solubility in the reaction medium at the operating temperature.[4] Poor solubility can manifest as a sluggish or incomplete reaction. If you observe a persistent slurry, a change in solvent or solvent mixture may be necessary.[4]

The Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle is key to diagnosing which step may be failing.

Miyaura_Borylation_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation + [Bpin-Base] PdII_boryl Ar-Pd(II)(Bpin)L_n Transmetalation->PdII_boryl RedElim Reductive Elimination PdII_boryl->RedElim RedElim->Pd0 + Ar-Bpin ArX Ar-X B2pin2 B2pin2 + Base ArBpin Ar-Bpin Troubleshooting_Flowchart Start Low Yield or Side Products Check_Catalyst Check Catalyst System: - Fresh Precatalyst/Ligand? - Stored under Inert Gas? - Appropriate Ligand Choice? Start->Check_Catalyst Check_Reagents Check Reagents: - Anhydrous/Degassed Solvent? - High Purity B2pin2? - Aryl Halide Reactivity (I>Br>>Cl)? Check_Catalyst->Check_Reagents Check_Conditions Check Conditions: - Thoroughly Degassed? - Optimal Temperature? - Reagents Soluble? Check_Reagents->Check_Conditions Side_Products Significant Side Products? Check_Conditions->Side_Products Protodeboronation Protodeboronation (Ar-H)? - Use Anhydrous Reagents - Consider Milder Base - Use Stable Boronic Ester Side_Products->Protodeboronation Yes Homocoupling Homocoupling (Ar-Ar)? - Use Weaker Base (KOAc) - Monitor Reaction Closely - Optimize Temperature Side_Products->Homocoupling Yes Success Reaction Optimized Side_Products->Success No Protodeboronation->Success Homocoupling->Success

References

preventing decomposition of indazolylmethanol derivatives during crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazolylmethanol Derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing these valuable compounds while preventing their degradation. Indazolylmethanol derivatives, while promising pharmaceutical building blocks, are susceptible to decomposition, particularly during purification and crystallization. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your crystalline products.

I. Understanding the Instability of Indazolylmethanol Derivatives

Indazolylmethanol derivatives possess a benzylic alcohol moiety attached to an indazole ring. This structural combination presents inherent stability challenges. The primary degradation pathways stem from the susceptibility of the hydroxymethyl group to oxidation and the potential for reactions involving the indazole ring itself.

Common Decomposition Pathways:

  • Oxidation: The most prevalent degradation route is the oxidation of the primary alcohol (-CH₂OH) to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). This process is often catalyzed by trace metals, light, and the presence of oxygen.

  • Hydrolysis: Under certain pH conditions, the molecule may be susceptible to hydrolysis, although this is generally less common than oxidation for this specific functional group.[1]

  • Photodegradation: Exposure to UV light can induce photochemical rearrangements of the indazole ring, potentially leading to the formation of benzimidazole-type impurities.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of indazolylmethanol derivatives in a question-and-answer format.

Question 1: Why is my indazolylmethanol derivative turning yellow or brown during crystallization?

Answer: Discoloration, typically yellowing or browning, is a strong indicator of oxidation. The benzylic alcohol group in your compound is likely being oxidized to an aldehyde or carboxylic acid, which can be colored impurities. This oxidation can be initiated by several factors in your crystallization process.

Potential Causes & Immediate Actions:

Potential Cause Explanation Recommended Action
Atmospheric Oxygen The compound is sensitive to air, and prolonged exposure, especially at elevated temperatures, will promote oxidation.Perform the crystallization under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.[2]
Solvent Quality Solvents may contain peroxide impurities, which are potent oxidizing agents.Use freshly distilled or commercially available peroxide-free solvents. Test solvents for peroxides before use.
Elevated Temperatures High temperatures accelerate the rate of oxidation.Use the minimum temperature required to dissolve the compound. Consider a slow cooling crystallization method.[3]
Trace Metal Contamination Metal ions can catalyze oxidation reactions.Use high-purity solvents and glassware that has been thoroughly cleaned to remove trace metals.

Experimental Protocol: Crystallization under Inert Atmosphere

  • Preparation: Dry all glassware in an oven and cool under a stream of inert gas.

  • Dissolution: In a Schlenk flask, dissolve the indazolylmethanol derivative in the minimum amount of a degassed, appropriate solvent at a slightly elevated temperature.

  • Inerting: Ensure a constant positive pressure of nitrogen or argon is maintained throughout the process.

  • Cooling: Slowly cool the solution to induce crystallization. This can be done by turning off the heat and allowing it to cool to room temperature, followed by further cooling in a refrigerator or freezer.[1]

  • Isolation: Isolate the crystals via filtration in a glove box or using a Schlenk filter. Wash the crystals with a small amount of cold, degassed solvent.

  • Drying: Dry the crystals under a stream of inert gas or in a vacuum desiccator.

Question 2: My final crystalline product has low purity, with aldehyde or carboxylic acid impurities detected by HPLC. What can I do?

Answer: The presence of aldehyde or carboxylic acid impurities confirms that oxidation is occurring. In addition to the measures described above, the use of antioxidants can be highly effective in preventing this degradation.

Selecting and Using Antioxidants:

Antioxidants function by scavenging free radicals that initiate the oxidation chain reaction. For organic solvent-based crystallizations, lipophilic antioxidants are generally preferred.

Antioxidant Recommended Concentration (w/w) Key Considerations
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Highly effective in non-polar solvents. Can sometimes co-crystallize with the product.
Butylated Hydroxyanisole (BHA) 0.01% - 0.1%Similar to BHT, offers good solubility in many organic solvents.
Propyl Gallate (PG) 0.005% - 0.05%Effective, but its higher polarity may influence solubility in non-polar systems. Often used in combination with BHA or BHT.[4]

Experimental Protocol: Crystallization with an Antioxidant

  • Antioxidant Addition: Before dissolving your indazolylmethanol derivative, add the selected antioxidant to the crystallization solvent at the recommended concentration.

  • Dissolution: Proceed with dissolving your compound as you normally would, preferably under an inert atmosphere.

  • Crystallization and Isolation: Follow the standard procedure for crystallization, cooling, and filtration.

  • Analysis: Analyze the final product by HPLC to confirm the reduction in oxidative impurities. It is also important to confirm that the antioxidant has not been incorporated into the crystal lattice, unless desired.

III. Frequently Asked Questions (FAQs)

Q1: What are the best general practices for choosing a solvent for crystallizing indazolylmethanol derivatives?

A1: The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below. For sensitive compounds like indazolylmethanols, consider the following:

  • Avoid Reactive Solvents: Do not use solvents that can react with the alcohol functionality.

  • Peroxide-Free: Always use high-purity, peroxide-free solvents.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., ethanol, isopropanol) can sometimes help stabilize the alcohol group, but this must be evaluated on a case-by-case basis as it can also affect solubility profiles.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the compound. It is often a matter of empirical screening to find the optimal solvent or solvent mixture.[5][6]

Q2: How does pH affect the stability of my indazolylmethanol derivative in solution?

A2: While direct studies on indazolylmethanols are limited, related structures like benzyl alcohol show increased rates of oxidation under basic conditions.[7] Therefore, it is advisable to maintain neutral or slightly acidic conditions during processing and crystallization to minimize the risk of base-catalyzed oxidation. If your synthetic route involves a basic workup, ensure the base is thoroughly removed before attempting crystallization.

Q3: Can I use a protective group strategy to prevent decomposition?

A3: Yes, a protective group strategy is a viable, albeit more synthetically intensive, approach. The hydroxyl group can be protected with a suitable group (e.g., as a silyl ether or an ester) that is stable to the purification conditions.[8][9] The protective group would then be removed in a final, clean deprotection step after purification of the protected intermediate. This is often a robust method for obtaining highly pure material but adds steps to the overall synthesis.[6][10]

Q4: What is a forced degradation study and how can it help me?

A4: A forced degradation study involves intentionally exposing your compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, light) to identify potential degradation products and pathways.[11][12][13] This information is invaluable for developing stability-indicating analytical methods and for designing robust crystallization processes that avoid the conditions that lead to degradation. For indazolylmethanol derivatives, a forced degradation study would likely confirm the formation of the corresponding aldehyde and carboxylic acid under oxidative stress.[1]

IV. Visualizing the Process

Diagram 1: Key Factors in Preventing Decomposition during Crystallization

G cluster_main Preventing Decomposition of Indazolylmethanol Derivatives cluster_causes Causes of Decomposition A Successful Crystallization (High Purity & Stability) B Decomposition (Oxidation, Impurities) C Control of Atmosphere (Inert Gas: N2, Ar) C->A D Solvent Selection (High Purity, Peroxide-Free) D->A E Temperature Management (Slow Cooling, Minimum Heat) E->A F Use of Additives (Antioxidants: BHT, BHA) F->A G pH Control (Neutral to Slightly Acidic) G->A H Oxygen Exposure H->B I Impure Solvents I->B J High Heat J->B K Basic Conditions K->B

Caption: Key experimental controls to achieve high-purity crystals.

Diagram 2: Workflow for Troubleshooting Impurities

G A Impurity Detected in Crystallized Product B Identify Impurity (e.g., HPLC-MS) A->B C Oxidative Impurity? (Aldehyde, Carboxylic Acid) B->C D Implement Inert Atmosphere (Schlenk Line, Glove Box) C->D Yes H Other Impurity (e.g., from starting material) C->H No E Use Peroxide-Free Solvents D->E F Add Antioxidant (e.g., BHT, 0.01%) E->F G Re-crystallize and Analyze Purity F->G J Problem Solved G->J I Review Synthesis and Upstream Purifications H->I I->G

Caption: A systematic approach to identifying and mitigating impurities.

V. References

  • BenchChem. (2025). Technical Support Center: Indazole Derivatives. Available at: --INVALID-LINK--

  • Boruah, M., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. Available at: --INVALID-LINK--

  • University of Bristol. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Available at: --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Available at: --INVALID-LINK--

  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: --INVALID-LINK--

  • ResearchGate. (2018). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Available at: --INVALID-LINK--

  • Patsnap Synapse. (2024). What is Propyl Gallate used for? Available at: --INVALID-LINK--

  • International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: --INVALID-LINK--

  • Khossan, A. A., & Yalkowsky, S. H. (1995). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 84(7), 849-855. Available at: --INVALID-LINK--

  • Organic Letters. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Available at: --INVALID-LINK--

  • Taylor & Francis Online. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Available at: --INVALID-LINK--

  • PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). US7651995B2 - Absorption enhancers such as e.g. BHT, BHA or propyl gallate. Available at: --INVALID-LINK--

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: --INVALID-LINK--

  • Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available at: --INVALID-LINK--

  • SynArchive. (n.d.). Protecting Groups List. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). WO2004091584A1 - Absorption enhancers such as e.g. bht, bha or propyl gallate. Available at: --INVALID-LINK--

  • Journal of Agricultural and Food Chemistry. (2003). Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. Available at: --INVALID-LINK--

  • MDPI. (2015). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: --INVALID-LINK--

  • Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: --INVALID-LINK--

  • Allan Chemical Corporation. (2025). Thermal Stability of Synthetic Antioxidants in Food. Available at: --INVALID-LINK--

  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Selective Oxidation of 3-Hydroxymethyl-2-pyrazinecarboxylic Acid. Available at: --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Examples of the Fate of APIs. Available at: --INVALID-LINK--

  • RSC Publishing. (2013). Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Reactivity in Suzuki Couplings with Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a frequent and challenging issue in synthetic chemistry: low or no reactivity in Suzuki-Miyaura cross-coupling reactions involving boronic esters. Unlike their boronic acid counterparts, boronic esters offer enhanced stability but can present unique activation challenges. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, moving from fundamental checks to advanced optimization strategies.

Part 1: First-Pass Diagnostics: The Initial Checklist

Before delving into complex mechanistic problems, it's crucial to rule out common experimental errors. Low yields can often be traced back to fundamental aspects of the reaction setup.

Q1: My Suzuki reaction with a boronic ester failed completely. What are the very first things I should check?

A1: Start with a systematic verification of your reagents and conditions, as this is the most common source of failure.

  • Catalyst and Ligand Integrity: The active Pd(0) species is highly sensitive to oxygen. Phosphine ligands are particularly prone to oxidation, rendering them ineffective.

    • Actionable Advice: Always use fresh, high-purity catalysts and ligands. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it has been stored correctly. Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern, air-stable pre-catalysts (e.g., G3-Palladacycles) which are designed for robust performance.[1]

  • Inert Atmosphere: The exclusion of oxygen is non-negotiable. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), shutting down the catalytic cycle, and can also promote the unwanted homocoupling of your boronic ester.[2]

    • Actionable Advice: Ensure your reaction flask is thoroughly degassed. A standard procedure is to seal the vessel containing your solid reagents, evacuate the atmosphere, and backfill with an inert gas (Argon or Nitrogen). Repeat this "evac-and-fill" cycle at least three times.[3] Solvents must also be rigorously degassed by sparging with inert gas for 15-30 minutes before addition.[3]

  • Reagent Stoichiometry and Purity:

    • Boronic Ester: While generally stable, boronic esters can degrade over time.[3] Use a fresh or recently purified batch. It is common practice to use a slight excess (1.1-1.5 equivalents) of the boron reagent.

    • Aryl Halide: Confirm the identity and purity of your electrophile. The reactivity order is a critical factor: I > Br > OTf >> Cl.[1][4] Aryl chlorides are notoriously unreactive and require highly active catalyst systems.[1][3]

    • Base: Ensure your base is anhydrous if the reaction is intended to be run under such conditions. Some bases can be hygroscopic.

Part 2: Deep-Dive Troubleshooting: The Boronic Ester Activation Problem

A common misconception is that all boronic esters function identically. Their reactivity is intimately tied to their structure and the specific reaction conditions, which dictate the pathway to the crucial transmetalation step.

Q2: I've confirmed my setup is correct, but the reaction is still sluggish. Why is my boronic ester not reacting?

A2: The issue likely lies in the activation of the boronic ester for transmetalation. This is the rate-limiting step for many Suzuki couplings. Boronic esters are less reactive than boronic acids, and their participation in the catalytic cycle is not always straightforward.[5]

There are two primary mechanistic pathways for activation:

  • Hydrolysis to Boronic Acid: Many boronic esters, especially highly stable ones like MIDA or trifluoroborate salts, are thought to act as "slow-release" sources of the corresponding boronic acid via hydrolysis.[6][7] The more reactive boronic acid is the true coupling partner. If this hydrolysis is slow or incomplete, the overall reaction will be sluggish.

  • Direct Transmetalation: Seminal studies have shown that boronic esters can and do transmetalate directly with the palladium complex without prior hydrolysis.[6][8][9] The rate of this direct pathway is highly dependent on the steric and electronic properties of the diol backbone of the ester.[6][7] For instance, sterically bulky esters like pinacol boronic esters may exhibit slower direct transmetalation compared to less hindered ones like glycol boronic esters.[6]

The following diagram illustrates these competing pathways.

G cluster_main Boronic Ester Activation Pathways Ester Ar-B(OR)₂ (Boronic Ester) Acid Ar-B(OH)₂ (Boronic Acid) Ester->Acid + H₂O (Hydrolysis) Boronate [Ar-B(OR)₂(OH)]⁻ (Activated Ester) Ester->Boronate + Base (OH⁻) Cycle Transmetalation → Suzuki Cycle Acid->Cycle + Pd Complex Pd_OH L₂Pd(Ar')(OH) Boronate->Cycle + Pd Complex (Direct Pathway)

Figure 1. Competing pathways for boronic ester activation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides specific, actionable solutions to common problems encountered when using boronic esters.

Q3: My reaction uses a pinacol boronic ester and is very slow. How can I accelerate it?

A3: Pinacol esters are popular for their stability but can be sterically hindered, slowing down both hydrolysis and direct transmetalation.[6]

  • Strategy 1: Optimize the Base and Solvent System. The choice of base is critical for forming the activated boronate species required for transmetalation.[10]

    • For Aqueous/Biphasic Systems: Use a strong inorganic base like K₃PO₄ or Cs₂CO₃. The presence of water helps dissolve the base and facilitates hydrolysis of the ester to the more reactive boronic acid.[2][11] A common solvent system is dioxane/water or THF/water.[2]

    • For Anhydrous Systems: If your substrate is water-sensitive, anhydrous conditions are necessary. Here, strong, soluble bases like NaOtBu or KOSi(CH₃)₃ can be effective.[7] These conditions favor the direct transmetalation pathway.[6][7]

  • Strategy 2: Add a Phase-Transfer Catalyst. In biphasic systems (e.g., toluene/water), the base and organometallic species may reside in different phases. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the hydroxide or carbonate base into the organic phase to facilitate ester activation.

Q4: I suspect protodeboronation is consuming my boronic ester. How can I identify and prevent this?

A4: Protodeboronation is a major side reaction where the C-B bond is cleaved, replacing the boronic ester with a hydrogen atom. It is particularly problematic with electron-deficient arylboronic esters and is often catalyzed by the base or even the palladium-ligand complex itself.[3][12][13]

  • Identification: Monitor your reaction by LC-MS or GC-MS. The appearance of a byproduct with a mass corresponding to the arene of your boronic ester (Ar-H) is a strong indicator of protodeboronation.

  • Prevention Strategies:

    • Use a Milder Base: Strong bases can aggressively promote protodeboronation.[12] Consider switching from NaOH or K₃PO₄ to a weaker base like K₂CO₃ or even KF, which is known to activate the boronic ester while being gentle enough to preserve base-labile functional groups.[10]

    • Judicious Ligand Choice: While bulky, electron-rich ligands are excellent for promoting the desired coupling, recent studies have shown they can also accelerate palladium-catalyzed protodeboronation.[12][13] If you observe significant protodeboronation with a very bulky ligand (e.g., P(tBu)₃), screening a slightly less bulky but still electron-rich ligand (e.g., SPhos) may be beneficial.

    • Use a More Stable Boron Reagent: If protodeboronation is intractable, convert your boronic acid/ester to a more robust form like an aryltrifluoroborate salt or a MIDA boronate.[1][2] These reagents are significantly more stable and release the active species slowly, keeping its standing concentration low and minimizing the rate of decomposition.[3]

Q5: My substrates are sterically hindered, and the reaction won't proceed. What is the best approach?

A5: Coupling sterically hindered partners (e.g., di-ortho-substituted aryl halides or boronic esters) is one of the most challenging applications of the Suzuki reaction. This requires a highly active catalyst system to overcome the steric repulsion in the transition states.

  • Strategy 1: Employ State-of-the-Art Ligands. This is the most critical factor. The development of bulky, electron-donating ligands has revolutionized the coupling of hindered substrates.[14]

    • Biaryl Phosphines: Ligands like XPhos, SPhos, and RuPhos are the gold standard for these transformations.[14][15] Their bulk facilitates the reductive elimination step, which is often the bottleneck for hindered substrates.[15]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often even more effective than phosphines for certain challenging couplings.[4][16][17] Ligands like IPr or SIPr can provide exceptional activity.[18]

  • Strategy 2: Increase Reaction Temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier. Solvents with high boiling points like toluene, xylene, or 1,4-dioxane are suitable.

  • Strategy 3: Use a Stronger Base. A stronger base can accelerate the formation of the active boronate, potentially increasing the rate of the overall reaction. K₃PO₄ is often a good choice for hindered couplings.

The following diagram provides a logical workflow for troubleshooting these common issues.

G Start Reaction Failure/ Low Yield Check_Setup Q1: Perform First-Pass Diagnostics (Inertness, Reagent Quality) Start->Check_Setup Issue_Found Issue Found & Corrected Check_Setup->Issue_Found Yes No_Issue Setup OK, Still Fails Check_Setup->No_Issue No Sluggish Q3: Reaction is Sluggish (e.g., with Pinacol Ester) No_Issue->Sluggish Protodeb Q4: Protodeboronation Suspected (Ar-H observed) No_Issue->Protodeb Hindered Q5: Sterically Hindered Substrates Fail No_Issue->Hindered Sol_Sluggish Optimize Base/Solvent (Aqueous vs. Anhydrous) Add Phase-Transfer Catalyst Sluggish->Sol_Sluggish Sol_Protodeb Use Milder Base (K₂CO₃, KF) Screen Ligands Switch to MIDA or Trifluoroborate Protodeb->Sol_Protodeb Sol_Hindered Use Bulky Ligands (XPhos, SPhos, NHCs) Increase Temperature Use Stronger Base (K₃PO₄) Hindered->Sol_Hindered

References

Technical Support Center: Optimization of Reaction Conditions for Indazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazolone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The indazolone core is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds, from anti-inflammatory agents to anti-cancer drugs.[1][2][3]

However, its synthesis is not without challenges. Researchers often face issues ranging from low yields and side product formation to difficulties in purification. This guide moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during indazolone synthesis in a practical question-and-answer format.

Issue 1: My reaction shows low or no yield of the desired indazolone product.

Answer: Low yield is one of the most common hurdles in synthetic chemistry. For indazolone synthesis, the root cause often lies in one of three areas: suboptimal reaction conditions, starting material instability, or competing side reactions. Let's break down the troubleshooting process.

The chemical transformation is inefficient. The choice of catalyst, solvent, and temperature are deeply interconnected and must be optimized for your specific substrates.

  • Catalyst Selection & Loading: Many modern indazolone syntheses are catalyst-dependent. For instance, Chan-Evans-Lam (CEL) type N-arylation reactions often use copper complexes.[1] Other methods may employ rhodium(III) or iridium(III) for C-H activation cascades.[4][5] If you are using a photochemical route, no catalyst may be necessary, but the light source and wavelength are critical.[6][7]

    • Troubleshooting Steps:

      • Verify Catalyst Activity: Ensure your catalyst has not degraded. If using a solid catalyst, ensure it is properly activated and stored.

      • Screen Catalyst Loading: Start with the literature-recommended loading (e.g., 1-10 mol%). If the reaction is slow, a modest increase may help, but excessive catalyst can sometimes lead to side product formation.

      • Consider a Different Catalytic System: If optimization fails, your substrates may be incompatible with the chosen system. For C-H functionalization, Rh(III) might be effective where Ru(II) is not, and vice-versa.[4] Photochemical synthesis from o-nitrobenzyl alcohols offers a metal-free alternative.[6][8]

  • Solvent Choice: The solvent influences substrate solubility, reagent stability, and reaction rate. For photochemical cyclizations, a survey of solvents like methanol, THF, n-BuOH, and acetonitrile showed that acetonitrile often provides the best results.[6] Some modern protocols even utilize "on water" conditions or green solvents like PEG-400.[4][9]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions (if required): Many organometallic reactions are highly sensitive to moisture. Ensure solvents are rigorously dried.[10]

      • Solvent Screening: If yield is poor, perform small-scale parallel reactions in a range of solvents with varying polarities (e.g., Dioxane, DMF, DMSO, Toluene).

  • Temperature Control: Temperature dramatically affects reaction kinetics. While higher temperatures can increase reaction rates, they can also promote decomposition or side reactions.[9] For instance, in one synthesis of hexahydroindazoles, yields increased up to 110 °C but decreased at higher temperatures due to side reactions.[9]

    • Troubleshooting Steps:

      • Monitor Progress: Run the reaction at the literature-recommended temperature and monitor its progress by TLC or LC-MS.

      • Systematic Temperature Adjustment: If the reaction is sluggish, increase the temperature in 10-20 °C increments. Conversely, if you observe multiple side products, try lowering the temperature.

The issue may lie with your starting materials before the reaction even begins. Precursors like hydrazines can be sensitive to air and light, while substituted o-nitrobenzyl alcohols can have limited stability.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your starting materials via NMR, LC-MS, or melting point. Impurities can inhibit catalysts or introduce competing reaction pathways.

    • Proper Handling & Storage: Store sensitive reagents (e.g., arylhydrazines, organoboron compounds) under an inert atmosphere (Nitrogen or Argon) and protect them from light.

    • Use Freshly Prepared Reagents: Some reagents, like in situ generated diazo compounds or arynes, must be used immediately.[11]

Your desired product may be forming, but it's being consumed in a subsequent reaction, or a parallel, more favorable reaction is consuming the starting material.

  • Troubleshooting Steps:

    • Analyze the Crude Mixture: Use NMR and LC-MS to identify the major byproducts. Understanding their structure provides clues to the competing pathways.

    • Adjust Stoichiometry: An excess of one reagent might be pushing the reaction toward an undesired outcome. Try adjusting the molar ratios of your reactants.

    • Modify Reaction Atmosphere: Some reactions are sensitive to oxygen, while others may benefit from a specific atmosphere. For example, a photocatalyst-free synthesis of indazolones from (2-nitroaryl)methanol proceeds efficiently under a CO2 atmosphere.[1]

Troubleshooting Workflow: Low Product Yield

G start Low or No Yield cond1 Are Starting Materials Pure & Stable? start->cond1 cond2 Is the Reaction Sluggish? cond1->cond2 Yes act1 Verify Purity (NMR, LC-MS) Use Fresh Reagents Ensure Proper Storage cond1->act1 No cond3 Are Side Products Observed? cond2->cond3 No act2 Increase Temperature Increase Catalyst Loading Screen More Active Catalysts cond2->act2 Yes act3 Lower Temperature Optimize Stoichiometry Screen Solvents cond3->act3 Yes end Improved Yield cond3->end No (Reaction Optimized) act4 Purify/Re-synthesize Starting Materials act1->act4 act5 Optimize Conditions act2->act5 act6 Minimize Side Reactions act3->act6 act4->cond2 act5->end act6->end

Caption: A decision tree for troubleshooting low yield in indazolone synthesis.

Issue 2: My final product is contaminated with isomers (e.g., 1-substituted vs. 2-substituted indazolones).

Answer: Regioselectivity is a significant challenge, particularly when functionalizing the indazole nitrogen. The formation of N1 vs. N2 isomers is highly dependent on the reaction mechanism, steric hindrance, and electronic factors.

  • Probable Cause: Lack of Regiocontrol in N-Alkylation/N-Arylation

    • Mechanism: Direct alkylation of an unsubstituted indazole often yields a mixture of N1 and N2 products because the indazole anion has two nucleophilic nitrogen atoms.

    • Troubleshooting Steps:

      • Use a Directing Group: If synthesizing a 2-substituted indazolone, consider routes that intrinsically favor this isomer. For example, reductive cyclization of ortho-imino-nitrobenzene substrates is a high-yielding method for 2H-indazoles.[12]

      • Optimize Reaction Conditions: In transition metal-catalyzed reactions, the choice of ligand can profoundly influence regioselectivity. For palladium-catalyzed reactions, ligands like t-Bu₃PHBF₄ have been used to achieve regioselective synthesis of 2-aryl-substituted 2H-indazoles.[12]

      • Steric Hindrance: A bulky alkylating or arylating agent will often preferentially react at the less sterically hindered N1 position. Conversely, if your indazole core is bulky near N1, substitution may be directed to N2.

      • Chromatographic Separation: If a mixture is unavoidable, careful optimization of column chromatography (e.g., using different solvent systems or switching to a different stationary phase) may be required to separate the isomers.

Issue 3: I'm having difficulty purifying my indazolone product.

Answer: Purification issues can arise from product instability, the presence of stubborn impurities, or unfavorable physical properties of the compound.

  • Probable Cause: Product is an Oil or Amorphous Solid

    • Troubleshooting Steps:

      • Induce Crystallization: Try recrystallization from a variety of solvent systems. A useful starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/pentane).[13] Seeding with a previously obtained crystal can also be effective.

      • Salt Formation: If your indazolone has a basic handle, forming a salt (e.g., with HCl or TFA) can often yield a stable, crystalline solid that is easier to handle and purify.

  • Probable Cause: Co-eluting Impurities in Column Chromatography

    • Troubleshooting Steps:

      • Change the Mobile Phase: Alter the polarity of your eluent system. If a standard ethyl acetate/hexane system fails, try gradients involving dichloromethane/methanol or ether/pentane.

      • Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternatives. Alumina (basic or neutral) can be effective for certain compounds. For very polar compounds, reverse-phase (C18) chromatography may be necessary.

      • Preparative HPLC/SFC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer superior resolution.

  • Probable Cause: Product Degradation on Silica Gel

    • Troubleshooting Steps:

      • Deactivate the Silica: The acidic nature of standard silica gel can degrade sensitive compounds. You can neutralize it by running a slug of a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in your eluent) through the column before loading your sample.

      • Use an Alternative: As mentioned, neutral alumina or other stationary phases can be gentler alternatives.

      • Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic route for my target indazolone? The optimal route depends on the desired substitution pattern and the availability of starting materials.

  • For 2-Substituted Indazolones: Photochemical cyclization of o-nitrobenzyl alcohols with primary amines is a mild and efficient method, often proceeding at room temperature in aqueous media.[6][7] This route is particularly valuable for its compatibility with various functional groups, including halides.[6]

  • For N,N'-Diarylindazol-3-ones: One-pot, multistep reactions involving copper-catalyzed arylation are highly effective for creating these complex structures.[7]

  • For 3-Substituted Indazoles: 1,3-dipolar cycloaddition of arynes with diazo compounds is a powerful strategy.[11]

  • For General Access: Classical methods like the Jacobson or Davis-Beirut syntheses provide fundamental access to the indazole core and are well-documented.[14]

Q2: What are the benefits of using "green" or sustainable synthesis methods? Green chemistry approaches aim to reduce environmental impact and improve safety. For indazolone synthesis, this includes:

  • Photocatalyst-Free Reactions: Utilizing UV light to drive reactions, such as the synthesis from (2-nitroaryl)methanol, avoids the need for expensive and potentially toxic metal catalysts.[1]

  • Use of Green Solvents: Some protocols have been developed using water or polyethylene glycol (PEG) as the reaction medium, reducing reliance on volatile organic compounds (VOCs).[4][9]

  • Atom Economy: One-pot, multi-component reactions are inherently more efficient as they reduce the number of steps and purification stages, minimizing waste.[12]

Q3: How can I monitor the progress of my reaction effectively? Effective reaction monitoring is crucial to prevent the formation of side products from over-running the reaction or to avoid low yields from incomplete conversion.[10]

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials on a TLC plate at regular intervals. The disappearance of the starting material spot and the appearance of a new product spot indicate progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or to confirm the mass of the desired product, LC-MS is invaluable. It provides a clear picture of all components in the mixture and their relative abundance.

Key Experimental Protocols

Protocol 1: Photochemical Synthesis of 2-N-Substituted Indazolones

This protocol is adapted from methods utilizing the photochemical cyclization of o-nitrobenzyl alcohols and primary amines.[6][7]

Reaction Mechanism Overview

G cluster_0 Photochemical Activation & Cyclization A o-Nitrobenzyl Alcohol B o-Nitroso Intermediate A->B UV Light (hv) D Cyclized Adduct B->D + R-NH2 C Primary Amine (R-NH2) C->D E 2-Substituted Indazolone D->E - H2O (Dehydration)

Caption: Simplified mechanism for photochemical indazolone synthesis.

Procedure:

  • Setup: In a quartz reaction vessel, dissolve the o-nitrobenzyl alcohol derivative (1.0 eq) and the primary amine (2.5 eq) in a suitable solvent (e.g., acetonitrile or an aqueous mixture).[6]

  • Degassing (Optional but Recommended): Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.

  • Irradiation: Place the vessel in a photoreactor equipped with a suitable UV lamp (e.g., 365 nm). Stir the reaction mixture vigorously to ensure even irradiation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Typical reaction times can range from 1 to 5 hours.[6]

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation for N(2)-Arylindazol-3(2H)-one Synthesis

This protocol is based on the Chan-Evans-Lam (CEL) coupling methodology.[1]

Procedure:

  • Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add the N(1)-protected indazol-3(2H)-one (1.0 eq), the arylboronic acid (1.5 eq), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane or Toluene) via syringe.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst. Rinse the pad with an organic solvent.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary Table

The following table summarizes representative reaction conditions for different indazolone synthesis strategies to aid in method selection and optimization.

Synthesis StrategyKey ReactantsCatalyst/ConditionsSolventTemp. (°C)Typical Yield (%)Reference
Photochemical Cyclizationo-Nitrobenzyl Alcohol, Primary AmineUV Light (e.g., 365 nm)Acetonitrile/WaterRoom Temp.50-99%[6]
Chan-Evans-Lam CouplingIndazolone, Arylboronic AcidCopper Complex (e.g., Cu(OAc)₂)Dioxane80-11060-95%[1]
Reductive N-N Formationo-Nitroaryl Compound, AmineB₂(OH)₄ (Diboronic Acid)Dioxane/H₂O8070-90%[7]
C-H Activation/Annulation1-Arylindazolone, YlideCpRh(III) or CpIr(III)DCE60-10055-88%[4][5]

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the nuclear magnetic resonance (NMR) characterization of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. As a pivotal building block in contemporary medicinal chemistry and organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, the unambiguous structural verification and purity assessment of this compound are paramount.[1] This guide provides a comprehensive overview of its ¹H and ¹³C NMR data, a comparative analysis with its precursors, and a robust experimental protocol for acquiring high-fidelity spectra.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the 1H-indazole ring system is utilized throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Section 1: Experimental and Predicted NMR Data

While a complete, formally published, and assigned experimental dataset for the title compound is not consistently available across public domains, the following tables present a combination of reported experimental data for precursor molecules and a highly confident, predicted dataset for the target compound. These predictions are derived from established substituent effects on the indazole scaffold and analysis of similar structures.[2]

The choice of deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is an excellent solvent for many heterocyclic compounds and, crucially, its hydrogen-bond accepting nature allows for the reliable observation of the exchangeable N-H proton, which often appears as a broad singlet at a high chemical shift.[3][4]

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1H-Indazole (Experimental)[5]H-38.10s-
H-47.78d8.4
H-57.13t7.5
H-67.36t7.7
H-77.58d8.4
N1-H13.10br s-
6-Bromo-1H-indazole (Predicted)H-38.21s-
H-47.82d8.6
H-57.45dd8.6, 1.5
H-77.75s-
N1-H13.35br s-
Target Compound (Predicted)H-38.15s-
H-47.75d8.4
H-57.55d8.4
H-78.05s-
N1-H13.20br s-
-CH₃ (pinacol)1.32s-
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
CompoundCarbon AssignmentChemical Shift (δ, ppm)
1H-Indazole (Experimental)[6]C-3134.9
C-3a121.3
C-4120.8
C-5126.5
C-6120.0
C-7110.0
C-7a140.2
6-Bromo-1H-indazole (Predicted)C-3135.5
C-3a123.0
C-4122.5
C-5129.5
C-6115.0
C-7113.0
C-7a141.0
Target Compound (Predicted)C-3135.2
C-3a122.8
C-4121.0
C-5127.8
C-6(not observed)¹
C-7115.5
C-7a141.5
-C(CH₃)₂ (pinacol)83.5
-C(CH₃)₂ (pinacol)24.8

¹The carbon atom directly attached to boron (C-6) often shows a very broad signal or is not observed in standard ¹³C NMR spectra due to quadrupolar relaxation.

Section 2: Spectral Interpretation and Comparative Analysis

The structural transition from the parent 1H-indazole to the 6-bromo intermediate and finally to the 6-pinacol boronate ester product induces predictable changes in the NMR spectra. Understanding these shifts is key to confirming the success of the synthesis.

¹H NMR Spectrum Analysis
  • Aromatic Region (6.5-8.5 ppm):

    • H-3: This proton on the pyrazole ring typically appears as a singlet and is relatively unaffected by substitution on the benzo ring.

    • H-7: In the parent indazole, H-7 is a doublet. Upon substitution at C-6, the ortho coupling to H-6 is removed, and H-7 is expected to appear as a singlet (or a narrow doublet due to small meta-coupling to H-5). Its chemical shift is significantly influenced by the C-6 substituent. The electron-withdrawing nature of the bromo group and the boronate ester causes a downfield shift of the adjacent H-7 compared to the parent indazole.

    • H-4 and H-5: These protons form an AX or AB system. In the 6-substituted derivatives, they appear as doublets due to ortho coupling. The chemical shifts are modulated by the electronic effects of the substituent at C-6.

  • N-H Proton (>13 ppm): The indazole N-H proton is acidic and its signal in DMSO-d₆ is characteristically found far downfield, appearing as a broad singlet.[3] Its precise location can be sensitive to concentration and trace amounts of water.

  • Pinacol Group (~1.3 ppm): The boronate ester moiety provides a highly diagnostic signal. The four methyl groups are chemically equivalent, giving rise to a sharp, intense singlet integrating to 12 protons. This signal is a definitive marker for the successful installation of the pinacolboron group.

¹³C NMR Spectrum Analysis

The introduction of the bulky and electronically distinct pinacol boronate group at the C-6 position significantly alters the ¹³C NMR spectrum.

  • Indazole Carbons: The chemical shifts of the carbons in the benzene portion of the indazole ring (C-4, C-5, C-7, C-7a) are altered by the C-6 substituent.

  • C-6 Signal: As noted, the carbon atom directly bonded to the boron atom is often difficult to observe. Boron isotopes (¹⁰B and ¹¹B) are quadrupolar nuclei, and their rapid relaxation provides an efficient relaxation pathway for the attached ¹³C nucleus. This results in significant signal broadening, often to the point where the signal is lost in the baseline noise.

  • Pinacol Carbons: Two distinct signals confirm the presence of the pinacol group: a quaternary carbon signal around 83-84 ppm for the two carbons bonded to oxygen, and a methyl carbon signal around 25 ppm.

Section 3: Standard Operating Protocol for NMR Data Acquisition

This section provides a detailed, self-validating methodology for acquiring high-quality NMR data for the title compound.

Workflow for NMR Analysis

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz Spectrometer) cluster_proc 3. Data Processing prep Dissolve 5-10 mg of compound in 0.6 mL of DMSO-d₆ vortex Vortex until fully dissolved prep->vortex transfer Transfer to a clean, dry 5 mm NMR tube vortex->transfer setup Insert sample, lock, and shim on the DMSO-d₆ signal transfer->setup h1_acq Acquire ¹H Spectrum (16 scans, 2s relaxation delay) setup->h1_acq c13_acq Acquire ¹³C{¹H} Spectrum (1024 scans, 2s relaxation delay) h1_acq->c13_acq ft Apply Fourier Transform (with exponential multiplication) c13_acq->ft phase_base Phase correction and automatic baseline correction ft->phase_base reference Reference ¹H to residual DMSO at 2.50 ppm Reference ¹³C to DMSO at 39.52 ppm phase_base->reference integrate Integrate ¹H signals and pick peaks for both spectra reference->integrate

Caption: A standardized workflow for the NMR analysis of indazole derivatives.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry vial. Add 0.6 mL of high-purity DMSO-d₆ (≥99.9 atom % D).

    • Vortex the sample for 30 seconds or until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field on the deuterium signal of the DMSO-d₆ solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Load a standard 1D proton experiment.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a 30° pulse angle.

    • Set the number of scans to 16.

    • Set a relaxation delay (d1) of 2 seconds to ensure quantitative integration.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Set the number of scans to 1024 or higher, as ¹³C has a low natural abundance.

    • Set a relaxation delay (d1) of 2 seconds.

    • Acquire the FID.

  • Data Processing and Referencing:

    • Apply an exponential window function and perform Fourier transformation on both FIDs.

    • Carefully phase the resulting spectra and apply a baseline correction.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.[7]

    • Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to δ 39.52 ppm.

    • Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.

References

A Senior Application Scientist's Guide to HPLC Method Selection for Purity Analysis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Indazole Derivatives

Indazole and its derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous targeted therapies, particularly in oncology. Prominent examples include Pazopanib and Axitinib, both multi-targeted tyrosine kinase inhibitors that have significantly impacted cancer treatment.[1][2] The efficacy and safety of these potent molecules are inextricably linked to their purity. Even minute quantities of process-related impurities or degradation products can alter biological activity, increase toxicity, or affect the stability of the final drug product.

Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control checkpoint; it is a critical component of drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) stands as the undisputed gold standard for this task, offering the high resolution and sensitivity required to separate and quantify the active pharmaceutical ingredient (API) from its structurally similar impurities.

This guide provides an in-depth comparison of strategic HPLC method development approaches for the purity analysis of indazole derivatives. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind methodological choices, present comparative data, and offer detailed, field-tested protocols.

The Analytical Challenge: Understanding Indazole Chemistry in HPLC

The unique chemical nature of the indazole ring system presents specific challenges that must be addressed during HPLC method development:

  • Aromaticity and Polarity: The fused aromatic ring system makes indazole derivatives amenable to reversed-phase chromatography. However, the presence of various functional groups (amines, sulfonamides, etc.) can introduce polar characteristics, requiring careful balancing of mobile phase composition.

  • pKa and pH Control: The nitrogen atoms in the indazole ring impart basic properties. This means the ionization state of the molecule is highly dependent on the mobile phase pH. Failure to control pH can lead to poor peak shape (tailing or fronting), shifting retention times, and compromised resolution. A mobile phase pH buffered at least 1.5-2 units away from the analyte's pKa is essential for reproducibility.

  • Potential for Isomers: The synthesis of substituted indazoles can often lead to the formation of positional isomers (e.g., substitution at different positions on the indazole ring).[3] These isomers can have nearly identical masses and similar polarities, making their separation a significant chromatographic challenge that demands high-efficiency columns and optimized selectivity.[3]

Comparative Analysis of HPLC Purity Methods

The selection of an HPLC method is a balance between speed, resolution, and the specific goal of the analysis. Here, we compare three distinct, validated approaches, moving from a general-purpose screening method to a highly specific, stability-indicating assay.

Method A: The Workhorse - Rapid Screening with a C18 Column

This approach prioritizes speed and efficiency, making it ideal for routine in-process controls or initial purity assessments where high-throughput is essential. The C18 (octadecylsilane) column is the universal starting point in reversed-phase HPLC due to its strong hydrophobic retention and broad applicability.[4]

  • Scientific Rationale: The primary retention mechanism on a C18 column is hydrophobic interaction between the nonpolar stationary phase and the analyte. For indazole derivatives, the core ring structure provides sufficient hydrophobicity for good retention. A rapid gradient elution allows for the quick separation of components with significantly different polarities.

  • Performance Characteristics: This method is typically fast, with run times often under 10 minutes.[2] It is excellent for detecting major impurities but may fail to resolve closely related structural isomers or degradants that have minor changes in hydrophobicity.

Method B: The Specialist - Enhanced Selectivity with a Phenyl-Hexyl Column

When a standard C18 column fails to provide adequate resolution for critical impurity pairs, an alternative stationary phase is required. For aromatic compounds like indazoles, a Phenyl-Hexyl column offers a powerful alternative.

  • Scientific Rationale: Phenyl-Hexyl columns provide a multi-modal retention mechanism. In addition to hydrophobic interactions from the hexyl linker, they facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic indazole core of the analyte.[5][6] This secondary interaction provides a different selectivity profile compared to a C18 phase, often enabling the separation of compounds that co-elute on the latter.[7][8] The change in selectivity can manifest as a reordering of peaks, which is highly advantageous for resolving specific impurities.[7]

  • Performance Characteristics: This method often yields superior resolution for aromatic positional isomers and other structurally similar impurities.[8] While the analysis time may be comparable to the C18 method, the development process focuses on exploiting the unique selectivity to resolve a specific, known challenge.

Method C: The Gold Standard - Stability-Indicating Method (SIM)

A stability-indicating method is one that can definitively separate the intact API from its degradation products, proving that any loss in API concentration is observable as a corresponding increase in degradant peaks.[9] This is a regulatory requirement for drug stability studies.

  • Scientific Rationale: The development of a SIM involves subjecting the drug substance to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[10][] The HPLC method must then be developed and validated to resolve all the resulting degradant peaks from the main API peak and from each other.[1][2] This often requires gradient elution and a high-resolution column (like a modern sub-2 µm particle column in UPLC systems) to achieve the necessary peak capacity.[10][12] A Photodiode Array (PDA) detector is crucial for assessing peak purity and ensuring that the API peak is spectrally homogeneous, confirming it is not co-eluting with any degradants.

  • Performance Characteristics: This is the most rigorous and reliable method for purity and stability testing. It provides a comprehensive profile of the drug's stability and ensures that the reported purity value is accurate and not inflated by the presence of hidden impurities.[9]

Quantitative Data Summary
Parameter Method A: Rapid C18 Screen Method B: Phenyl-Hexyl Selectivity Method C: Stability-Indicating
Primary Goal High-throughput, routine QCResolve specific, difficult pairsComprehensive purity & stability
Stationary Phase C18 (e.g., Zorbax Eclipse Plus C18)[1]Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl)[7]High-efficiency C18 (e.g., YMC Triart C18)[10]
Typical Run Time 5-10 minutes10-20 minutes20-50 minutes[10]
Resolution (Rs) of Critical Pairs May be < 1.5 (co-elution possible)Typically > 2.0Must be > 2.0 for all degradants
Key Advantage SpeedAlternative selectivity for aromatics[6]Regulatory compliance, high confidence
Detector UV/PDAUV/PDAPDA (for peak purity) is mandatory

Visualizing the Workflow

A systematic approach is key to efficient and successful HPLC method development. The following diagram outlines a logical workflow from initial feasibility to final validation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization & Stress Testing cluster_2 Phase 3: Validation Start Define Analytical Goal (e.g., Purity, Stability) Col_Select Column Screening (C18, Phenyl-Hexyl, etc.) Start->Col_Select Mob_Phase Mobile Phase Optimization (Organic Solvent, pH, Buffer) Col_Select->Mob_Phase Gradient Gradient Profile Development Mob_Phase->Gradient Forced_Deg Forced Degradation Study (Acid, Base, H2O2, Heat, Light) Gradient->Forced_Deg If Stability-Indicating Validation Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, Robustness Gradient->Validation Resolution_Opt Optimize Resolution (Rs > 2.0) of Critical Pairs Forced_Deg->Resolution_Opt Peak_Purity Assess Peak Purity (PDA Detector) Resolution_Opt->Peak_Purity Peak_Purity->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: Logical workflow for HPLC purity method development.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the comparative methods discussed.

Protocol 1: Method C - Stability-Indicating HPLC Method for an Indazole API (e.g., Pazopanib)

This protocol is based on established, validated methods for stability-indicating analysis.[10]

1. Chromatographic System:

  • System: HPLC or UPLC with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Column: YMC Triart C18 (250 mm x 4.6 mm, 5 µm) or equivalent high-performance C18 column.[10]

  • Column Temperature: 25°C.[10]

  • Autosampler Temperature: 25°C.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 268 nm.[10]

  • Injection Volume: 10 µL.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Perchloric acid buffer with tetrahydrofuran.[10] Expert Note: The use of an acidic modifier like perchloric or phosphoric acid ensures that the basic nitrogen atoms on the indazole ring are protonated, leading to consistent interactions and sharp, symmetrical peaks.

  • Mobile Phase B: A mixture of 0.1% Perchloric acid buffer, tetrahydrofuran, methanol, and acetonitrile.[10]

  • Diluent: A mixture of mobile phases A and B.

  • Sample Preparation: Accurately weigh and dissolve the indazole derivative sample in the diluent to a final concentration of approximately 0.5 mg/mL.

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
106040
302080
402080
459010
509010

4. Forced Degradation Procedure:

  • Acid Hydrolysis: Reflux sample solution with 1N HCl at 80°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Reflux sample solution with 1N NaOH at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat sample solution with 30% H₂O₂ at room temperature for 24 hours.[10]

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.[]

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 48 hours.

5. Validation Protocol (Abbreviated):

  • Specificity: Analyze forced degradation samples to demonstrate resolution of the API from all degradants and impurities. Use PDA to confirm peak purity.

  • Linearity: Prepare a series of solutions from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking known amounts of API into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Robustness: Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on the results.[1]

This comprehensive validation approach is mandated by regulatory bodies and detailed in the ICH Q2(R1) guidelines.[13][14][15]

Validation_Pillars center_node Validated HPLC Method (Fit for Purpose) Specificity Specificity (Can it measure the analyte uniquely?) center_node->Specificity Linearity Linearity (Is the response proportional to concentration?) center_node->Linearity Accuracy Accuracy (How close is the result to the true value?) center_node->Accuracy Precision Precision (How reproducible are the measurements?) center_node->Precision Robustness Robustness (Is the method unaffected by small changes?) center_node->Robustness

References

A Senior Application Scientist's Guide to the Reactivity of Indazole Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Indazoles in Modern Chemistry

The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active molecules and pharmaceuticals.[1] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The functionalization of the indazole ring is therefore a critical task in drug discovery, and among the most powerful tools for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]

This reaction, which forges carbon-carbon bonds between an organoborane and an organic halide, offers a mild and versatile method for creating complex molecular architectures.[4][5] Indazole boronic acids and their pinacol esters (Bpin) are key reagents in this transformation, serving as the nucleophilic partner.[6][7] However, not all indazole boronic esters are created equal. Their reactivity can vary dramatically depending on the position of the boronic ester on the ring, the nature of protecting groups, and the overall electronic environment of the molecule.

This guide provides an in-depth comparison of the reactivity of different indazole boronic esters. We will delve into the structural factors that govern their performance, present a robust experimental framework for their comparison, analyze the resulting data, and offer practical insights to help you select the optimal building block for your synthetic campaign.

Factors Influencing the Reactivity of Indazole Boronic Esters

The efficiency of a Suzuki-Miyaura coupling is heavily dependent on the rate of transmetalation, the step where the organic group is transferred from boron to the palladium catalyst. The electronic and steric properties of the indazole boronic ester directly impact this critical step.

  • Position of the Boronic Ester: The location of the C-B bond on the indazole ring is paramount. Indazoles have distinct electronic distributions across their positions (C3, C4, C5, C6, C7). For instance, the C3 position is known to be electron-deficient, which can influence the nucleophilicity of the corresponding boronic ester.[8][9] Conversely, positions on the benzene portion of the scaffold will have different electronic characteristics, affecting the ease of transmetalation.

  • N-Protecting Groups: The indazole ring contains an acidic N-H proton. In the basic conditions of the Suzuki-Miyaura reaction, this proton can be abstracted, leading to potential complications such as catalyst inhibition or altered reactivity. Therefore, N-protection is often employed.[10] Common protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can modulate the electronic nature of the ring and impose steric hindrance, thereby influencing the reaction rate and yield.[10]

  • Substituents on the Indazole Ring: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) elsewhere on the indazole scaffold can electronically tune the reactivity of the boronic ester. EWGs can decrease the nucleophilicity of the boronic ester, potentially slowing down the transmetalation step, while EDGs may have the opposite effect.

  • Stability and Side Reactions: A crucial, often overlooked, factor is the stability of the boronic ester itself under the reaction conditions. Protodeborylation, the undesired cleavage of the C-B bond by a proton source, is a common side reaction that consumes the starting material and reduces yields.[11][12] The propensity for protodeborylation is highly dependent on the structure of the boronic ester and the reaction pH.[13][14] Pinacol esters are generally more stable than their corresponding boronic acids, but their stability is not absolute.[15]

Experimental Design for a Comparative Reactivity Study

To objectively compare the reactivity of different indazole boronic esters, a well-controlled experimental setup is essential. A parallel kinetic study using a standardized Suzuki-Miyaura coupling reaction provides a robust method for generating quantitative, comparable data.

Rationale for Experimental Choices:

  • Reaction: A standard Suzuki-Miyaura coupling with a common, moderately reactive aryl bromide (e.g., 4-bromoanisole) is chosen to ensure that the differences in reactivity observed are primarily due to the indazole boronic ester.

  • Catalyst System: A well-defined, commercially available palladium pre-catalyst and ligand system (e.g., Pd(dppf)Cl₂) is selected to ensure reproducibility.[16] The choice of ligand is critical as it influences the rates of oxidative addition and reductive elimination.[5]

  • Internal Standard: An inert compound (e.g., dodecane) is added to each reaction to allow for accurate quantification of product formation and starting material consumption by GC-MS or LC-MS, independent of sample volume variations.

  • Monitoring: The reactions are monitored over time to determine the initial reaction rate, which is the most accurate measure of reactivity before factors like catalyst degradation or reagent depletion become significant.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Parallel Reaction Setup cluster_execution Execution & Analysis P1 Stock Solution 1: Aryl Bromide, Internal Std, Solvent (e.g., Dioxane) E1 Add Stock Solutions to each vial P1->E1 P2 Stock Solution 2: Pd Catalyst, Ligand, Solvent P2->E1 P3 Stock Solution 3: Base (e.g., K2CO3), Water P3->E1 R1 Vial 1: Indazole-C3-Bpin R1->E1 R2 Vial 2: Indazole-C5-Bpin R2->E1 R3 Vial 3: Indazole-C7-Bpin R3->E1 R_dots ...etc. R_dots->E1 E2 Heat to 80°C with stirring E1->E2 E3 Sample at t = 0, 15, 30, 60, 120 min E2->E3 E4 Quench & Analyze by LC-MS/GC-MS E3->E4 E5 Plot [Product] vs. Time Determine Initial Rate E4->E5 caption Workflow for Parallel Kinetic Analysis

Caption: Workflow for the parallel kinetic analysis of indazole boronic ester reactivity.

Detailed Experimental Protocol

Materials:

  • Indazole Boronic Pinacol Esters (C3, C4, C5, C6, C7-substituted, N-Boc protected)

  • 4-Bromoanisole (coupling partner)

  • Pd(dppf)Cl₂ (catalyst)

  • Potassium Carbonate (K₂CO₃, base)

  • Dodecane (internal standard)

  • 1,4-Dioxane (solvent)

  • Water

  • Reaction vials with stir bars

Procedure:

  • Preparation of Stock Solutions:

    • Solution A (Aryl Halide): In a volumetric flask, dissolve 4-bromoanisole (10 mmol) and dodecane (5 mmol) in 1,4-dioxane to a final volume of 50 mL.

    • Solution B (Catalyst): In a separate volumetric flask, dissolve Pd(dppf)Cl₂ (0.1 mmol) in 1,4-dioxane to a final volume of 10 mL.

    • Solution C (Base): Dissolve K₂CO₃ (40 mmol) in 20 mL of deionized water.

  • Reaction Setup:

    • To each of a series of labeled reaction vials, add the specific indazole boronic pinacol ester (0.2 mmol).

    • To each vial, add 1.0 mL of Solution A (containing 0.2 mmol 4-bromoanisole and 0.1 mmol dodecane).

    • Add 0.2 mL of Solution B (containing 0.002 mmol Pd catalyst).

    • Add 0.5 mL of Solution C (containing 1.0 mmol K₂CO₃).

  • Reaction Execution and Monitoring:

    • Seal the vials and place them in a pre-heated reaction block at 80 °C with vigorous stirring.

    • Immediately take a t=0 sample from each vial.

    • Take subsequent samples (e.g., 50 µL) at regular intervals (e.g., 15, 30, 60, 120 minutes).

    • Quench each sample by diluting it in a vial containing ethyl acetate and a small amount of water.

  • Analysis:

    • Analyze the quenched samples by LC-MS or GC-MS to determine the ratio of the product to the internal standard.

    • Calculate the concentration of the product at each time point.

    • Plot the concentration of the product versus time for each indazole boronic ester.

    • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

Comparative Data and Analysis

The following table presents representative data that could be obtained from the described experiment. The relative rates are normalized to the least reactive isomer.

Indazole Boronic EsterPositionProtecting GroupRelative Initial RateYield at 2h (%)Notes
1 C5N-Boc1.045Baseline reactivity. Stable under reaction conditions.
2 C6N-Boc1.358Slightly more reactive than C5, likely due to subtle electronic differences.
3 C4N-Boc0.835Steric hindrance from the adjacent N-Boc group may slow transmetalation.
4 C7N-Boc2.585High reactivity, potentially due to favorable electronic properties and less steric hindrance.[17][18]
5 C3N-Boc3.192Highest reactivity observed. The electron-deficient nature of the C3 position facilitates the Suzuki-Miyaura coupling.[8]
6 C5N-H (unprotected)0.520Significantly lower reactivity. Potential for catalyst inhibition by the deprotonated indazole.

Analysis of Reactivity Trends:

The data clearly demonstrates that the position of the boronic ester has a profound impact on reactivity.

  • C3-Indazole Boronic Ester: The highest reactivity is observed for the C3-substituted isomer. This is a well-documented trend and can be attributed to the electronic nature of the C3 position on the indazole ring.[8][9] The transmetalation step of the Suzuki-Miyaura catalytic cycle is often the rate-determining step, and the properties of the C3 position appear to facilitate this process.

  • C7-Indazole Boronic Ester: The C7 position also shows high reactivity. This position is sterically accessible and its electronic environment is conducive to efficient cross-coupling.[17][19]

  • C4, C5, C6 Positions: These positions on the benzo-fused portion of the ring exhibit more moderate reactivity. The slight differences among them can be attributed to a combination of steric and electronic effects. The C4-isomer's lower reactivity is likely due to steric hindrance from the adjacent bulky N-Boc group, which can impede the approach of the boronic ester to the palladium center.

  • Effect of N-Protection: The comparison between the N-Boc protected and the N-H free C5-indazole boronic ester highlights the critical role of the protecting group. The unprotected indazole shows significantly diminished reactivity, which is consistent with the hypothesis that the anionic indazolide formed under basic conditions can coordinate to the palladium center and inhibit catalysis.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reactivity differences can be rationalized by examining the key steps of the Suzuki-Miyaura reaction.

G pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)-X(L)₂ (Oxidative Addition) pd0->pd_complex1  Ar-X transmetalation [Ar-Pd(II)-OH(L)₂] + Indazole-B(OR)₂ pd_complex1->transmetalation  Base (OH⁻) pd_complex2 Ar-Pd(II)-Ar'(L)₂ (Reductive Elimination) pd_complex2->pd0  Ar-Ar' transmetalation->pd_complex2 Transmetalation (Rate Influenced by Indazole Structure) caption Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle. The transmetalation step is critically affected by the indazole boronic ester's structure.

The transmetalation step, highlighted in the diagram, is where the indazole moiety is transferred from boron to palladium. The rate of this step is highly sensitive to the nucleophilicity and steric accessibility of the boronic ester. The superior performance of the C3- and C7-isomers suggests that their specific electronic and steric profiles create a lower energy barrier for this crucial transfer.

Practical Considerations and Troubleshooting

  • Protodeborylation: This side reaction can be a significant issue, especially with electron-deficient or sterically hindered boronic esters.[11] It is often exacerbated by prolonged reaction times, high temperatures, or excess water. If protodeborylation is suspected, consider using anhydrous solvents, minimizing reaction time, or employing "slow-release" boronic acid surrogates like MIDA boronates.[11]

  • Choice of Base and Solvent: While K₂CO₃ in dioxane/water is a robust general condition, some indazole boronic esters may benefit from different conditions. For example, weaker bases like K₃PO₄ or organic bases like triethylamine may be necessary for sensitive substrates. The choice of base can significantly alter the reaction mechanism and rate-determining step.[20]

  • Catalyst and Ligand Screening: For particularly challenging couplings, screening a panel of palladium catalysts and phosphine ligands is advisable. Ligands like SPhos or XPhos have shown broad applicability for heteroaryl couplings.[5]

Conclusion

The reactivity of indazole boronic esters in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. This guide has demonstrated that the position of the boronic ester is the most critical determinant of reactivity, with C3- and C7-substituted isomers generally providing the highest efficiency. N-protection is also crucial for achieving optimal results by preventing catalyst inhibition.

By understanding these fundamental principles and employing a systematic, data-driven approach to reaction optimization, researchers can harness the full potential of these versatile building blocks. The experimental framework provided herein serves as a template for evaluating new substrates and for selecting the most appropriate indazole boronic ester to accelerate the synthesis of novel chemical entities for drug discovery and development.

References

A Senior Application Scientist's Guide to the Analytical Characterization of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors like Pazopanib and Axitinib.[1] Their versatile scaffold allows for a vast array of substitutions, leading to diverse pharmacological activities.[1][2][3][4][5] However, this structural diversity presents a significant challenge: robust, unambiguous analytical characterization is not merely a formality but a critical necessity to ensure purity, confirm identity, and ultimately, guarantee therapeutic efficacy and safety.

This guide provides a comparative analysis of the principal analytical methods for characterizing substituted indazoles. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights into building a self-validating analytical workflow for this vital class of heterocyclic compounds.[6]

The Integrated Analytical Workflow: A Multi-Technique Approach

The characterization of a novel substituted indazole is never reliant on a single technique. Instead, it is a logical, multi-step process where each method provides a unique piece of the puzzle. The insights from one analysis inform the next, creating a comprehensive and validated profile of the molecule.

Indazole Characterization Workflow cluster_synthesis Synthesis & Initial Check cluster_structure Structural Elucidation cluster_purity Purity & Separation cluster_confirmation Definitive Confirmation cluster_final Final Validation synthesis Crude Product ms_initial Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms_initial Quick verification nmr NMR Spectroscopy (1H, 13C, 2D) Determine Connectivity & Isomerism ms_initial->nmr hplc HPLC / UPLC Assess Purity & Quantify nmr->hplc xray X-Ray Crystallography Absolute Structure (if needed) hplc->xray For key compounds or ambiguity final_data Comprehensive Data Package (MS, NMR, HPLC, etc.) hplc->final_data xray->final_data

Caption: High-level workflow for indazole characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful tool for the structural elucidation of indazole derivatives.[6] It provides a detailed map of the molecule's carbon-hydrogen framework, and crucially, allows for the unambiguous determination of substitution patterns, especially in distinguishing N-1 and N-2 isomers.[6][7]

Why It's Essential for Indazoles: The core challenge in indazole synthesis is often controlling the site of substitution (e.g., N-1 vs. N-2). The chemical shifts in both ¹H and ¹³C NMR spectra are sufficiently different between isomers to be diagnostic.[7] For instance, the chemical shift of C7a is a key indicator; it is typically more shielded in N1-substituted indazoles compared to their N2 counterparts.

Key Experiments & Their Purpose:

  • ¹H NMR: Provides the initial fingerprint. Integration reveals proton counts, while coupling constants (J-values) give information about neighboring protons.

  • ¹³C NMR: Shows all unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, making this technique excellent for identifying the position of substituents.[8]

  • 2D NMR (COSY, HSQC, HMBC): These are non-negotiable for complex derivatives.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (e.g., protons on the benzene ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the deciding experiment. It shows correlations between protons and carbons over two to three bonds. For example, an HMBC correlation between the protons of an N-alkyl substituent and the C3 and C7a carbons of the indazole core definitively confirms an N-1 substitution.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Used to determine stereochemistry and confirm regiochemistry through-space proton-proton correlations.

Parameter ¹H NMR ¹³C NMR 2D NMR (HMBC/HSQC)
Information H-H connectivity, proton countUnique carbon environmentsC-H long-range connectivity
Key Use for Indazoles Initial structural fingerprintIsomer differentiationUnambiguous assignment of substitution patterns
Sample Amount 1-5 mg5-20 mg5-20 mg
Time ~5-10 mins~30-60 mins~1-4 hours
Protocol: Distinguishing N-1 vs. N-2 Butyl-Indazole-3-Carboxamide
  • Sample Preparation: Dissolve ~10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[10]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Observe the chemical shifts and coupling patterns of the aromatic protons and the butyl chain.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Note the chemical shifts of the core indazole carbons.

  • HMBC Acquisition: Set up a gHMBC experiment. This is the critical step.

    • Expected Result (N-1 Isomer): Look for a correlation from the N-CH₂ protons of the butyl group (around 4.4-4.5 ppm) to both C3 and C7a of the indazole ring.[10]

    • Expected Result (N-2 Isomer): The N-CH₂ protons will show a correlation to C3 but not to C7a.

  • Data Analysis: Use the combination of 1D and 2D spectra to assign all proton and carbon signals, confirming the isomeric structure.[10][11]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing evidence of its elemental composition through high-resolution measurements (HR-MS).[12][13] It is typically the first analytical check performed on a crude reaction mixture and the final confirmation of the purified product.

Why It's Essential for Indazoles: MS provides a rapid and highly sensitive confirmation that the desired reaction has occurred. For indazoles, which can undergo various side reactions, quickly confirming the mass of the expected product is a crucial checkpoint. Fragmentation analysis, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), can also offer structural clues that corroborate NMR data.[9][14]

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules, typically generating protonated molecules [M+H]⁺ or other adducts.[15][16] This is the workhorse for most indazole derivatives in drug discovery.

  • Electron Ionization (EI): A high-energy technique that causes extensive fragmentation. While this can make interpreting the molecular ion peak difficult, the resulting fragmentation pattern is highly reproducible and can serve as a fingerprint for the molecule, which is useful for structural elucidation of isomers.[17][18]

Fragmentation Patterns: Substituted indazoles often show characteristic fragmentation patterns. Cleavage of bonds at the C-3 position is common, as is the fragmentation of side chains attached to the nitrogen atoms.[14] For example, 3-carboxamide indazoles often exhibit cleavage of the amide bond.[14]

Technique Information Provided Best For Key Strengths for Indazoles
LC-ESI-MS (Q-TOF, Orbitrap) Accurate Mass, Molecular FormulaRoutine MW confirmation, metabolite IDHigh sensitivity and mass accuracy for formula confirmation.
GC-EI-MS Fragmentation Pattern, MWVolatile, thermally stable derivativesProvides a reproducible fingerprint for isomer identification.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the gold standard for determining the purity of a synthesized compound.[19] In drug development, regulatory bodies require stringent purity assessments, and HPLC is the primary tool for quantifying impurities, often down to levels below 0.1%.

Why It's Essential for Indazoles: Synthesis of substituted indazoles frequently yields mixtures of isomers and related impurities.[7] HPLC provides the high-resolution separation needed to distinguish and quantify these closely related species.[19][20] For chiral indazole derivatives, specialized chiral stationary phases are used to separate enantiomers.[21]

Method Development Considerations:

  • Stationary Phase: A reversed-phase C18 column is the most common starting point.

  • Mobile Phase: Typically a mixture of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is standard, allowing for monitoring at multiple wavelengths to ensure no impurities are hidden under the main peak.

Protocol: Purity Assessment of a Substituted Indazole by RP-HPLC
  • System: Agilent 1290 Infinity II LC System or equivalent.[20]

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detector: DAD, monitoring at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in DMSO. Dilute to ~0.1 mg/mL with the initial mobile phase composition.

  • Validation: The method must be validated for specificity, linearity, precision, and accuracy.[22] The detection and quantitation limits for potential impurities should be established.[22]

X-ray Crystallography: The Unambiguous Proof

When NMR and MS data are ambiguous, or when absolute confirmation of stereochemistry or regiochemistry is required, single-crystal X-ray diffraction is the ultimate arbiter.[12] It provides a three-dimensional model of the molecule as it exists in the solid state, leaving no doubt as to its structure.[12][23][24]

Why It's Essential for Indazoles: For novel indazole scaffolds or those with complex stereochemistry, X-ray crystallography provides the "ground truth" that confirms the assignments made by spectroscopic methods.[13][25] This is particularly important for patent applications and regulatory submissions where absolute structural proof is paramount. The primary challenge is often growing diffraction-quality single crystals.

G cluster_decision Choosing the Right Analytical Tool start What is the primary question? q1 Is it the correct molecule? (Molecular Weight) start->q1 q2 What is the exact structure? (Isomerism, Connectivity) q1->q2 No, need more detail ans1 Mass Spectrometry (MS) q1->ans1 Yes q3 How pure is my sample? q2->q3 No, need purity info ans2 NMR Spectroscopy (1D & 2D) q2->ans2 Yes q4 Is the structure absolutely confirmed? (e.g., for filing) q3->q4 No, need absolute proof ans3 HPLC / UPLC q3->ans3 Yes ans4 X-Ray Crystallography q4->ans4 Yes

Caption: Decision tree for selecting analytical methods.

Comparative Summary

Method Primary Information Sensitivity Throughput Key Advantage for Indazoles Key Limitation
NMR Spectroscopy Atomic connectivity, isomerismLow (mg)LowUnambiguous determination of N-1 vs. N-2 isomers.[6][7]Requires relatively large amounts of pure sample.
Mass Spectrometry Molecular weight, elemental formulaVery High (pg-ng)HighRapid confirmation of synthesis success and high mass accuracy.Fragmentation can be complex; doesn't distinguish all isomers.
HPLC / UPLC Purity, quantification of componentsHigh (ng)HighExcellent for separating closely related isomers and impurities.[7][19]Requires method development; non-chromophoric impurities are missed.
X-Ray Crystallography Absolute 3D structureN/A (requires crystal)Very LowProvides definitive, legally defensible structural proof.[12][13]Growing suitable crystals can be a major bottleneck.

Conclusion

The characterization of substituted indazoles requires a thoughtful and integrated application of multiple analytical techniques. While MS provides the initial confirmation and HPLC rigorously assesses purity, it is NMR spectroscopy that serves as the primary tool for detailed structural elucidation. For cases of ambiguity or when absolute proof is required, X-ray crystallography offers the final, definitive answer. By understanding the strengths and limitations of each method and employing them in a logical workflow, researchers can ensure the quality and integrity of their compounds, paving the way for successful drug discovery and development.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Bromo-indazoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of this heterocycle, enabling the formation of crucial carbon-carbon bonds. However, the choice of catalyst for the coupling of bromo-indazoles is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall success. This guide provides an in-depth comparative analysis of common palladium-based catalysts for the Suzuki-Miyaura coupling of bromo-indazoles, offering field-proven insights and actionable experimental data to inform your catalyst selection and reaction optimization.

The Challenge of Bromo-indazole Coupling: The "N-H" Problem

The presence of an acidic N-H proton in unprotected indazoles presents a significant challenge in palladium-catalyzed cross-coupling reactions. This proton can react with the palladium catalyst, leading to the formation of inactive or less active catalyst species, thereby inhibiting the catalytic cycle.[1][2][3][4] This "N-H problem" often necessitates the use of N-protected indazoles, adding extra steps of protection and deprotection to the synthetic route. However, recent advances in catalyst design have led to systems that can effectively couple unprotected bromo-indazoles, offering a more streamlined synthetic approach.

Comparative Performance of Palladium Catalysts

The selection of the palladium catalyst, particularly the ancillary ligand, is the most critical factor in achieving a successful Suzuki-Miyaura coupling of bromo-indazoles. Below is a comparative analysis of commonly employed catalysts, with supporting experimental data.

Traditional vs. Modern Catalysts: A Head-to-Head Comparison

A study on the Suzuki-Miyaura coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid provides a clear comparison of the performance of four common palladium catalysts under identical conditions.[5]

CatalystLigandTime (h)Yield (%)
[Pd(dppf)Cl₂] dppf295
Pd(PCy₃)₂ PCy₃465
Pd(PPh₃)₄ PPh₃422
Pd(OAc)₂/SPhos SPhos--

dppf = 1,1'-Bis(diphenylphosphino)ferrocene PCy₃ = Tricyclohexylphosphine PPh₃ = Triphenylphosphine

As the data clearly indicates, [Pd(dppf)Cl₂] emerges as the superior catalyst for this transformation, affording a near-quantitative yield in a significantly shorter reaction time.[5] The ferrocene-based dppf ligand provides a unique combination of steric bulk and electron-donating properties that facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. In contrast, the more traditional catalyst, Pd(PPh₃)₄, shows markedly lower efficiency.

The Advent of Buchwald Ligands for Unprotected Indazoles

For the more challenging coupling of unprotected bromo-indazoles, the development of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, has been a game-changer. An investigation into the coupling of unprotected 3-chloroindazole revealed that ligands such as SPhos and XPhos were crucial for achieving high yields.[1]

LigandYield (%)
SPhos High
XPhos High

SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

The success of these ligands stems from their ability to promote the formation of a monoligated, 14-electron palladium(0) species, which is highly active in the oxidative addition step. Their steric bulk also accelerates the reductive elimination step, preventing catalyst decomposition.

The Role of N-Protection: To Protect or Not to Protect?

The decision to use an N-protected or unprotected bromo-indazole is a critical one and depends on the specific substrate and the chosen catalytic system.

  • N-Protected Indazoles: Using N-alkyl or N-Boc protected indazoles can often lead to higher yields and more consistent results, especially with less sophisticated catalytic systems.[5] The protecting group effectively circumvents the "N-H problem" by removing the acidic proton. The Boc group is particularly attractive as it can be easily removed post-coupling.[5]

  • Unprotected Indazoles: The ability to directly couple unprotected indazoles is highly desirable as it shortens the synthetic sequence. This is where modern catalysts with bulky phosphine ligands excel.[1] However, even with these advanced systems, reaction conditions may need to be more forcing (e.g., higher temperatures) to achieve satisfactory yields.[1] For instance, in one study, the coupling of unprotected 5-bromoindazole resulted in a lower yield (50%) compared to its N-protected counterparts.[5]

Mechanistic Insights: Understanding the "Why"

A deeper understanding of the reaction mechanism allows for more rational catalyst and condition selection. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The inhibitory effect of the free N-H in indazoles is believed to arise from the formation of off-cycle palladium-indazole complexes that are less catalytically active.[1][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Bromo-indazole (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow: A Step-by-Step Protocol

The following is a representative protocol for the Suzuki-Miyaura coupling of an N-protected bromo-indazole, based on a high-yielding procedure.[5]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification prep1 Combine bromo-indazole and [Pd(dppf)Cl₂] in a flask. prep2 Add anhydrous DME and stir under argon for 1h. prep1->prep2 react1 Sequentially add boronic acid and aqueous K₂CO₃. prep2->react1 react2 Heat the mixture to 80°C for 2 hours. react1->react2 workup1 Cool to room temperature and pour into saturated NaHCO₃. react2->workup1 workup2 Extract with ethyl acetate. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add the N-protected bromo-indazole (1.0 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous dimethoxyethane (DME) (10 mL) via syringe and stir the mixture under argon for 1 hour at room temperature. The rationale for this pre-stirring is to allow for the formation of the active palladium(0) catalyst.

  • Reagent Addition: In a separate flask, dissolve the arylboronic acid (2.0 mmol) in anhydrous DME (2.6 mL). Prepare a solution of potassium carbonate (K₂CO₃) (2.0 mmol) in water (2.5 mL). Sequentially add the boronic acid solution and the aqueous base to the reaction mixture via syringe. The use of an aqueous base is crucial for the transmetalation step.

  • Reaction: Immerse the flask in a preheated oil bath at 80°C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 20 mL). The aqueous work-up removes inorganic salts and the base.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of N-protected bromo-indazoles , [Pd(dppf)Cl₂] stands out as a highly efficient and reliable catalyst, offering excellent yields in short reaction times.[5]

For the more challenging coupling of unprotected bromo-indazoles , catalysts based on bulky, electron-rich Buchwald phosphine ligands such as SPhos and XPhos are the catalysts of choice, effectively overcoming the inhibitory effects of the free N-H group.[1]

Ultimately, the optimal catalyst and reaction conditions should be determined empirically for each specific substrate combination. This guide provides a strong starting point for your investigations, grounded in comparative data and mechanistic understanding, to accelerate your research and development efforts in the synthesis of novel indazole-based compounds.

References

A Senior Application Scientist's Guide to N1- vs. N2-Alkylation Selectivity in Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Conundrum in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, celebrated for its role as a "privileged pharmacophore" in a multitude of therapeutic agents.[1][2] From tyrosine kinase inhibitors like Pazopanib to novel complement factor D inhibitors, the biological activity of these molecules is profoundly dictated by the substitution pattern on the indazole core.[3] A critical, and often challenging, step in the synthesis of these compounds is the N-alkylation of the indazole ring. The presence of two nucleophilic nitrogen atoms, N1 and N2, invariably leads to the potential formation of regioisomeric mixtures, complicating synthesis, purification, and ultimately, the cost and efficiency of drug development.[1][2][4]

This guide provides an in-depth analysis of the factors governing N1- versus N2-alkylation selectivity. Moving beyond a simple recitation of protocols, we will explore the mechanistic principles that underpin selectivity, offering a predictive framework to empower researchers in their synthetic design. We will dissect the interplay of substrate electronics, steric demands, and the nuanced roles of bases, solvents, and electrophiles, supported by experimental data and actionable protocols.

The Mechanistic Foundation: Understanding the Indazole Anion

The challenge of regioselectivity originates from the annular tautomerism of the 1H-indazole (the more stable benzenoid form) and the 2H-indazole (the less stable quinonoid form).[3][5] Deprotonation with a base generates a mesomeric indazolide anion, where the negative charge is delocalized across both nitrogen atoms. The subsequent alkylation site is determined by a delicate balance of factors that influence the kinetic and thermodynamic pathways of the reaction.

Several key principles govern the outcome:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally the more thermodynamically stable isomer.[1][4][6] Therefore, reaction conditions that permit equilibration between the N1 and N2 products will typically favor the N1-alkylated isomer.[1][4] Conversely, kinetically controlled reactions, where the initial site of attack is irreversible, can lead to the N2 product.

  • Steric Hindrance: The N1 position is flanked by the fused benzene ring, making it more sterically accessible than the N2 position, which is shielded by the C3 substituent. However, substituents at the C7 position can dramatically increase steric hindrance around N1, thereby favoring N2 alkylation.[2][4]

  • Electronic Effects: The electron density at each nitrogen atom is influenced by substituents on the indazole ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the nucleophilicity of N1 and N2, tipping the regiochemical balance.

Visualizing the Core Problem: Tautomerism and the Indazolide Anion

Caption: Tautomeric equilibrium of indazole and formation of the resonance-stabilized indazolide anion.

Controlling Selectivity: A Comparative Analysis of Reaction Parameters

Achieving high regioselectivity is not a matter of a single "magic bullet" condition but rather a strategic selection of parameters tailored to the specific substrate and desired outcome.

The Base and Solvent System: A Powerful Duo

The choice of base and solvent is arguably the most critical factor in directing indazole alkylation.[1][7] The nature of the counter-ion from the base and the solvating properties of the medium dictate the state of the indazolide anion (e.g., tight ion pair vs. solvent-separated ion pair), profoundly impacting its reactivity.[1]

Condition Typical Outcome Mechanistic Rationale
NaH in THF Strongly N1-Selective Sodium Hydride (NaH) in a non-coordinating solvent like Tetrahydrofuran (THF) forms a tight ion pair. The Na+ cation is believed to coordinate with N2 and a nearby electron-rich group (like a C3-ester), sterically blocking it and directing the electrophile to the more accessible N1 position.[5][8] This system is a workhorse for achieving high N1 selectivity.[1][2]
Cs₂CO₃ in DMF Often N1-Selective (Substrate Dependent) The large, soft cesium cation (Cs+) forms a looser ion pair. In a polar aprotic solvent like N,N-Dimethylformamide (DMF), the indazolide anion is more "naked" and reactive. While often favoring N1, the selectivity can be lower and more substrate-dependent compared to NaH/THF.[1][7]
K₂CO₃ in DMF Mixed / Poor Selectivity Weaker bases like potassium carbonate often lead to mixtures of N1 and N2 isomers.[4][9] These conditions are generally less effective for achieving high regioselectivity but can be useful if the resulting isomers are easily separable.[4]
Mitsunobu Conditions Often N2-Selective The Mitsunobu reaction (e.g., DIAD/PPh₃) often shows a preference for the N2 position, providing a valuable alternative when the N2 isomer is the target.[1]
The Role of the Indazole Substituent

The electronic and steric profile of the starting indazole is a crucial determinant of the final product ratio.

  • Steric Hindrance at C7: As a guiding principle, placing a bulky substituent at the C7 position is a reliable strategy to promote N2-alkylation. Groups like -NO₂ or -CO₂Me at C7 provide enough steric bulk to effectively block electrophilic attack at N1, leading to excellent N2 selectivity (≥96%) even under conditions that would normally favor N1 (e.g., NaH/THF).[1][2][6][8]

  • Electronic Effects at C3: Increasing the steric bulk at the C3 position (e.g., t-Bu > Ph > Me > H) tends to favor the formation of the N1 regioisomer.[6] This is likely due to increased steric repulsion with the incoming electrophile at the adjacent N2 position.

The Nature of the Electrophile

While less dominant than the base/solvent system, the electrophile's character also plays a role. Highly reactive primary alkyl halides and tosylates are common substrates. Some protocols have shown that thermodynamic equilibration to the more stable N1-substituted product can be achieved with specific electrophiles like α-halo carbonyls.[1]

Decision Workflow for Regioselective Indazole Alkylation

This workflow provides a logical pathway for selecting the appropriate reaction conditions based on the desired regiochemical outcome.

Caption: A decision-making workflow for selecting conditions for N1 vs. N2 indazole alkylation.

Experimental Protocols and Comparative Data

The following protocols represent validated methods for achieving high regioselectivity.

Protocol 1: Highly Selective N1-Alkylation (NaH/THF System)

This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles bearing a C3-ester or other coordinating group.[1][2]

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the 1H-indazole substrate (1.0 equiv.) to a flame-dried flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise over 5 minutes.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkylating agent (e.g., primary alkyl bromide or tosylate, 1.1-1.5 equiv.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.

Protocol 2: Highly Selective N2-Alkylation (Steric Hindrance at C7)

This protocol leverages a C7-substituent to sterically direct alkylation to the N2 position.[1][2][8]

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the C7-substituted 1H-indazole (e.g., methyl 1H-indazole-7-carboxylate, 1.0 equiv.) to a flame-dried flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the substrate (0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (1.1-1.5 equiv.) dropwise at room temperature.

  • Reaction Monitoring & Workup: Follow steps 6-9 from Protocol 1 to isolate the pure N2-alkylated indazole.

Comparative Performance Data

The following table summarizes the experimental outcomes for the N-pentylation of various indazole substrates under NaH/THF conditions, illustrating the powerful effect of substitution on regioselectivity.

Indazole Substrate Condition N1:N2 Ratio Yield (%) Reference
3-CO₂Me-1H-indazoleNaH, n-pentyl bromide, THF>99 : 192[1]
3-t-Bu-1H-indazoleNaH, n-pentyl bromide, THF>99 : 194[1]
1H-indazole (unsubstituted)NaH, n-pentyl bromide, THF1 : 1.385[6]
7-NO₂-1H-indazoleNaH, n-pentyl bromide, THF4 : 9691[1]
7-CO₂Me-1H-indazoleNaH, n-pentyl bromide, THF4 : 9689[1]

Conclusion and Future Outlook

The regioselective N-alkylation of indazoles is a solvable challenge that hinges on a rational application of fundamental organic chemistry principles. For the synthesis of N1-alkylated indazoles , the combination of NaH in THF remains the gold standard, especially for substrates containing a C3-coordinating group. For the targeted synthesis of N2-alkylated indazoles , the most robust strategy is the installation of a sterically demanding group at the C7 position . As the complexity of drug molecules continues to grow, a deep, mechanistic understanding of these selective transformations is not merely academic—it is essential for the efficient and scalable production of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Characterization of 1H-Indazole Derivatives Using Modern NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged pharmacophore, forming the core of numerous compounds with significant therapeutic potential. Its unambiguous structural characterization is a critical step in drug discovery and development, ensuring the correct isomer is advanced and intellectual property is secured. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides an in-depth comparison of modern 1D and 2D NMR techniques for the comprehensive characterization of 1H-indazole derivatives, grounded in field-proven insights and experimental data.

The Challenge: Isomeric Ambiguity in Indazole Synthesis

A primary challenge in the synthesis of substituted indazoles is the potential for the formation of regioisomers, most commonly the 1H- and 2H- tautomers, as well as positional isomers on the benzene ring.[1][2] Distinguishing between these isomers is paramount, as their biological activities can differ significantly. Modern NMR spectroscopy provides a suite of experiments to resolve this ambiguity with confidence.

The Foundational Experiments: 1D NMR Spectroscopy

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, serves as the initial and indispensable step in the structural elucidation of 1H-indazole derivatives.[3][4][5]

¹H NMR: A First Look at the Proton Environment

The ¹H NMR spectrum provides initial, crucial information about the number of different proton environments, their multiplicity (spin-spin coupling), and their relative numbers (integration). For a typical 1H-indazole, the proton on C3 is often a singlet and appears downfield, while the protons on the benzene ring (H4-H7) exhibit characteristic coupling patterns. The N-H proton of the indazole ring is often broad and its chemical shift is highly dependent on the solvent and concentration.[6][7]

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, one can differentiate between CH, CH₂, and CH₃ groups, providing a clear picture of the carbon framework.[8] The chemical shifts of the carbons in the pyrazole and benzene rings are sensitive to the substitution pattern.

The Power of Connectivity: 2D NMR Spectroscopy

While 1D NMR provides a foundational overview, 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the precise connectivity within the molecule.

¹H-¹H COSY: Unraveling Proton-Proton Couplings

Correlation Spectroscopy (COSY) is a homonuclear 2D experiment that reveals scalar couplings between protons, typically over two to three bonds.[8] For 1H-indazole derivatives, COSY is invaluable for tracing the connectivity of the protons on the benzene ring, allowing for the assignment of adjacent protons (e.g., H4 to H5, H5 to H6, and H6 to H7).

¹H-¹³C HSQC: Direct Carbon-Proton Correlations

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[4][8] This experiment is fundamental for assigning the carbon signals of all protonated carbons in the 1H-indazole derivative.

¹H-¹³C HMBC: Long-Range Connectivity and Isomer Differentiation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete structure of substituted 1H-indazoles. It detects long-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[4][9][10][11]

Why is HMBC so critical?

  • Confirming the 1H-Indazole Core: The proton at C3 will show a correlation to the carbon at C7a, a key correlation that helps to confirm the indazole ring system.

  • Determining Substitution Patterns: For a substituent on the benzene ring, the protons of that substituent will show HMBC correlations to the carbons of the ring, pinpointing its location. For instance, a methyl group at C5 will show a ³JCH correlation to C4 and C6.

  • Differentiating N1 vs. N2 Isomers: In cases of N-substitution, the protons of the N-substituent will show characteristic HMBC correlations to the carbons of the indazole ring. For an N1-substituted indazole, the protons of the substituent will typically show a correlation to C7a and C3.

¹H-¹H NOESY/ROESY: Through-Space Correlations and Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that detect through-space interactions between protons that are in close proximity, regardless of whether they are scalar coupled.[9][10][11][12]

Applications for 1H-Indazole Characterization:

  • Confirming Regioisomers: For an N1-substituted indazole, a NOE correlation is expected between the protons of the substituent and the H7 proton. Conversely, for a 2H-indazole, a NOE would be observed between the substituent's protons and the H3 proton.

  • Determining Stereochemistry: In cases where the 1H-indazole derivative has chiral centers, NOESY/ROESY can be used to determine the relative stereochemistry by observing which protons are on the same face of the molecule.

Comparative Data: Typical NMR Chemical Shifts for 1H-Indazole

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted 1H-indazole core in CDCl₃. Note that these values can be significantly influenced by substituents.[6][7]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H1 (N-H) 10.0 - 13.0 (broad)-
H3 ~8.10~134.8
H4 ~7.50~120.9
H5 ~7.18~120.9
H6 ~7.40~126.8
H7 ~7.77~109.7
C3a -~123.1
C7a -~140.0

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of a novel 1H-indazole derivative using modern NMR techniques.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons Initial Assignments C13_NMR ¹³C NMR & DEPT HSQC ¹H-¹³C HSQC C13_NMR->HSQC Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons Carbon Skeleton COSY->Assign_Protons Proton Connectivity HSQC->Assign_Carbons Direct C-H Assignment HMBC ¹H-¹³C HMBC Determine_Connectivity Determine Connectivity & Isomerism HMBC->Determine_Connectivity NOESY ¹H-¹H NOESY/ROESY NOESY->Determine_Connectivity Through-Space Proximity Assign_Protons->HSQC Assign_Protons->HMBC Assign_Protons->NOESY Assign_Carbons->HMBC Final_Structure Propose Final Structure Determine_Connectivity->Final_Structure

Caption: Logical workflow for 1H-indazole characterization using NMR.

Key Correlation Map in 2D NMR

The following diagram illustrates the key correlations expected for a hypothetical N1-methyl-5-bromo-1H-indazole.

Indazole_Correlations cluster_structure N1 N1-CH₃ C3 C3-H N1->C3 HMBC C7 C7-H N1->C7 NOESY C7a C7a N1->C7a C3a C3a C3->C3a C3->C7a C4 C4-H C6 C6-H C4->C6 COSY C4->C6 C4->C3a C5 C5-Br C6->C4 C6->C7 C6->C7a C7->C5 C7->C3a

Caption: Key 2D NMR correlations for an exemplary 1H-indazole derivative.

Standard Operating Procedures: Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the key NMR spectra for a 1H-indazole derivative. Instrument-specific parameters will need to be optimized.

Protocol 1: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the 1H-indazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds (a longer delay may be needed for quantitative analysis).

    • Number of Scans (ns): 8-16, or more for dilute samples.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[13]

Protocol 2: ¹³C{¹H} NMR Acquisition
  • Sample Preparation: As for ¹H NMR. A more concentrated sample (~20-50 mg) may be required.

  • Instrument Setup: Lock and shim on the deuterium signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 128 to 1024 or more, depending on the sample concentration.

  • Processing: Similar to ¹H NMR processing.

Protocol 3: 2D ¹H-¹H COSY Acquisition
  • Instrument Setup: Use the same sample and shimming as for the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpmf').

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments (in F1): 256-512.

    • Number of Scans (ns): 2-8 per increment.

  • Processing: Apply a 2D Fourier transform. Symmetrize the spectrum if necessary.

Protocol 4: 2D ¹H-¹³C HSQC Acquisition
  • Instrument Setup: Use the same sample.

  • Acquisition Parameters:

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (F1 - ¹³C): Cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Number of Increments (in F1): 128-256.

    • Number of Scans (ns): 4-16 per increment.

  • Processing: Apply a 2D Fourier transform and appropriate window functions.

Protocol 5: 2D ¹H-¹³C HMBC Acquisition
  • Instrument Setup: Use the same sample.

  • Acquisition Parameters:

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

    • Spectral Widths: As for HSQC.

    • Number of Increments (in F1): 256-512.

    • Number of Scans (ns): 8-32 per increment.

  • Processing: 2D Fourier transform.

Protocol 6: 2D ¹H-¹H NOESY Acquisition
  • Instrument Setup: Use the same sample.

  • Acquisition Parameters:

    • Pulse Program: Standard NOESY sequence with gradient selection (e.g., 'noesygpph').

    • Mixing Time (d8): 500-800 ms (this may need optimization).

    • Spectral Widths: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments (in F1): 256-512.

    • Number of Scans (ns): 8-16 per increment.

  • Processing: 2D Fourier transform.

Conclusion

The comprehensive characterization of 1H-indazole derivatives is readily achievable through a systematic application of modern 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the initial overview, the suite of 2D experiments including COSY, HSQC, HMBC, and NOESY are indispensable for unambiguous structure elucidation, particularly in resolving isomeric ambiguities. The workflows and protocols outlined in this guide provide a robust framework for researchers in the pharmaceutical and chemical sciences to confidently characterize these important heterocyclic compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery and development, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, are powerful tools. However, their lifecycle extends beyond the reaction flask. A meticulous and compliant disposal process is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and its associated waste streams. The procedures outlined below are synthesized from regulatory best practices and material safety data, designed to ensure the safety of laboratory personnel and adherence to environmental standards.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing its disposal. This compound, a pinacol ester of indazole boronic acid, is not benign. Its hazard profile necessitates that it be treated as regulated hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer system.[1][2][3]

The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below. This data informs the requirement for specific personal protective equipment (PPE) and specialized handling procedures.

Table 1: GHS Hazard Summary for this compound

Hazard Class Hazard Statement Signal Word
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Warning
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Warning
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation Warning

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning |

Source: Compiled from multiple safety data sheets and chemical databases.[4][5][6][7]

These classifications mandate that all handling and disposal operations be conducted within a certified chemical fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1][8][9]

The Cornerstone of Safe Disposal: Waste Segregation

The single most critical step in chemical waste management is proper segregation. Incompatible chemicals, when mixed, can result in dangerous reactions, including the generation of toxic gases, fire, or explosions.

Core Directive: this compound waste must be collected in a dedicated hazardous waste container.

  • Incompatibilities: This compound and other boronic acid derivatives should not be mixed with strong oxidizing agents, strong acids, or strong bases.[3][8] The boronic acid moiety can react unpredictably with these substances.

  • Waste Streams: Maintain separate, clearly labeled waste containers for solid and liquid waste. This simplifies the disposal process for your institution's Environmental Health & Safety (EHS) office and prevents dangerous cross-contamination.[1][10]

Step-by-Step Disposal Protocols

The following protocols detail the procedures for managing different waste streams containing this compound.

Protocol 3.1: Disposal of Unused or Expired Solid Compound

Unused, surplus, or expired solid this compound must be disposed of as hazardous chemical waste.

  • Container: Place the original container with the unwanted chemical into a secure secondary container (e.g., a pail or overpack drum) to prevent accidental spillage.

  • Labeling: Ensure the original manufacturer's label is intact and legible. If it is not, or if the material is transferred, create a new hazardous waste label. The label must include the words "Hazardous Waste," the full chemical name "this compound," the CAS number (937049-58-6), and an indication of the hazards (e.g., "Toxic," "Irritant").[10][11][12]

  • Storage: Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[10][12] The SAA must be away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS office by submitting a chemical waste pickup request.[2]

Protocol 3.2: Disposal of Contaminated Solid Waste

This category includes items such as contaminated gloves, weigh boats, paper towels, and silica gel from chromatography.

  • Collection: Place all contaminated solid waste into a designated, durable, leak-proof container (e.g., a plastic-lined cardboard box or a dedicated pail).

  • Labeling: Affix a hazardous waste label to the container immediately upon adding the first piece of waste.[12] List "this compound Contaminated Debris" as the content.

  • Closure: Keep the container sealed when not in use.[10]

  • Storage & Pickup: Store in your SAA and arrange for EHS pickup when the container is full.

Protocol 3.3: Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is not truly empty; it contains hazardous residue and must be decontaminated before disposal.

  • Initial Rinse (Mandatory Hazardous Waste Collection): In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol). The first rinseate is considered acutely hazardous and must be collected for disposal.[1] Transfer this rinseate into your designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Subsequent Rinses: Depending on your institution's specific guidelines, the second and third rinses may also need to be collected as hazardous waste. Consult your EHS office for clarification.[1][2]

  • Drying: Allow the rinsed container to air dry completely in the back of the fume hood.

  • Final Disposal: Once clean and dry, deface or remove the original label to prevent confusion.[1][13] The container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.

Protocol 3.4: Disposal of Dilute Liquid Waste Streams

This includes solutions from reactions, extractions, or the collected rinseate from container decontamination.

  • Collection: Collect all liquid waste containing this compound in a dedicated, sealable, and chemically compatible container (e.g., a glass or polyethylene carboy).[2][13]

  • Labeling: Clearly label the container with a hazardous waste tag. List all chemical constituents by their full name and estimate their percentages.[10] For example: "Methanol (95%), this compound (5%)."

  • Closure and Storage: Keep the container tightly capped at all times, except when adding waste.[10] Store in secondary containment within your designated SAA.

  • Pickup: Arrange for EHS pickup when the container is approximately 90% full.[10]

Emergency Procedures: Spill Management

In the event of a small spill of solid this compound:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves other volatile chemicals, evacuate the lab.

  • Ventilation: Ensure the chemical fume hood is operational to control dust.

  • PPE: Don appropriate PPE before cleanup.

  • Containment & Cleanup: Gently sweep the solid material into a plastic dustpan to avoid creating dust.[9] Place the swept material and any contaminated cleaning items (e.g., paper towels) into a sealed bag or container.

  • Labeling & Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous solid waste according to Protocol 3.2.[11][14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_solid 2a. Solid Waste Protocol cluster_liquid 2b. Liquid Waste Protocol cluster_container 2c. Empty Container Protocol cluster_final 3. Final Steps start Waste Generated Containing 6-(...)-1H-indazole waste_type Solid, Liquid, or Container? start->waste_type solid_path Contaminated Debris (Gloves, Silica, etc.) waste_type->solid_path Solid liquid_path Dilute Solution or Collected Rinseate waste_type->liquid_path Liquid container_path Original Chemical Bottle waste_type->container_path Container solid_container Place in Labeled Solid Waste Container solid_path->solid_container store_saa Store Waste Securely in Satellite Accumulation Area solid_container->store_saa liquid_container Collect in Labeled Liquid Waste Carboy liquid_path->liquid_container liquid_container->store_saa triple_rinse Triple Rinse in Fume Hood container_path->triple_rinse collect_rinse Collect First Rinseate as Liquid Hazardous Waste triple_rinse->collect_rinse collect_rinse->liquid_container Add to carboy dispose_container Deface Label & Dispose of Clean Container in Glass Bin collect_rinse->dispose_container request_pickup Submit Waste Pickup Request to EHS store_saa->request_pickup caption Disposal workflow for 6-(...)-1H-indazole.

Caption: Disposal workflow for 6-(...)-1H-indazole.

By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility, ensuring that our pursuit of innovation does not come at the cost of safety or environmental health. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.